molecular formula C18H33NO B8249575 Octadeca-9,12-dienamide

Octadeca-9,12-dienamide

Cat. No.: B8249575
M. Wt: 279.5 g/mol
InChI Key: SFIHQZFZMWZOJV-UHFFFAOYSA-N
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Description

CID 3930 is a natural product found in Averrhoa bilimbi with data available.

Properties

IUPAC Name

octadeca-9,12-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHQZFZMWZOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859849
Record name Octadeca-9,12-dienamide
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URL https://comptox.epa.gov/dashboard/DTXSID10859849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3072-13-7
Record name 9,12-Octadecadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3072-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, an endogenous fatty acid amide, is emerging as a molecule of interest within the field of pharmacology. Its mechanism of action is primarily understood through its interaction with the endocannabinoid system, a crucial neuromodulatory network. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids, such as anandamide (B1667382), leading to the modulation of downstream signaling pathways. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling cascades and experimental workflows.

Introduction to this compound

This compound, also known as linoleamide, is a naturally occurring fatty acid amide derived from linoleic acid.[1] As an endogenous lipid, it is implicated in various physiological processes. While direct molecular targets of this compound are still under investigation, substantial evidence points towards its modulatory role in the endocannabinoid system. The primary mechanism identified to date is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide.[2][3]

Core Mechanism of Action: FAAH Inhibition

The central tenet of this compound's activity lies in its ability to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that terminates the signaling of N-acylethanolamines (NAEs), including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling at cannabinoid receptors (CB1 and CB2) and other downstream targets.[4][5] This indirect agonism of cannabinoid receptors is a key feature of its pharmacological profile.

Studies on structurally related N-benzyl-substituted macamides, including N-benzyloctadeca-9Z,12Z-dienamide, have demonstrated concentration-dependent and, in some cases, time-dependent irreversible inhibition of FAAH.[6][7] This suggests that this compound likely shares this inhibitory activity.

Quantitative Data on FAAH Inhibition by a Related Macamide

The following table summarizes the quantitative data on the FAAH inhibitory activity of N-benzyloctadeca-9Z,12Z-dienamide, a compound closely related to this compound. This data is derived from a study characterizing the inhibitory activity of four macamides on FAAH.[6]

CompoundConcentration Range Tested (µM)Inhibition TypeKey Findings
N-Benzyloctadeca-9Z,12Z-dienamide1 - 100Concentration-dependent, likely irreversibleDemonstrated the highest FAAH inhibitory activity among the tested macamides. Showed time-dependent inhibition after a pre-incubation period.

Experimental Protocols

FAAH Inhibitor Screening Assay

The following is a detailed methodology for a typical FAAH inhibitor screening assay, as described in the study of macamides.[6]

Objective: To determine the concentration-dependent inhibition of FAAH by test compounds.

Materials:

  • Human recombinant FAAH

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Test compounds (e.g., N-benzyloctadeca-9Z,12Z-dienamide)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound stock solution to obtain a range of desired concentrations.

  • In a 96-well microplate, add the assay buffer.

  • Add the test compound dilutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known FAAH inhibitor).

  • Add the human recombinant FAAH enzyme to all wells except for the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for time-dependent inhibition to occur.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the FAAH activity.

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Signaling Pathways and Visualizations

The inhibition of FAAH by this compound initiates a cascade of downstream signaling events, primarily through the potentiation of anandamide signaling.

Proposed Signaling Pathway of this compound

Octadeca_9_12_dienamide_Signaling O9D This compound FAAH FAAH (Fatty Acid Amide Hydrolase) O9D->FAAH Anandamide_deg Anandamide Degradation FAAH->Anandamide_deg Catalyzes Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates Gi Gαi/o CB1->Gi CB2->Gi Inflammation Anti-inflammatory Effects CB2->Inflammation AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Activates PI3K PI3K/Akt Pathway Gi->PI3K Activates IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmission Modulation of Neurotransmission PKA->Neurotransmission MAPK->Neurotransmission PI3K->Neurotransmission IonChannels->Neurotransmission

Caption: Proposed signaling pathway for this compound via FAAH inhibition.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow start Start prep_compounds Prepare Test Compound and Control Solutions start->prep_compounds plate_setup Set up 96-well Plate with Assay Buffer prep_compounds->plate_setup add_compounds Add Compound Dilutions to Wells plate_setup->add_compounds add_enzyme Add FAAH Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add FAAH Substrate pre_incubate->add_substrate measure Measure Absorbance Over Time add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition Curve and Determine IC50 calculate->plot end End plot->end Logical_Relationship O9D This compound FAAH_inhibition FAAH Inhibition O9D->FAAH_inhibition Leads to Anandamide_increase Increased Endogenous Anandamide Levels FAAH_inhibition->Anandamide_increase Results in CB_activation Enhanced Cannabinoid Receptor (CB1/CB2) Activation Anandamide_increase->CB_activation Causes Physiological_effects Downstream Physiological Effects CB_activation->Physiological_effects Mediates

References

physical and chemical properties of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that is gaining significant attention within the scientific community. As a structural analog of the endocannabinoid anandamide (B1667382), it is a key player in the endocannabinoid system, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in biological signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipidomics.

Physical and Chemical Properties

This compound is a long-chain fatty acid amide. Its properties can vary slightly depending on the stereochemistry of the double bonds at the 9th and 12th positions. The most common isomer is the (9Z,12Z)-octadeca-9,12-dienamide.

PropertyValueReference
IUPAC Name (9Z,12Z)-octadeca-9,12-dienamide[1]
Synonyms Linoleamide, Linoleic acid amide[1]
Molecular Formula C₁₈H₃₃NO[1]
Molecular Weight 279.46 g/mol [2]
CAS Number 3999-01-7 ((9Z,12Z) isomer)[1]
Appearance White to beige powder[3]
Melting Point Not precisely defined, solid at room temperature
Solubility DMSO: 2 mg/mL (clear)[3]
Storage Temperature -20°C[3]

Chemical Structure and Spectroscopic Data

The chemical structure of (9Z,12Z)-octadeca-9,12-dienamide consists of an 18-carbon chain with two cis double bonds and a terminal amide group.

Predicted ¹H NMR Spectrum (1D, 700 MHz, H₂O)

  • Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet)

  • Allylic protons (=CH-CH₂-CH=): ~2.7-2.8 ppm (triplet)

  • Protons alpha to amide (-CH₂-CONH₂): ~2.2 ppm (triplet)

  • Methylene chain protons (-CH₂-): ~1.2-1.6 ppm (multiplet)

  • Terminal methyl protons (-CH₃): ~0.9 ppm (triplet)

Expected ¹³C NMR Chemical Shifts

Based on data for similar long-chain unsaturated amides, the following approximate chemical shifts are expected:

  • Carbonyl carbon (-C=O): ~175 ppm

  • Olefinic carbons (-CH=CH-): ~128-131 ppm

  • Methylene carbons (-CH₂-): ~22-35 ppm

  • Terminal methyl carbon (-CH₃): ~14 ppm

Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to fragment via pathways common to long-chain fatty amides. This includes the neutral loss of the amide group and cleavage at the double bonds. The molecular ion peak [M+H]⁺ would be observed at m/z 280.27.

Infrared (IR) Spectroscopy [4][5]

The IR spectrum of this compound would exhibit characteristic absorption bands:

  • N-H stretching (amide): ~3350 cm⁻¹ and ~3180 cm⁻¹ (two bands for primary amide)

  • C-H stretching (alkane): ~2920 cm⁻¹ and ~2850 cm⁻¹

  • C=O stretching (amide I band): ~1640 cm⁻¹

  • N-H bending (amide II band): ~1600 cm⁻¹

  • C=C stretching (alkene): ~1650 cm⁻¹ (often weak)

Biological Activity and Signaling Pathways

This compound is an endogenous lipid that acts as a signaling molecule within the endocannabinoid system. Its biological effects are primarily mediated through the modulation of this system.

The Endocannabinoid System

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. The key components of this system are:

  • Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The most well-known are anandamide (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG).

  • Cannabinoid Receptors: G protein-coupled receptors that are activated by endocannabinoids. The two primary receptors are CB1 (predominantly found in the central nervous system) and CB2 (mainly expressed in the immune system).

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme that degrades anandamide and other fatty acid amides.

Mechanism of Action of this compound

As a structural analog of anandamide, this compound is believed to exert its biological effects through two primary mechanisms:

  • Direct Receptor Binding: It may act as a ligand for cannabinoid receptors (CB1 and CB2), although its binding affinity is generally considered to be lower than that of anandamide.

  • FAAH Inhibition: There is growing evidence that unsaturated fatty acid amides, including this compound, can act as inhibitors of the FAAH enzyme.[1][6] By inhibiting FAAH, this compound can increase the synaptic levels of anandamide, thereby potentiating endocannabinoid signaling.

The following diagram illustrates the proposed signaling pathway:

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca²⁺ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Neurotransmitter Release Vesicle->Release O912DA This compound FAAH FAAH O912DA->FAAH Inhibits Anandamide Anandamide Anandamide->CB1 Activates Anandamide->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid

Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Synthesis of (9Z,12Z)-Octadeca-9,12-dienamide

A common method for the synthesis of primary amides from fatty acids involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Workflow Diagram:

synthesis_workflow Start Linoleic Acid Step1 React with Oxalyl Chloride or Thionyl Chloride Start->Step1 Intermediate Linoleoyl Chloride Step1->Intermediate Step2 React with excess Aqueous Ammonia Intermediate->Step2 Product Crude this compound Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis workflow for this compound.

Detailed Protocol:

  • Formation of Acyl Chloride:

    • To a solution of (9Z,12Z)-linoleic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or hexane) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude linoleoyl chloride.[7]

  • Amidation:

    • Dissolve the crude linoleoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Slowly add this solution to a stirred, cooled (0°C) solution of excess concentrated aqueous ammonia.

    • Stir the reaction mixture vigorously for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude amide in a minimal amount of a hot solvent (e.g., hexane (B92381) or ethanol) and allow it to cool slowly. The purified product will crystallize out of the solution.

  • Column Chromatography: Use silica (B1680970) gel as the stationary phase and a solvent system such as hexane:ethyl acetate as the mobile phase.

FAAH Inhibition Assay

A common method to assess FAAH inhibitory activity is a fluorometric assay using a substrate that releases a fluorescent product upon hydrolysis by FAAH.[8]

Workflow Diagram:

faah_assay_workflow Start Prepare Reagents: - FAAH enzyme - Assay buffer - Test compound (O912DA) - Fluorogenic substrate Step1 Incubate FAAH with Test Compound Start->Step1 Step2 Add Fluorogenic Substrate Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Analysis Calculate % Inhibition and IC₅₀ value Step4->Analysis

Workflow for a fluorometric FAAH inhibition assay.

Detailed Protocol:

  • Reagents:

    • Recombinant human FAAH enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • This compound stock solution (in DMSO).

    • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add various concentrations of this compound (or vehicle control, DMSO).

    • Add the FAAH enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

CB1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[9][10]

Detailed Protocol:

  • Reagents:

    • Membrane preparations from cells expressing the human CB1 receptor.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

    • Radioligand (e.g., [³H]CP-55,940).

    • Non-specific binding control (a high concentration of a known CB1 ligand, e.g., WIN 55,212-2).

    • Test compound (this compound).

  • Procedure:

    • In test tubes, combine the membrane preparation, binding buffer, and various concentrations of this compound.

    • Add the radioligand at a concentration near its Kd.

    • For non-specific binding tubes, add the non-specific binding control.

    • Incubate the mixture at 30°C for a defined period (e.g., 90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for this compound.

Conclusion

This compound is a multifaceted endogenous lipid with significant potential for modulating the endocannabinoid system. Its ability to inhibit FAAH presents a compelling avenue for therapeutic intervention in a variety of disorders where the endocannabinoid system is implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. As research in this area continues, a more detailed picture of the pharmacological and therapeutic potential of this compound will undoubtedly emerge.

References

The Biosynthesis of Octadeca-9,12-dienamide (Linoleamide) in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide (B1235700), commonly known as linoleamide (B162930), is an endogenous primary fatty acid amide (PFAM) that belongs to the growing class of lipid signaling molecules. While its precise physiological roles are still under investigation, its structural similarity to other bioactive lipids, such as the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806), has garnered significant interest. The biosynthesis of linoleamide in mammals is not fully elucidated but is thought to occur via pathways analogous to those proposed for other PFAMs. This technical guide provides a comprehensive overview of the current understanding of linoleamide biosynthesis, focusing on the two primary proposed pathways. It includes a summary of available quantitative data, detailed experimental protocols for studying its formation, and visualizations of the key pathways and workflows.

Introduction to Linoleamide and Primary Fatty Acid Amides

Linoleamide is the amide derivative of the essential omega-6 fatty acid, linoleic acid. It is part of a larger family of endogenous lipids known as primary fatty acid amides (PFAMs), which are characterized by a fatty acyl chain linked to an unsubstituted amide group. While the N-acylethanolamines (NAEs) like anandamide have been extensively studied, the biosynthetic pathways of PFAMs are less defined. Research into oleamide, another prominent PFAM, has provided the foundational knowledge for understanding linoleamide synthesis. Two principal pathways are currently hypothesized for the biosynthesis of linoleamide in mammalian systems.

Proposed Biosynthetic Pathways of Linoleamide

Current evidence points to two main enzymatic routes for the biosynthesis of linoleamide from its precursor, linoleic acid.

Pathway 1: Peptidylglycine α-Amidating Monooxygenase (PAM)-Mediated Pathway

This pathway involves the initial formation of N-linoleoylglycine, which is subsequently converted to linoleamide by the action of Peptidylglycine α-amidating monooxygenase (PAM).

  • Step 1: Activation of Linoleic Acid. Linoleic acid is first activated to its coenzyme A thioester, linoleoyl-CoA, by an acyl-CoA synthetase.

  • Step 2: Formation of N-Linoleoylglycine. Linoleoyl-CoA is then conjugated with glycine (B1666218) to form N-linoleoylglycine. The specific enzyme responsible for this step in the context of long-chain fatty acids is not definitively identified but may involve a glycine N-acyltransferase (GLYAT)-like enzyme.

  • Step 3: Conversion to Linoleamide by PAM. The bifunctional enzyme PAM catalyzes the final step. PAM contains two catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). PHM hydroxylates the α-carbon of the glycine residue of N-linoleoylglycine, which is then cleaved by PAL to yield linoleamide and glyoxylate.[1][2] Studies on oleamide have shown that inhibition of PAM in cell culture leads to a decrease in oleamide production and an accumulation of N-oleoylglycine, providing strong evidence for this pathway's in vivo relevance.[3][4][5]

PAM-Mediated Pathway Linoleic Acid Linoleic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Linoleic Acid->Acyl-CoA Synthetase Linoleoyl-CoA Linoleoyl-CoA Glycine N-Acyltransferase-like Enzyme Glycine N-Acyltransferase-like Enzyme Linoleoyl-CoA->Glycine N-Acyltransferase-like Enzyme Glycine Glycine Glycine->Glycine N-Acyltransferase-like Enzyme N-Linoleoylglycine N-Linoleoylglycine PAM (PHM/PAL) PAM (PHM/PAL) N-Linoleoylglycine->PAM (PHM/PAL) Linoleamide Linoleamide Glyoxylate Glyoxylate Acyl-CoA Synthetase->Linoleoyl-CoA Glycine N-Acyltransferase-like Enzyme->N-Linoleoylglycine PAM (PHM/PAL)->Linoleamide PAM (PHM/PAL)->Glyoxylate

Figure 1. Proposed PAM-mediated biosynthetic pathway of linoleamide.

Pathway 2: Cytochrome c-Mediated Pathway

This proposed pathway suggests a more direct conversion of linoleoyl-CoA to linoleamide.

  • Direct Amidation. In this pathway, cytochrome c is proposed to catalyze the direct amidation of linoleoyl-CoA using ammonia (B1221849) as the nitrogen source, in the presence of an oxidizing agent like hydrogen peroxide.[6][7] This reaction is thought to be particularly relevant under conditions of cellular stress, such as apoptosis, where cytochrome c is released from the mitochondria.[8] Recent studies have also highlighted the peroxygenase activity of cytochrome c in the presence of oleoyl-CoA.[9]

Cytochrome_c_Pathway Linoleoyl-CoA Linoleoyl-CoA Cytochrome c Cytochrome c Linoleoyl-CoA->Cytochrome c Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Cytochrome c Linoleamide Linoleamide Coenzyme A Coenzyme A Cytochrome c->Linoleamide Cytochrome c->Coenzyme A H2O2 H2O2 H2O2->Cytochrome c

Figure 2. Proposed cytochrome c-mediated biosynthetic pathway of linoleamide.

Quantitative Data

Quantitative data on the biosynthesis of linoleamide specifically is limited. However, data from studies on oleamide and other fatty acid amides provide valuable insights.

Parameter Value Enzyme/System Substrate Source
Endogenous Levels
Oleamide in rat plasma9.9 ng/mL--[1]
Oleamide in rat cerebrospinal fluid44 ng/mL--[1][10]
Oleamide in N18TG2 cells55 ± 10 to 530 ± 300 pmoles/10⁷ cells--[3]
Enzyme Kinetics
PAM Km25 ± 5 µMAnglerfish Islet PAMTNP-D-Tyr-Val-Gly[11]
PAM Km3.4 ± 1 mMAnglerfish Islet PAM4-nitrohippuric acid[11]
PAM KI0.06 mMAnglerfish Islet PAM4-methoxybenzoxyacetic acid[11]
PAM KI45 µMPAMAc-L-Phe-OCH₂CO₂H[12]
PAM KI>700-fold higherPAMAc-D-Phe-Gly[12]

Note: Kinetic data for PAM with N-acylglycine substrates are not extensively reported. However, it has been observed that the catalytic efficiency of PAM increases with the chain length of the N-acylglycine substrate.[13]

Experimental Protocols

The study of linoleamide biosynthesis involves a combination of cell culture, enzymatic assays, and analytical chemistry techniques.

Cell Culture Model for Linoleamide Biosynthesis

Mouse neuroblastoma N18TG2 cells are a well-established model for studying the biosynthesis of primary fatty acid amides, including oleamide and, by extension, linoleamide.[4][5][14][15][16]

  • Cell Line: Mouse neuroblastoma N18TG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Studying Biosynthesis:

    • Plate N18TG2 cells in culture dishes and allow them to adhere and grow to a desired confluency (e.g., 80%).

    • Replace the culture medium with fresh medium containing the precursor, linoleic acid (typically complexed to bovine serum albumin, BSA, for solubility and delivery). Radiolabeled precursors (e.g., [¹⁴C]-linoleic acid) can be used for tracing experiments.

    • To investigate specific pathways, incubate cells with inhibitors. For the PAM pathway, a PAM inhibitor can be added.

    • After the desired incubation period (e.g., 24 hours), harvest the cells and the culture medium separately.

    • Extract lipids from both the cells and the medium for subsequent analysis.

Lipid Extraction from Cells and Media

A standard method for extracting lipids is a modified Bligh-Dyer or Folch extraction.

  • Cell Harvesting: Scrape cells from the culture dish in the presence of a phosphate-buffered saline (PBS) and centrifuge to pellet the cells.

  • Lysis and Extraction: Resuspend the cell pellet in a monophasic solvent system, typically a mixture of chloroform (B151607):methanol (B129727):water (or PBS). A common starting ratio is 1:2:0.8 (v/v/v).

  • Phase Separation: Add additional chloroform and water to induce phase separation. The final ratio is typically 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol or acetonitrile).

In Vitro Enzyme Assays

This assay measures the activity of PAM using a synthetic fluorogenic substrate.

  • Reagents:

    • Purified PAM enzyme.

    • Assay buffer (e.g., 100 mM MES, pH 6.0).

    • Cofactors: Ascorbic acid, Copper (CuSO₄).

    • Catalase (to remove H₂O₂ produced during the reaction).

    • A fluorogenic PAM substrate (e.g., a dansylated peptide with a C-terminal glycine).

  • Procedure:

    • In a microplate, combine the assay buffer, cofactors, catalase, and PAM enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence of the amidated product at the appropriate excitation and emission wavelengths. The product will have different fluorescent properties than the substrate.[17][18]

This assay measures the in vitro synthesis of linoleamide from linoleoyl-CoA.[7][8]

  • Reagents:

    • Cytochrome c (from a suitable source, e.g., bovine heart).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Linoleoyl-CoA (radiolabeled or unlabeled).

    • Ammonia source (e.g., NH₄Cl).

    • Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Combine the assay buffer, cytochrome c, linoleoyl-CoA, and ammonia in a reaction tube.

    • Initiate the reaction by adding H₂O₂.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by acidification with HCl).

    • Extract the lipids using an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence of linoleamide using techniques like thin-layer chromatography (TLC) (for radiolabeled substrates) or mass spectrometry.

Quantification of Linoleamide by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of linoleamide in biological samples.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate linoleamide from other lipids in the extract. A gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like formic acid) is typically employed.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Employ tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. This is often done in multiple reaction monitoring (MRM) mode.

    • The precursor ion for linoleamide ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., d₄-linoleamide) added to the sample before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

    • Generate a calibration curve using known concentrations of a linoleamide standard.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis N18TG2 Cells N18TG2 Cells Incubation with Linoleic Acid +/- Inhibitors Incubation with Linoleic Acid +/- Inhibitors N18TG2 Cells->Incubation with Linoleic Acid +/- Inhibitors Harvest Cells and Media Harvest Cells and Media Incubation with Linoleic Acid +/- Inhibitors->Harvest Cells and Media Lipid Extraction Lipid Extraction Harvest Cells and Media->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Quantification of Linoleamide Quantification of Linoleamide LC-MS/MS Analysis->Quantification of Linoleamide

Figure 3. General experimental workflow for studying linoleamide biosynthesis in cell culture.

Conclusion

The biosynthesis of this compound in mammals is an emerging area of research with significant implications for understanding lipid signaling. While the complete picture is yet to be unveiled, the proposed PAM-mediated and cytochrome c-mediated pathways provide a solid framework for future investigations. The experimental protocols and analytical methods outlined in this guide offer the necessary tools for researchers to delve deeper into the mechanisms of linoleamide formation, its regulation, and its physiological functions. Further research, particularly in obtaining specific kinetic data for the enzymes involved and in vivo validation of these pathways, will be crucial for advancing our knowledge in this field and for the potential development of novel therapeutics targeting this class of bioactive lipids.

References

discovery and isolation of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Isolation of Octadeca-9,12-dienamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as linoleamide (B162930), is an endogenous fatty acid amide that has garnered significant interest in the scientific community. As a primary fatty acid amide (PFAM), it belongs to a class of lipid signaling molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on the experimental methodologies and signaling pathways associated with this compound.

Discovery and Initial Identification

The discovery of this compound is rooted in the broader investigation of endogenous fatty acid amides. A pivotal moment in this field was the first identification of a family of long-chain fatty acid carboxamides in human plasma in 1989 by Arafat et al.[1]. This study utilized gas chromatography-mass spectrometry (GC-MS) to identify five fatty acid amides, including the saturated palmitamide and four unsaturated amides, one of which was linoleamide (this compound). The structures of these endogenous amides were confirmed by comparing their chromatographic and mass spectrometric characteristics with those of synthetically prepared standards[1]. This discovery opened the door to understanding the physiological roles of these molecules.

While first identified in mammals, this compound has also been isolated from various natural sources, including endophytic actinomycetes. A notable study by Tanvir et al. in 2016 reported the isolation of 9,12-octadecadienamide from rare actinomycetes, Nocardia caishijiensis and Pseudonocardia carboxydivorans, which were found as endophytes in plants[[“]][3][4][5]. This research highlighted the potential of microorganisms as a source of bioactive lipids and demonstrated the cytotoxic and antioxidant activities of the extracts containing these amides.

Quantitative Data Presentation

The concentration of this compound in biological samples is typically low, necessitating sensitive analytical techniques for quantification. The following tables summarize representative quantitative data from various studies.

Table 1: Quantitative Analysis of Linoleamide in Edible Vegetable Oils

Oil TypeLinoleamide Concentration (µg/mL)
Sesame OilHighest Concentration
Peanut Oil34.96 ± 3.87
Soybean Oil16.75 ± 1.27
Blended Oil13.33 ± 0.77

Source: Adapted from a study on the qualitative and quantitative analysis of six fatty acid amides in edible vegetable oils. The study highlights that linoleamide, along with other fatty acid amides, is present in various edible oils, with sesame oil showing the highest content[6].

Table 2: Analytical Method Performance for Linoleamide Quantification

ParameterValue
Limit of Detection (LOD)0.001–0.01 µg/mL
Limit of Quantification (LOQ)0.005–0.02 µg/mL
Recovery86.2–96.0%
Intra-day Precision (RSD)3.5–7.7%
Inter-day Precision (RSD)6.2–11.3%

Source: This data represents the performance of a liquid chromatography-mass spectrometry (LC-MS) method developed for the quantification of fatty acid amides in vegetable oils[6].

Experimental Protocols

Isolation of this compound from Endophytic Actinomycetes

This protocol is a generalized procedure based on the methodologies for isolating secondary metabolites from actinomycetes, inspired by the work of Tanvir et al. (2016).

I. Fermentation:

  • Inoculate a pure culture of Nocardia caishijiensis or Pseudonocardia carboxydivorans into a suitable liquid fermentation medium (e.g., nutrient broth).

  • Incubate the culture on a rotary shaker at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days to allow for the production of secondary metabolites.

II. Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation.

  • Extract the mycelial biomass and the supernatant separately using a suitable organic solvent such as ethyl acetate. This is typically done by liquid-liquid extraction.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

III. Chromatographic Purification:

  • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the components of the extract.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest based on TLC analysis.

  • Perform further purification using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

IV. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Actinomycetes Incubation Incubation Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Fermentation Broth Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Crude Extract HPLC Preparative HPLC Column_Chromatography->HPLC MS_NMR MS & NMR Analysis HPLC->MS_NMR Pure Compound endocannabinoid_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->Downstream CB2 CB2 Receptor CB2->Downstream Linoleamide This compound (Linoleamide) Linoleamide->CB1 Weak Agonist Linoleamide->CB2 Weak Agonist FAAH FAAH Linoleamide->FAAH Inhibition Anandamide Anandamide Anandamide->CB1 Agonist Anandamide->CB2 Agonist Anandamide->FAAH Degradation calcium_signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol Linoleamide This compound (Linoleamide) Receptor Putative Receptor Linoleamide->Receptor Plasma_Membrane Plasma Membrane ER Endoplasmic Reticulum (ER) ER_Channel ER Ca²⁺ Channel ER->ER_Channel Ca_ext Ca²⁺ SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_ext->SOCE Ca²⁺ Influx Ca_cyt ↑ [Ca²⁺]i Cellular_Response Cellular Response (e.g., Apoptosis, Neurotransmission) Ca_cyt->Cellular_Response Receptor->ER_Channel Activation SOCE->Ca_cyt Ca²⁺ Influx ER_Channel->Ca_cyt Ca²⁺ Release

References

structural elucidation of Octadeca-9,12-dienamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of Octadeca-9,12-dienamide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the . This document details the key analytical techniques, experimental protocols, and relevant biological pathways associated with these compounds.

Introduction

This compound, also known as linoleamide, is the amide derivative of linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds. The geometry of these double bonds gives rise to four primary geometric isomers: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). These isomers exhibit distinct physical and chemical properties, which can influence their biological activity. As endogenous signaling molecules, they are involved in various physiological processes, including the endocannabinoid system. Their structural characterization is therefore crucial for understanding their function and for the development of potential therapeutics.

Structural Isomers of this compound

The four geometric isomers of this compound are depicted below:

  • (9Z,12Z)-Octadeca-9,12-dienamide: Both double bonds are in the cis configuration.

  • (9E,12E)-Octadeca-9,12-dienamide: Both double bonds are in the trans configuration.

  • (9Z,12E)-Octadeca-9,12-dienamide: The double bond at the 9th position is cis, and the one at the 12th position is trans.

  • (9E,12Z)-Octadeca-9,12-dienamide: The double bond at the 9th position is trans, and the one at the 12th position is cis.

Analytical Techniques for Structural Elucidation

The primary techniques for the separation and structural identification of this compound isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acid amides, derivatization is sometimes employed to increase volatility and improve peak shape, with trimethylsilylation being a common method.[1] The separation of geometric isomers can be achieved using specific capillary columns.[2]

Data Presentation: GC-MS Data

Table 1: Predicted GC Retention Times and Key Mass Spectral Fragments for this compound Isomers.

IsomerPredicted Relative Retention TimeKey Mass Spectral Fragments (m/z) (Predicted)
(9Z,12Z)1.00279 [M]+, 222, 180, 97, 67, 55
(9E,12Z)> 1.00279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences
(9Z,12E)> 1.00279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences
(9E,12E)> 1.00 (longest retention)279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences

Note: Generally, trans isomers have longer retention times than cis isomers on polar capillary columns due to their more linear shape.[3] The mass spectra of the isomers are expected to be very similar, with subtle differences in the relative intensities of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for identifying the specific geometry of the double bonds in this compound isomers.

Data Presentation: NMR Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (9Z,12Z)-octadecadienoic acid, which are expected to be very similar to those of (9Z,12Z)-Octadeca-9,12-dienamide, particularly for the acyl chain.

Table 2: ¹H and ¹³C NMR Chemical Shifts for (9Z,12Z)-Octadecadienoic Acid in CDCl₃.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (C=O)-179.8
2 (α-CH₂)2.35 (t)34.1
3 (β-CH₂)1.63 (quint)24.7
4-7, 15-17 ((CH₂)n)1.25-1.40 (m)29.1-29.7
8, 14 (Allylic CH₂)2.05 (q)27.2
9, 13 (Olefinic CH)5.35 (m)128.0
10, 12 (Olefinic CH)5.35 (m)130.2
11 (Bis-allylic CH₂)2.77 (t)25.6
18 (CH₃)0.89 (t)14.1

Data adapted from publicly available spectral databases for linoleic acid.

Expected Differences in NMR Spectra for Isomers:

  • Olefinic Protons (¹H NMR): The chemical shifts and coupling constants of the protons on the double bonds are highly sensitive to the cis/trans geometry. Trans protons typically resonate slightly downfield (higher ppm) compared to cis protons and exhibit larger coupling constants (J ≈ 15 Hz for trans vs. J ≈ 10 Hz for cis).

  • Allylic and Bis-allylic Protons (¹H NMR): The chemical shifts of these protons will also be influenced by the geometry of the adjacent double bonds.

  • Olefinic Carbons (¹³C NMR): The chemical shifts of the carbons in the double bonds are also diagnostic of the isomer geometry.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation (Derivatization):

    • To approximately 1 mg of the fatty acid amide sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: BPX70 (70% cyanopropyl polysilphenylene-siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness (for isomer separation).[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 1 min.

      • Ramp to 240 °C at 3 °C/min.

      • Hold at 240 °C for 15 min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

Signaling Pathways

This compound isomers, as fatty acid amides, are known to interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide. By potentially acting as substrates or inhibitors of FAAH, or by interacting with cannabinoid receptors (CB1 and CB2), these amides can modulate various signaling cascades.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway upon activation of cannabinoid receptors CB1 and CB2.

Cannabinoid_Signaling Ligand This compound (or other Cannabinoid) CB1 CB1 Receptor Ligand->CB1 Binds to CB2 CB2 Receptor Ligand->CB2 Binds to G_protein Gi/o Protein CB1->G_protein Activates CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_Channel Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neurotransmission, anti-inflammatory effects) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Cannabinoid Receptor Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) Metabolic Pathway

This diagram shows the role of FAAH in the degradation of N-acylethanolamines, a class of compounds that includes this compound.

FAAH_Metabolism NAPE N-acyl-phosphatidylethanolamine (NAPE) NAE N-acylethanolamine (e.g., this compound) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Substrate for Signaling Biological Activity (e.g., interaction with receptors) NAE->Signaling Initiates Fatty_Acid Fatty Acid (e.g., Linoleic Acid) FAAH->Fatty_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces

FAAH Metabolic Pathway

Conclusion

The is a complex task that requires a combination of advanced analytical techniques. GC-MS provides a powerful method for the separation and initial identification of the isomers, while NMR spectroscopy is essential for the definitive determination of their geometric structures. The interaction of these isomers with the endocannabinoid system, particularly with the FAAH enzyme and cannabinoid receptors, highlights their potential as bioactive signaling molecules and as targets for drug development. Further research to obtain detailed spectroscopic data for all isomers is warranted to fully understand their structure-activity relationships.

References

Unveiling the Therapeutic Potential of Octadeca-9,12-dienamide: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, an endogenous fatty acid amide also known as Linoleamide, is emerging as a molecule of significant interest within the scientific community. Structurally related to the endocannabinoid anandamide (B1667382), this lipid mediator holds promise for therapeutic intervention across a spectrum of physiological and pathological processes. This technical guide provides an in-depth exploration of the primary potential therapeutic targets of this compound, focusing on the endocannabinoid system and key inflammatory signaling pathways. We present available quantitative data, detailed experimental methodologies for target validation, and visual representations of the core signaling cascades to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring lipid molecule derived from linoleic acid. Its similarity to other bioactive N-acylethanolamines suggests its involvement in a range of cellular signaling events. While direct research on this compound is still developing, the activities of closely related compounds provide a strong rationale for investigating its therapeutic potential. This document synthesizes the current understanding of its likely molecular targets and provides a framework for experimental validation.

Potential Therapeutic Targets

The primary therapeutic potential of this compound appears to lie in its ability to modulate the endocannabinoid system and key inflammatory pathways.

Fatty Acid Amide Hydrolase (FAAH)

The most promising therapeutic target for this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors. This indirect modulation of the endocannabinoid system is an attractive therapeutic strategy, as it may avoid the psychoactive side effects associated with direct cannabinoid receptor agonists.

Cannabinoid Receptors (CB1 and CB2)

As an analog of anandamide, this compound may directly interact with cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells and is involved in modulating inflammation and immune responses. The potential for dual agonism or biased agonism at these receptors warrants thorough investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

N-acylethanolamines are known to activate peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARα, in particular, is a known target for related lipid amides and represents another potential avenue for the therapeutic action of this compound.

Inflammatory Signaling Pathways: NF-κB and MAPK

The endocannabinoid system is intricately linked with inflammatory processes. By modulating endocannabinoid tone through FAAH inhibition, this compound could indirectly influence key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of cytokine production, cellular proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases.

Quantitative Data

Direct quantitative data for this compound's activity on its primary targets is limited. The following table summarizes available data for closely related fatty acid amides to provide a comparative context for future studies.

CompoundTargetAssayResult
Fatty Acid Amide 1 (from Carapa guianensis) C6 Glioma Cell Viability (mediated by Cannabinoid Receptors)MTT AssayIC50: 70 µg/mL
Fatty Acid Amide 2 (from Carapa guianensis) C6 Glioma Cell Viability (mediated by Cannabinoid Receptors)MTT AssayIC50: 30 µg/mL
N-benzyloctadeca-9Z,12Z-dienamide FAAH InhibitionFluorescence-based assayConcentration-dependent inhibition (Specific IC50 not provided)

Note: The absence of specific IC50 values for this compound highlights a critical gap in the current research landscape.

Experimental Protocols

To facilitate further investigation into the therapeutic targets of this compound, detailed protocols for key experiments are provided below.

FAAH Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells with assay buffer and solvent as negative controls.

  • Add the FAAH enzyme solution to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence at regular intervals for a set duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the solvent control and plot against the compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

NF-κB Reporter Assay (Luciferase-based)

This protocol outlines a method to assess the effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound.

  • Inducing agent (e.g., Tumor Necrosis Factor-alpha - TNF-α).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubate for a period sufficient to allow luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the effect of this compound on NF-κB-dependent luciferase expression.

MAPK Pathway Activation Assay (Western Blot)

This protocol details the assessment of the phosphorylation status of key MAPK proteins (e.g., ERK1/2, p38) in response to this compound.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages).

  • Cell culture reagents.

  • This compound.

  • Stimulating agent (e.g., Lipopolysaccharide - LPS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total ERK1/2, p38, and JNK.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Culture cells to a suitable confluency.

  • Treat cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with LPS for a short duration (e.g., 15-30 minutes) to induce MAPK phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Visualizations

To provide a clear conceptual framework, the core signaling pathways potentially modulated by this compound are illustrated below using Graphviz.

FAAH_Inhibition_Pathway OEA This compound FAAH FAAH OEA->FAAH Inhibits AEA Anandamide (and other FAAs) FAAH->AEA Degrades CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Therapeutic Therapeutic Effects (Analgesia, Anti-inflammation) Downstream->Therapeutic

FAAH Inhibition by this compound

NFkB_MAPK_Modulation Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Upstream Upstream Signaling (MyD88, TRAF6) Receptor->Upstream IKK IKK Complex Upstream->IKK MAPKKK MAPKKK Upstream->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Cytokines, etc.) Nucleus->Gene MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus OEA This compound (via FAAH inhibition) OEA->IKK Inhibits OEA->MAPKKK Inhibits

Modulation of NF-κB and MAPK Pathways

Experimental_Workflow_FAAH start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Controls, Compound dilutions) prepare_reagents->plate_setup pre_incubation Pre-incubate (Compound + Enzyme) plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence data_analysis Data Analysis (% Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Workflow for FAAH Inhibition Assay

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, primarily through its expected modulation of the endocannabinoid system via FAAH inhibition. This mechanism, along with potential direct interactions with cannabinoid and PPAR receptors, positions it as a candidate for development in therapeutic areas such as pain, inflammation, and neurodegenerative disorders. The immediate research priority is to establish a definitive pharmacological profile for this compound by generating robust quantitative data on its activity at these key targets. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this endogenous lipid mediator. Subsequent in vivo studies will be crucial to validate these in vitro findings and to assess the safety and efficacy of this compound in relevant disease models.

Octadeca-9,12-dienamide: An Endogenous Lipid Metabolite at the Crossroads of Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, also known as linoleamide (B162930), is an endogenous fatty acid amide derived from the essential fatty acid, linoleic acid. As a member of the growing class of bioactive lipid signaling molecules, it is implicated in a variety of physiological processes, including potential roles in sleep regulation and neuroinflammation. Its structural similarity to anandamide (B1667382), a well-characterized endocannabinoid, has prompted investigation into its interaction with the endocannabinoid system, particularly its metabolism by fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, pharmacological targets, and the methodologies employed for its study. While significant strides have been made in elucidating its biochemical properties, this document also highlights the existing knowledge gaps, particularly in the realm of quantitative pharmacology and tissue distribution, to guide future research endeavors.

Introduction

Endogenous lipid metabolites have emerged as critical regulators of cellular and systemic physiology. Among these, the fatty acid amides constitute a significant class of signaling molecules with diverse biological activities. This compound (Linoleamide) is a primary fatty acid amide synthesized from linoleic acid, an omega-6 polyunsaturated fatty acid. Its presence as a human metabolite underscores its potential physiological relevance.[1] The intersection of its metabolic pathways with those of endocannabinoids, particularly its degradation by fatty acid amide hydrolase (FAAH), positions it as a molecule of interest for therapeutic modulation of the endocannabinoid system. This guide aims to consolidate the current knowledge on this compound, presenting its biochemistry, pharmacology, and analytical methodologies in a detailed and structured format for the scientific community.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₃₃NO[1]
Molecular Weight 279.46 g/mol [1]
IUPAC Name (9Z,12Z)-octadeca-9,12-dienamide[1]
Synonyms Linoleamide, Linoleic acid amide
CAS Number 3072-13-7[1]
Appearance Solid
Melting Point Not Reported
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.

Metabolism: Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by its synthesis and degradation. While the precise biosynthetic pathway is not fully elucidated, it is understood to be derived from linoleic acid. Its primary route of degradation is through enzymatic hydrolysis by FAAH.

Biosynthesis

The biosynthesis of this compound is believed to follow the general pathway of N-acylethanolamine (NAE) formation. This multi-step process begins with the N-acylation of a phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to yield the corresponding NAE. The specific enzymes directly responsible for the amidation of linoleic acid to form linoleamide are still under investigation, but likely involve N-acyltransferases and phospholipases. Cytochrome P450 enzymes are also known to be involved in the metabolism of linoleic acid, which may contribute to the formation of precursors for linoleamide synthesis.

Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase N_Linoleoyl_PE N-Linoleoyl-phosphatidylethanolamine (NAPE) Linoleoyl_CoA->N_Linoleoyl_PE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->N_Linoleoyl_PE Octadeca_9_12_dienamide This compound N_Linoleoyl_PE->Octadeca_9_12_dienamide Phospholipase D (NAPE-PLD) / Alternative Pathways Octadeca_9_12_dienamide This compound Linoleic_Acid Linoleic Acid Octadeca_9_12_dienamide->Linoleic_Acid Fatty Acid Amide Hydrolase (FAAH) Ammonia Ammonia Octadeca_9_12_dienamide->Ammonia Fatty Acid Amide Hydrolase (FAAH) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Internal_Standard Add Internal Standard (e.g., d4-Linoleamide) Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Cold Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (e.g., C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme_Preparation Prepare FAAH Enzyme (e.g., rat brain homogenate) Pre_incubation Pre-incubate FAAH with Inhibitor (or vehicle) Enzyme_Preparation->Pre_incubation Inhibitor_Dilution Prepare Serial Dilutions of This compound Inhibitor_Dilution->Pre_incubation Substrate_Addition Add Fluorogenic Substrate (e.g., AMC-arachidonoyl amide) Pre_incubation->Substrate_Addition Incubation_Reaction Incubate at 37°C Substrate_Addition->Incubation_Reaction Fluorescence_Measurement Measure Fluorescence (Excitation/Emission) Incubation_Reaction->Fluorescence_Measurement IC50_Calculation Calculate IC₅₀ Value Fluorescence_Measurement->IC50_Calculation

References

An In-depth Technical Guide on the Interaction of Octadeca-9,12-dienamide with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of the interaction between Octadeca-9,12-dienamide (Linoleamide) and the cannabinoid receptors, CB1 and CB2. A thorough review of existing literature reveals a notable absence of direct quantitative data, such as binding affinities (Ki) and functional activities (EC50/IC50), for this compound at these receptors. In light of this, this document expands its scope to include the well-characterized interactions of structurally analogous endogenous lipids, particularly oleoylethanolamide (OEA), with the endocannabinoid system. This guide details the established signaling pathways of CB1 and CB2 receptors and provides in-depth descriptions of the standard experimental protocols utilized to assess ligand-receptor interactions, including radioligand binding assays, GTPγS binding assays, and cyclic AMP (cAMP) functional assays. By presenting this information, we aim to equip researchers, scientists, and drug development professionals with a foundational understanding of the methodologies required to investigate the potential cannabimimetic activity of this compound and other novel lipid molecules.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes. Central to the ECS are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). The discovery of endogenous ligands for these receptors, such as anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred significant interest in identifying other lipid-based signaling molecules that may interact with the ECS. This compound, also known as linoleamide, is an endogenous fatty acid amide whose interaction with cannabinoid receptors is not well-documented in publicly available scientific literature. This guide addresses this knowledge gap by providing a detailed overview of the established frameworks for characterizing such interactions.

Cannabinoid Receptor Signaling Pathways

The activation of CB1 and CB2 receptors initiates a cascade of intracellular signaling events, primarily through their coupling to Gi/o proteins.[1][2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, cannabinoid receptor activation modulates various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1][4] Another significant pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, which plays a role in regulating gene expression and cellular processes like proliferation and differentiation.[2]

Visualizing Cannabinoid Receptor Signaling

The following diagram illustrates the canonical signaling pathways associated with CB1 and CB2 receptor activation.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Ligand This compound (or other ligand) CB_Receptor CB1 / CB2 Receptor Ligand->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ca2+ / K+ Channels G_Protein->Ion_Channel Modulates MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Cellular_Response_Channels Modulation of Neurotransmission Ion_Channel->Cellular_Response_Channels Transcription_Factors Gene Transcription MAPK_Cascade->Transcription_Factors ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates

Canonical signaling pathways of CB1 and CB2 receptors.

Quantitative Data on Ligand-Receptor Interactions

A comprehensive search of scientific databases reveals a lack of specific binding and functional data for this compound at cannabinoid receptors. However, studies on structurally similar compounds provide a valuable frame of reference. For instance, oleoylethanolamide (OEA), a monounsaturated fatty acid ethanolamide, is generally considered inactive at CB1 and CB2 receptors.[5][6] Instead, OEA exerts its biological effects through other targets, such as the peroxisome proliferator-activated receptor alpha (PPAR-α).[7] In contrast, anandamide, which contains an arachidonoyl backbone, is a partial agonist at CB1 receptors.[8]

The following table summarizes the known activities of key endogenous and synthetic cannabinoids to provide a benchmark for future studies on novel lipids.

CompoundReceptorAssay TypeValueUnitReference
Δ⁹-THCHuman CB1Binding Affinity (Ki)25.1nM[9]
Δ⁹-THCHuman CB2Binding Affinity (Ki)35.2nM[9]
CP-55,940Human CB1Binding Affinity (Kd)2.5nM[9]
CP-55,940Human CB2Binding Affinity (Kd)0.92nM[9]
Anandamide (AEA)Human CB1Binding Affinity (Ki)239.2nM[9]
Anandamide (AEA)Human CB2Binding Affinity (Ki)439.5nM[9]
WIN-55,212-2Human CB1Binding Affinity (Kd)16.7nM[9]
WIN-55,212-2Human CB2Binding Affinity (Kd)3.7nM[9]
JWH-210Human CB1Binding Affinity (Ki)2.6 x 10⁻²nM[10]
2-LinoleoylglycerolHuman CB1Functional ActivityPartial Agonist-[11]

Detailed Experimental Protocols

To determine the interaction of a novel compound like this compound with cannabinoid receptors, a series of well-established in vitro assays are employed. These assays assess the compound's ability to bind to the receptors and to modulate their function.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for a receptor.[12] It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors are prepared.

  • Competitive Binding: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[13]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Membranes with CB1 or CB2 Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate Bound from Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis Data Analysis: Generate Competition Curve, Determine IC50 and Ki Counting->Analysis End End: Binding Affinity Determined Analysis->End

Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.[15] It provides information on the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 are used.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.

  • Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.[15]

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined from the dose-response curve.

GTP_gamma_S_Binding_Assay cluster_workflow GTPγS Binding Assay Workflow start Start prepare_membranes Prepare Membranes (CB1 or CB2 expressing cells) start->prepare_membranes incubate Incubate with Test Compound, GDP, and [³⁵S]GTPγS prepare_membranes->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate Bound [³⁵S]GTPγS (Filtration) stop_reaction->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (EC50, Emax) quantify->analyze end End analyze->end

Workflow of the GTPγS binding assay.
Cyclic AMP (cAMP) Functional Assay

This assay measures the functional consequence of G protein activation, specifically the inhibition of adenylyl cyclase.[5]

Objective: To confirm the functional activity of this compound by measuring its effect on cAMP production.

Methodology:

  • Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.

  • Adenylyl Cyclase Stimulation: The cells are treated with a stimulant of adenylyl cyclase, such as forskolin, to induce cAMP production.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of available methods, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence-based assays.[6]

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates that the test compound is an agonist or inverse agonist. The IC50 value can be determined from the dose-response curve.

cAMP_Functional_Assay cluster_workflow cAMP Functional Assay Workflow start Start culture_cells Culture Cells (CB1 or CB2 expressing) start->culture_cells stimulate_ac Stimulate Adenylyl Cyclase (e.g., with Forskolin) culture_cells->stimulate_ac treat_compound Treat with Test Compound stimulate_ac->treat_compound lyse_cells Lyse Cells treat_compound->lyse_cells measure_camp Measure Intracellular cAMP (e.g., ELISA, Luminescence) lyse_cells->measure_camp analyze Analyze Data (IC50) measure_camp->analyze end End analyze->end

Workflow for a cyclic AMP functional assay.

Conclusion and Future Directions

While there is currently a significant lack of direct evidence for the interaction of this compound with cannabinoid receptors, the established methodologies outlined in this guide provide a clear path forward for its characterization. The structural similarity of this compound to other known bioactive lipids suggests that it may indeed have a role in the broader endocannabinoid system, potentially through direct receptor interaction, modulation of endocannabinoid metabolism, or interaction with other related receptors.

Future research should focus on systematically applying the described experimental protocols to determine the binding affinity and functional activity of this compound at CB1 and CB2 receptors. Such studies will be crucial in elucidating the potential physiological and pharmacological roles of this endogenous lipid and could pave the way for the development of novel therapeutics targeting the endocannabinoid system.

References

The Role of Octadeca-9,12-dienamide in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also known as Linoleamide (B162930), is an endogenous fatty acid amide derived from linoleic acid.[1] As a primary fatty acid amide, it belongs to a class of lipid signaling molecules that have garnered significant interest for their diverse physiological effects, including the induction of sleep.[2] While structurally similar to the more extensively studied oleamide (B13806), linoleamide exhibits its own distinct profile of activity within the central nervous system. This technical guide provides an in-depth exploration of the current understanding of this compound's role in neurotransmission, focusing on its mechanisms of action, interactions with key neurotransmitter systems, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

The primary mechanism through which this compound is thought to exert its influence on neurotransmission is indirectly, via the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is the principal enzyme responsible for the degradation of endocannabinoids, such as anandamide.[3][4] By inhibiting FAAH, linoleamide can elevate the endogenous levels of these neurotransmitters, leading to a potentiation of their effects at cannabinoid receptors and other targets. This "entourage effect" is a key concept in understanding the cannabimimetic properties of various fatty acid amides.

While direct binding to cannabinoid receptors (CB1 and CB2) has been investigated, studies indicate that linoleamide possesses low affinity for both receptor subtypes.[3] This further supports the hypothesis that its primary role in the endocannabinoid system is modulatory rather than direct agonism.

Modulation of Neurotransmitter Systems

This compound's influence extends beyond the endocannabinoid system, with evidence suggesting interactions with several major neurotransmitter systems.

GABAergic System

Linoleamide's structural analog, oleamide, has been shown to potentiate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic transmission is a likely contributor to the sedative and sleep-inducing properties of these fatty acid amides. While a specific EC50 for linoleamide's effect on GABAA receptors is not yet well-documented, the activity of oleamide provides a strong rationale for investigating a similar mechanism for linoleamide.

Dopaminergic and Serotonergic Systems

The behavioral effects of oleamide, which are often considered analogous to those of linoleamide, have been linked to interactions with the dopaminergic and serotonergic systems.[5] These interactions are complex and may be either direct or indirect consequences of FAAH inhibition and subsequent modulation of endocannabinoid signaling. Further research is required to delineate the precise effects of linoleamide on dopamine (B1211576) and serotonin (B10506) release, reuptake, and receptor binding.

Calcium Signaling

Linoleamide has been demonstrated to induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) with an EC50 of 20 µM.[2] This effect is mediated by the release of calcium from internal stores within the endoplasmic reticulum.[2] The mobilization of intracellular calcium is a fundamental signaling mechanism in neurons, and linoleamide's ability to modulate this process highlights a direct pathway through which it can influence neuronal excitability and neurotransmitter release, independent of FAAH inhibition.

Quantitative Data

The following table summarizes the available quantitative data for this compound (Linoleamide) and its close analog, Oleamide, for comparative purposes.

CompoundTargetParameterValueReference
Linoleamide Intracellular CalciumEC5020 µM[2]
Linoleamide Cannabinoid Receptor 1 (CB1)AffinityLow[3]
Linoleamide Cannabinoid Receptor 2 (CB2)AffinityLow[3]
OleamideGABAA ReceptorEC5028.94 ± 1.4 µM

Signaling Pathways & Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Linoleamide's Indirect Cannabimimetic Action Linoleamide This compound (Linoleamide) FAAH FAAH Linoleamide->FAAH Inhibits Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Neuronal_Effects Modulation of Neurotransmission CB1_Receptor->Neuronal_Effects

Caption: Indirect cannabimimetic signaling of Linoleamide.

cluster_1 Linoleamide's Effect on Intracellular Calcium Linoleamide This compound (Linoleamide) ER Endoplasmic Reticulum (ER) Linoleamide->ER Stimulates Cytosol_Ca Increased Cytosolic [Ca2+] ER->Cytosol_Ca Releases Ca2+ Ca_Store Ca2+ Store Neuronal_Response Modulation of Neuronal Activity Cytosol_Ca->Neuronal_Response Triggers

Caption: Linoleamide-induced intracellular calcium release.

cluster_2 Workflow for FAAH Inhibition Assay start Prepare Reagents: - Recombinant FAAH - Fluorogenic Substrate - Linoleamide (Inhibitor) incubation Incubate FAAH with Linoleamide start->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence data_analysis Calculate IC50 measure_fluorescence->data_analysis

Caption: Experimental workflow for FAAH inhibition assay.

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory potency of this compound against FAAH.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FAAH enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • Prepare a stock solution of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in DMSO.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the various concentrations of this compound or vehicle control (DMSO) to the wells.

    • Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of FAAH activity.

Measurement of Intracellular Calcium Concentration

This protocol describes a method to measure changes in intracellular calcium levels in response to this compound using a fluorescent calcium indicator.

  • Cell Culture and Loading:

    • Culture a suitable neuronal or other relevant cell line on glass coverslips or in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Apply this compound at the desired concentration to the cells.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis:

    • Calculate the change in fluorescence or the fluorescence ratio relative to the baseline.

    • For dose-response experiments, repeat the measurement with various concentrations of this compound.

    • Plot the response as a function of the concentration and fit the data to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol provides a general framework for assessing the modulatory effects of this compound on GABAA receptor currents.

  • Cell Preparation:

    • Use a cell line expressing GABAA receptors (e.g., HEK293 cells transfected with specific GABAA receptor subunits) or primary cultured neurons.

    • Establish a whole-cell patch-clamp recording from a single cell.

  • Recording Protocol:

    • Hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply a known concentration of GABA to elicit a baseline GABAA receptor-mediated current.

    • After washing out the GABA, co-apply the same concentration of GABA with various concentrations of this compound.

    • Record the changes in the amplitude and kinetics of the GABA-evoked current in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation or inhibition of the GABA response by the compound.

    • For dose-response analysis, plot the percentage modulation as a function of the this compound concentration to determine the EC50 or IC50 value.

Conclusion

This compound (Linoleamide) is an emerging player in the complex field of neuromodulation. While its direct interactions with classical neurotransmitter receptors appear to be limited, its ability to indirectly modulate the endocannabinoid system through FAAH inhibition and to directly influence intracellular calcium signaling provides clear mechanisms for its effects on neuronal function. The sedative and sleep-promoting properties of linoleamide are likely a result of a combination of these actions, potentially including potentiation of GABAergic inhibition.

For researchers and drug development professionals, linoleamide and its analogs represent a promising area of investigation for the development of novel therapeutics targeting sleep disorders, anxiety, and other neurological conditions. Future research should focus on obtaining more precise quantitative data for linoleamide's interaction with its various targets, delineating its specific effects on different neurotransmitter systems in vivo, and further exploring its downstream signaling cascades. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this endogenous lipid mediator.

References

Methodological & Application

Synthesis Protocol for Octadeca-9,12-dienamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also known as linoleamide, is the primary amide derivative of linoleic acid, an essential omega-6 fatty acid. As an endogenous lipid, it is of significant interest to researchers for its potential biological activities and as a reference standard in metabolomics. This document provides detailed protocols for the chemical synthesis of this compound, methods for its purification and characterization, and a summary of its physicochemical properties.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterMethod 1: Acyl Chloride RouteMethod 2: Urea (B33335) RouteAnalytical Data
Starting Material Linoleic AcidLinoleic AcidMolecular Formula
Key Reagents Oxalyl chloride, Ammonia (B1221849)Urea, Catalyst (e.g., AlCl₃)C₁₈H₃₃NO
Typical Yield Good to ExcellentModerate to HighMolecular Weight
Reaction Temperature 0 °C to Room Temperature160-200 °C279.46 g/mol
Reaction Time 2-4 hours2-3 hoursAppearance
Purification Method Column ChromatographyRecrystallizationWhite solid
Purity Assessment NMR, LC-MSNMR, LC-MSMelting Point
51 °C

Experimental Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of linoleic acid to its more reactive acyl chloride, followed by amidation with ammonia.

Step 1: Formation of Linoleoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linoleic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude linoleoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of Linoleoyl Chloride

  • Dissolve the crude linoleoyl chloride in a dry, aprotic solvent like DCM or THF and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in methanol) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford pure this compound.

Method 2: Direct Amidation with Urea

This method provides a more direct route from linoleic acid to the amide using urea as the ammonia source.

  • In a three-neck flask equipped with a mechanical stirrer and a condenser, combine linoleic acid (1.0 eq), urea (2.0-4.0 eq), and a catalyst such as aluminum chloride (AlCl₃) (e.g., 1 wt%).

  • Heat the mixture to 160-200 °C with stirring for 2-3 hours. The urea will melt and decompose, releasing ammonia in situ for the amidation reaction.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture.

  • Upon completion, cool the mixture and dissolve it in a suitable solvent like chloroform.

  • Filter the solution to remove any unreacted urea and the catalyst.

  • Wash the organic phase with a 10% potassium hydroxide (B78521) solution in methanol/water to neutralize any remaining fatty acid, followed by washing with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as acetone (B3395972) to yield white, solid this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the acyl chloride route.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification Linoleic_Acid Linoleic Acid Linoleoyl_Chloride Linoleoyl Chloride Linoleic_Acid->Linoleoyl_Chloride 0 °C to RT Oxalyl_Chloride Oxalyl Chloride, DMF (cat.) in Dichloromethane Linoleoyl_Chloride_2 Linoleoyl Chloride Ammonia Ammonia (gas or solution) Crude_Product Crude this compound Crude_Product_2 Crude Product Linoleoyl_Chloride_2->Crude_Product 0 °C to RT Workup Aqueous Workup (Wash with acid, base, brine) Chromatography Silica Gel Column Chromatography Workup->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Crude_Product_2->Workup

Caption: Workflow for the synthesis of this compound.

Potential Biological Interaction

Despite a comprehensive literature search, a detailed signaling pathway for this compound has not been elucidated. However, some fatty acid amides have been shown to interact with specific cellular components. The following diagram illustrates a hypothesized interaction based on the known activity of some primary fatty acid amides. This is a representation of a potential molecular interaction and not a confirmed signaling pathway.

Biological_Interaction Linoleamide This compound (Linoleamide) Ca_ATPase Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) Linoleamide->Ca_ATPase Inhibition Ca_ion_out Ca²⁺ Ca_ATPase->Ca_ion_out ER_Lumen ER Lumen (High [Ca²⁺]) Cytosol Cytosol (Low [Ca²⁺]) Ca_ion_in Ca²⁺ Ca_ion_in->Ca_ATPase Transport

Caption: Hypothesized inhibition of SERCA by this compound.

Application Note: Quantitative Analysis of Octadeca-9,12-dienamide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Octadeca-9,12-dienamide, a biologically significant fatty acid amide, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample extraction from biological matrices, derivatization to enhance volatility and thermal stability, and optimized GC-MS parameters for selective detection and quantification. This method is suitable for researchers in pharmacology, biochemistry, and drug development investigating the roles of endogenous lipids and their analogs.

Introduction

This compound, also known as linoleamide, is an endogenous fatty acid amide that belongs to the class of bioactive lipids. These molecules are implicated in various physiological processes, including neurotransmission and inflammation. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its physiological functions and for the development of novel therapeutics. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of such compounds. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A method for the isolation of primary fatty acid amides from a total lipid extract using solid-phase extraction (SPE) has been developed and validated. This pre-analysis step provides clean detection and interference-free analysis.[1]

Materials:

Protocol:

  • Condition the silica SPE cartridge by washing with 6 mL of hexane.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with 10 mL of a hexane:ethyl acetate (9:1 v/v) solution to elute non-polar lipids.

  • Elute the fatty acid amide fraction with 10 mL of a chloroform:isopropanol (2:1 v/v) solution.

  • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

  • The dried residue is then ready for derivatization.

Derivatization: Silylation

To improve the chromatographic behavior and mass spectral properties of this compound, a derivatization step to form a trimethylsilyl (B98337) (TMS) derivative is recommended.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dry solvent (e.g., pyridine, acetonitrile, or chloroform)

  • Heating block or oven

Protocol:

  • Reconstitute the dried sample extract from the SPE step in 50 µL of a dry solvent.

  • Add 50 µL of BSTFA with 1% TMCS to the sample vial.

  • Cap the vial tightly and heat at 70-90°C for 30 minutes.[2]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

GC Conditions:

Parameter Value
Column HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temperature 280°C

| Ion Source Temperature | 230°C |

Data Presentation

Quantitative Data Summary

For quantitative analysis, the use of a deuterated internal standard is recommended for improved accuracy and precision. The following table summarizes key quantitative parameters, with some values being predicted or based on structurally similar compounds due to limited specific data for this compound.

ParameterValue/RangeNotes
Retention Time (RT) ~15 - 20 minHighly dependent on the specific GC conditions.
Molecular Ion (M+) of TMS derivative m/z 351The trimethylsilyl derivative of this compound.
Characteristic Fragment Ions (m/z) 73, 117, 145, 262, 336Predicted for the TMS derivative. The ion at m/z 73 is characteristic of TMS derivatives.
Selected Ions for Monitoring (SIM) m/z 351, 336, 262Recommended for selective and sensitive quantification.
Linear Range 1 - 100 ng/mLExpected linear range, should be validated experimentally.
Limit of Detection (LOD) ~10 pg on columnBased on similar fatty acid amides in SIM mode.[1]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction SPE Solid-Phase Extraction Lipid_Extraction->SPE Derivatization Silylation (BSTFA) SPE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Mass Fragmentation Pathway

fragmentation_pathway Parent This compound-TMS (m/z 351) Frag1 [M-15]+ (m/z 336) Parent->Frag1 - CH3 Frag2 McLafferty Rearrangement Ion (m/z 117) Parent->Frag2 Frag3 TMS Ion (m/z 73) Parent->Frag3 Frag4 Alkyl Chain Fragments Parent->Frag4

Caption: Predicted fragmentation of TMS-derivatized this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide involved in various physiological processes. As a member of the primary fatty acid amide (PFAM) family, it plays a role in cellular signaling. For its use in biological assays, drug development, and metabolic studies, high purity is essential to ensure that observed effects are directly attributable to the compound and not to synthesis-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic this compound. This technique separates the target molecule from by-products and unreacted starting materials based on its hydrophobicity. This application note provides a detailed protocol for the efficient purification of this compound using RP-HPLC.

Principle of RP-HPLC Separation

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase consists of silica (B1680970) particles that have been chemically modified with non-polar alkyl chains (e.g., C18), creating a hydrophobic surface. The mobile phase is a polar solvent system, typically a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN) or methanol.

The crude sample is injected into the column under conditions of high aqueous content, causing hydrophobic molecules, including this compound, to bind to the C18 stationary phase. A gradient of increasing organic solvent is then applied. As the mobile phase becomes more non-polar, the bound components are sequentially eluted from the column in order of increasing hydrophobicity. Because this compound is a long-chain fatty acid amide, it is highly retained and requires a significant proportion of organic solvent for elution. Detection is typically performed using a UV detector, as the amide bond exhibits absorbance at low wavelengths (210-220 nm).[1]

Experimental Protocols

1. Materials and Reagents

  • Instrumentation:

    • Preparative HPLC system with a gradient pump and a UV-Vis detector.

    • Fraction collector.

    • Rotary evaporator.

    • Lyophilizer (Freeze-dryer).

  • Columns:

    • Preparative Reversed-Phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Analytical Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) for purity assessment.

  • Reagents and Solvents:

    • Crude synthetic this compound.

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol.

    • Ultrapure water (18.2 MΩ·cm).

    • Trifluoroacetic acid (TFA), HPLC-grade (optional, as an ion-pairing agent).

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

2. Sample Preparation

  • Accurately weigh the crude synthetic this compound.

  • Dissolve the crude product in a minimal amount of a suitable solvent. Methanol, ethanol, or a mixture high in organic content (e.g., 90% Acetonitrile/10% Water) is recommended.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. HPLC Purification Protocol

This protocol is designed for a preparative C18 column. Adjustments to the gradient and flow rate may be necessary based on the specific column dimensions and the impurity profile of the crude product.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Water) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the equilibrated column.

  • Elution and Fraction Collection: Elute the bound components using a linear gradient of the organic solvent. Collect fractions corresponding to the main peak, which represents the this compound. The separation of long-chain fatty acid amides is highly dependent on the gradient shape and water content.

  • Purity Analysis of Fractions: Analyze small aliquots of the collected fractions using an analytical HPLC method (see Table 1 for conditions) to confirm the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent (Acetonitrile or Methanol) using a rotary evaporator at a controlled temperature (e.g., 30-40°C).

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the final purified this compound as a dry, white powder.

  • Final Quality Control: Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Recommended HPLC Parameters for Analysis and Purification

ParameterAnalytical MethodPreparative Method
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 x 21.2 mm, 5-10 µm)
Mobile Phase A Ultrapure WaterUltrapure Water
Mobile Phase B Acetonitrile (ACN) or Methanol[1]Acetonitrile (ACN) or Methanol
Gradient (ACN/Water) 90% B isocratic, or a shallow gradient from 85% to 95% B over 20 min.[1]Linear gradient from 85% to 100% B over 25-30 minutes.
Flow Rate 1.0 mL/min[1]15-20 mL/min (adjust based on column diameter)
Detection Wavelength 213 nm or 214 nm[1]213 nm or 214 nm
Column Temperature Ambient or 30°CAmbient
Injection Volume 5-20 µL1-5 mL (dependent on sample concentration and column capacity)

Table 2: Typical Purification Results (Example Data)

ParameterCrude ProductPurified Product
Purity (by HPLC) ~75%>99%
Physical State Off-white solidWhite powder
Typical Yield N/A60-80%

Visualizations

Workflow for HPLC Purification of this compound

HPLC_Purification_Workflow Figure 1. General workflow for the purification of synthetic this compound. start Crude Synthetic Product prep Sample Preparation (Dissolution & Filtration) start->prep hplc Preparative RP-HPLC prep->hplc fractions Fraction Collection (Based on UV Chromatogram) hplc->fractions qc1 Purity Analysis of Fractions (Analytical HPLC) fractions->qc1 pooling Pooling of Pure Fractions qc1->pooling evap Solvent Removal (Rotary Evaporation) pooling->evap lyo Lyophilization evap->lyo end Pure this compound (>98%) lyo->end qc2 Final QC (HPLC, MS, NMR) end->qc2

Caption: Workflow diagram illustrating the key steps from crude synthetic product to final pure this compound.

References

Application Notes and Protocols for In Vitro Assays of Octadeca-9,12-dienamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also commonly known as oleamide, is an endogenous fatty acid amide with a growing body of research highlighting its diverse biological activities. It has been implicated in a range of physiological processes, including the regulation of sleep, mood, and cellular communication. Its potential as a therapeutic agent has garnered significant interest in the scientific community. These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound, facilitating further research and drug development efforts.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cannabinoid Receptor 1 (CB1) Activity

Assay TypeTest CompoundConcentration RangeEC₅₀ / IC₅₀ (nM)% Max Response / InhibitionHill Slope
Radioligand Binding This compound0.1 nM - 10 µM
Control Agonist0.1 nM - 10 µM
GTPγS Binding This compound0.1 nM - 10 µM
Control Agonist0.1 nM - 10 µM
cAMP Accumulation This compound0.1 nM - 10 µM
Control Agonist0.1 nM - 10 µM

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Test CompoundConcentration RangeIC₅₀ (nM)% Inhibition at Max Conc.
This compound1 nM - 100 µM
Control Inhibitor1 nM - 100 µM

Table 3: Gap Junction Intercellular Communication (GJIC) Inhibition

Test CompoundConcentration RangeIC₅₀ (µM)% Dye Transfer Inhibition
This compound1 µM - 100 µM
Control Inhibitor1 µM - 100 µM

Table 4: Serotonin (B10506) Receptor (5-HT) Binding Affinity

Receptor SubtypeTest CompoundRadioligandKᵢ (nM)
5-HT₂ₐThis compound[³H]Ketanserin
5-HT₂𝒸This compound[³H]Mesulergine

Table 5: GABA-A Receptor Modulation

Assay TypeTest CompoundConcentration RangeEC₅₀ (µM)% Max Response
Chloride Influx This compound1 µM - 100 µM
GABA (Control)0.1 µM - 100 µM

Table 6: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Assay TypeTest CompoundConcentration RangeEC₅₀ (µM)Fold Activation
Reporter Gene Assay This compound1 µM - 100 µM
Control Agonist1 µM - 100 µM

Table 7: Hepatocyte Triglyceride Accumulation

TreatmentConcentrationTriglyceride Content (nmol/mg protein)% Change from Control
Vehicle Control--
This compound10 µM
This compound50 µM
Oleic Acid (Positive Control)100 µM

Experimental Protocols & Visualizations

Cannabinoid Receptor 1 (CB1) Activity Assays

Application Note: this compound has been suggested to interact with the endocannabinoid system, potentially acting as a ligand for the CB1 receptor.[1] The following protocols are designed to assess the binding affinity and functional activity of this compound at the CB1 receptor.

Signaling Pathway:

CB1_Signaling Octadeca_dienamide This compound CB1R CB1 Receptor Octadeca_dienamide->CB1R G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

CB1 Receptor Signaling Pathway

This competitive binding assay determines the affinity of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.[2]

Workflow:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing CB1R) start->prepare_membranes incubate Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubate prepare_reagents Prepare Radioligand ([³H]CP55,940) and Test Compound Dilutions prepare_reagents->incubate filter Separate Bound and Free Ligand (Vacuum Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC₅₀, Kᵢ) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a non-labeled CB1 agonist (for non-specific binding).

    • 25 µL of varying concentrations of this compound.

    • 50 µL of [³H]CP55,940 (a high-affinity CB1 agonist) at a final concentration of ~0.5 nM.

    • 100 µL of CB1 receptor-containing membranes (10-20 µg protein).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon ligand binding.[3][4]

Protocol:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of assay buffer containing 10 µM GDP.

    • 25 µL of varying concentrations of this compound.

    • 25 µL of CB1 receptor-containing membranes (10-20 µg protein).

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 25 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ and maximal stimulation (Eₘₐₓ) values.

This assay measures the functional consequence of CB1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.[5][6]

Protocol:

  • Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., CHO-CB1).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Cell Treatment:

    • Pre-treat cells with varying concentrations of this compound for 15 minutes.

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM) for 30 minutes.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based).

  • Data Analysis: Determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Application Note: this compound is a substrate for FAAH, the primary enzyme responsible for the degradation of endocannabinoids.[7] This assay determines the potential of this compound to inhibit FAAH activity.

Workflow:

FAAH_Inhibition_Workflow start Start prepare_enzyme Prepare FAAH Enzyme Source (e.g., Rat Liver Microsomes) start->prepare_enzyme pre_incubate Pre-incubate Enzyme with Test Compound prepare_enzyme->pre_incubate prepare_reagents Prepare Fluorogenic Substrate and Test Compound Dilutions prepare_reagents->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze Data Analysis (IC₅₀) measure_fluorescence->analyze end End analyze->end

FAAH Inhibition Assay Workflow

Protocol:

  • Enzyme Source: Use rat liver microsomes or recombinant human FAAH.

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Reaction Setup: In a 96-well black plate, add:

    • Varying concentrations of this compound.

    • FAAH enzyme preparation.

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) to a final concentration of 10 µM.

  • Measurement: Monitor the increase in fluorescence (Ex/Em = 360/465 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for inhibition of FAAH activity.[8][9][10][11]

Gap Junction Intercellular Communication (GJIC) Assay

Application Note: this compound has been shown to inhibit communication between cells through gap junctions.[7][8] The scrape-loading/dye transfer assay is a common method to assess GJIC.

Logical Relationship:

GJIC_Logic Compound This compound GapJunctions Gap Junctions Compound->GapJunctions Inhibits DyeTransfer Dye Transfer GapJunctions->DyeTransfer Allows

Logic of GJIC Inhibition

Protocol:

  • Cell Culture: Grow a confluent monolayer of a suitable cell line (e.g., WB-F344 rat liver epithelial cells).

  • Treatment: Treat the cells with varying concentrations of this compound for a desired period.

  • Scrape Loading: Create a scrape in the cell monolayer using a scalpel blade in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow).

  • Incubation: Incubate for a short period (e.g., 5 minutes) to allow dye transfer to adjacent cells.

  • Washing: Wash the cells thoroughly to remove excess dye.

  • Imaging: Visualize the dye transfer using a fluorescence microscope.

  • Quantification: Measure the distance of dye migration from the scrape line. A reduction in the distance of dye transfer indicates inhibition of GJIC.[12][13]

Serotonin Receptor (5-HT) Binding Assay

Application Note: Oleamide modulates serotonergic neurotransmission.[7][8] This radioligand binding assay can determine the affinity of this compound for specific serotonin receptor subtypes, such as 5-HT₂ₐ and 5-HT₂𝒸.

Protocol:

  • Membrane Preparation: Use cell membranes from cell lines expressing the desired human 5-HT receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.

  • Reaction Setup: Similar to the CB1 binding assay, using a specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ).

  • Incubation: Typically 60 minutes at room temperature.

  • Filtration, Washing, and Quantification: As described for the CB1 binding assay.

  • Data Analysis: Calculate the Kᵢ value to determine the binding affinity.[14][15][16]

GABA-A Receptor Modulation Assay

Application Note: Oleamide has been shown to interact with GABA-A receptors.[8] This assay measures the ability of this compound to modulate GABA-A receptor function by measuring chloride ion influx.

Protocol:

  • Cell Culture: Use a cell line expressing GABA-A receptors and a halide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).

  • Assay Buffer: A low-chloride buffer.

  • Cell Loading: Load cells with the fluorescent indicator.

  • Treatment: Add varying concentrations of this compound, with or without a sub-maximal concentration of GABA.

  • Initiate Chloride Influx: Add a high-chloride buffer.

  • Measurement: Monitor the quenching of the fluorescent signal, which is proportional to chloride influx, using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ for potentiation or direct activation of the GABA-A receptor.[17]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay

Application Note: As a fatty acid amide, this compound may interact with nuclear receptors involved in lipid metabolism, such as PPARα. This reporter gene assay measures the ability of the compound to activate PPARα.

Protocol:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293T) and transiently transfect with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with varying concentrations of this compound for 24 hours.

  • Cell Lysis: Lyse the cells.

  • Luciferase Assay: Measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold activation of luciferase expression compared to a vehicle control to determine the EC₅₀.[18][19][20]

Hepatocyte Triglyceride Accumulation Assay

Application Note: To investigate the potential hypolipidemic effects of this compound, this assay measures its impact on triglyceride levels in hepatocytes.[17]

Protocol:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) or primary hepatocytes.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. An oleic acid treatment can be used as a positive control for lipid accumulation.

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercially available colorimetric or fluorometric assay kit.

  • Protein Normalization: Measure the total protein concentration in the lysates to normalize the triglyceride levels.

  • Data Analysis: Express the results as nmol of triglyceride per mg of protein and compare the treated groups to the vehicle control.[21][22][23]

References

Application of Octadeca-9,12-dienamide in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that has emerged as a bioactive lipid with significant implications for metabolic research. Structurally related to the endocannabinoid anandamide, it is derived from linoleic acid. Current research indicates that this compound plays a role in the regulation of lipid metabolism, primarily through its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis and glucose homeostasis. These notes provide an overview of its application in studying metabolic pathways, along with detailed protocols for relevant experiments.

Key Applications in Metabolic Research

  • Investigation of Adipogenesis and Lipid Metabolism: this compound serves as a tool to study the molecular mechanisms of adipocyte differentiation and lipid accumulation. Its ability to activate PPARγ makes it a useful compound for elucidating the downstream effects of this signaling pathway.[1][2]

  • Modulation of PPARγ Activity: As a weak in vitro ligand for PPARγ, this compound can be utilized in studies aimed at understanding the structure-activity relationship of PPARγ agonists and in the screening for novel metabolic modulators.[1][2]

  • Elucidation of Endocannabinoid System Crosstalk with Metabolic Regulation: Given its structural similarity to endocannabinoids and its interaction with metabolic receptors, this compound is a relevant molecule for exploring the interplay between the endocannabinoid system and energy balance.

Data Presentation

Table 1: In Vitro Activity of this compound on PPARγ

ParameterReceptorValueCell Line/SystemReference
IC50 (Binding Affinity)PPARγ38 µMCell-free fluorescent ligand competition assay[1][2]
Concentration for Adipogenesis Induction-10 µM3T3-L1 murine fibroblasts[1][2]
Concentration for Adipogenesis Induction-20 µM3T3-L1 murine fibroblasts[1][2]

Table 2: Effect of Linoleic Acid (Precursor) on Lipid Accumulation in 3T3-L1 Cells

Treatment (0.3 mmol/l)DurationParameterResultReference
Linoleic Acid4 days% Cells with Lipid Accumulation> Control (P < 0.001)[3][4]
Linoleic Acid8 days% Cells with Lipid Accumulation> Control (P < 0.001)[3][4]
Linoleic AcidNot specifiedPPAR-γ Protein ExpressionHigher than Control (P < 0.05)[3][4]
Linoleic AcidNot specifiedGLUT-4 Protein ExpressionHigher than Control (P < 0.001)[3][4]

Signaling Pathways and Experimental Workflows

This compound activates the PPARγ signaling pathway.

Start Start: 3T3-L1 Preadipocytes Culture Culture in DMEM + 10% FBS Start->Culture Induce_Differentiation Induce Differentiation (e.g., with insulin (B600854), dexamethasone, IBMX) Culture->Induce_Differentiation Treatment Treat with this compound (e.g., 10-20 µM) or Vehicle Induce_Differentiation->Treatment Incubate Incubate for several days (e.g., 8 days) Treatment->Incubate Assess_Adipogenesis Assess Adipogenesis Incubate->Assess_Adipogenesis Oil_Red_O Oil Red O Staining (Visualize Lipid Droplets) Assess_Adipogenesis->Oil_Red_O Triglyceride_Assay Triglyceride Quantification Assess_Adipogenesis->Triglyceride_Assay Gene_Expression qPCR/Western Blot (PPARγ, C/EBPα, etc.) Assess_Adipogenesis->Gene_Expression End End: Quantify Adipocyte Differentiation Oil_Red_O->End Triglyceride_Assay->End Gene_Expression->End

Experimental workflow for studying the effect of this compound on adipogenesis.

Experimental Protocols

Protocol 1: In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound can activate PPARγ in a cellular context.

Materials:

  • CHO (Chinese Hamster Ovary) cells

  • Expression vectors for human PPARγ and a luciferase reporter gene under the control of a PPAR response element (PPRE)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Rosiglitazone (B1679542) (positive control, stock solution in DMSO)

  • DMSO (vehicle control)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, seed the cells into 96-well plates.

    • Prepare serial dilutions of this compound (e.g., 1, 10, 50 µM), rosiglitazone (e.g., 1 µM), and a DMSO vehicle control in DMEM.

    • Replace the culture medium with the treatment solutions.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Express the results as fold activation over the vehicle control.

Protocol 2: Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes and on lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail

  • This compound (stock solution in DMSO)

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol (B130326)

  • Microscope

Procedure:

  • Cell Culture and Differentiation Induction:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.

    • Two days post-confluency, induce differentiation by changing the medium to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

  • Treatment:

    • Add this compound at desired concentrations (e.g., 10 µM and 20 µM) or vehicle (DMSO) to the differentiation medium.

  • Maturation:

    • After 2 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days.

    • Then, culture the cells in DMEM with 10% FBS for another 4 days, changing the medium every 2 days.

  • Oil Red O Staining:

    • On day 8, wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

    • Wash with 60% isopropanol and then with water.

  • Analysis:

    • Visualize and capture images of the stained lipid droplets using a microscope.

    • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

Note: While the primary established role of this compound in metabolic research is linked to lipid metabolism through PPARγ activation, its effects on glucose metabolism and mitochondrial function are not yet well-documented in publicly available literature. Further research is required to elucidate its potential roles in these areas. The protocols for glucose uptake and mitochondrial respiration assays are standard methods that could be adapted to investigate the effects of this compound in future studies.

References

Application Notes and Protocols for Stable Isotope Labeling of Octadeca-9,12-dienamide in Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that belongs to the family of N-acylethanolamines (NAEs). This class of lipid signaling molecules, which includes the well-known endocannabinoid anandamide, is involved in a variety of physiological processes. To elucidate the precise mechanisms of action, metabolic fate, and distribution of this compound, stable isotope labeling (SIL) coupled with mass spectrometry (MS) has become an indispensable tool. By replacing specific atoms (e.g., ¹²C with ¹³C or ¹H with ²H/D), researchers can differentiate the exogenously administered compound from its endogenous counterpart, enabling precise tracking and quantification in complex biological systems.

These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound, its administration for in vivo and in vitro tracing studies, sample preparation, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, protocols for investigating its interaction with key signaling pathways, including the endocannabinoid and peroxisome proliferator-activated receptor (PPAR) systems, are outlined.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound typically involves a two-step process: first, the synthesis of the labeled linoleic acid precursor, followed by its amidation.

Protocol 1: Synthesis of Deuterated Linoleic Acid ([D₄]-Linoleic Acid)

This protocol is adapted from a method for the controlled tetradeuteration of straight-chain fatty acids and can be applied to synthesize linoleic acid deuterated at the α- and β-positions.

Materials:

Procedure:

  • Amide Formation: React linoleic acid with 8-aminoquinoline to form the corresponding amide. This directs the subsequent deuteration to the desired positions.

  • β-Deuteration: Catalytically deuterate the β-position using Pd(OAc)₂ and CsOPiv in the presence of a deuterium source like D₂O.

  • α-Deuteration: Mediate α-deuteration using K₂CO₃ in CH₃OD.

  • Amide Hydrolysis: Hydrolyze the deuterated 8-aminoquinoline amide to yield the free deuterated fatty acid, [D₄]-linoleic acid, using a solution of NaOD in D₂O to maintain the deuterium labels.

Protocol 2: Synthesis of ¹³C-Labeled Linoleic Acid

This protocol is based on methods for the site-specific ¹³C labeling of linoleic acid.

Materials:

  • ¹³C-labeled precursors (e.g., ¹³C-paraformaldehyde, K¹³CN)

  • Appropriate starting materials for multi-step organic synthesis (e.g., 1-heptyne (B1330384), 1,9-nonanediol (B147092) derivatives)

  • Reagents for coupling reactions (e.g., EtMgBr)

  • Reagents for oxidation and hydrogenation (e.g., Jones reagent, Lindlar catalyst)

  • Standard organic solvents and purification materials

Procedure:

The synthesis of ¹³C-labeled linoleic acid is a multi-step process. A general strategy involves:

  • Synthesis of a ¹³C-labeled fragment: For example, reacting 1-heptyne with ¹³C-paraformaldehyde to introduce the label.

  • Synthesis of a second fragment.

  • Coupling of the two fragments to form the carbon backbone of linoleic acid.

  • Subsequent chemical modifications, including deprotection, oxidation to the carboxylic acid, and selective hydrogenation to introduce the cis double bonds, to yield the final ¹³C-labeled linoleic acid.

Protocol 3: Amidation of Labeled Linoleic Acid to form Labeled this compound

This protocol describes the conversion of the isotopically labeled linoleic acid into its corresponding amide.

Materials:

  • Isotopically labeled linoleic acid (from Protocol 1 or 2)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Ammonia (B1221849) solution or ethanolamine (B43304) (or their deuterated counterparts for labeling on the amide moiety)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (B128534) or other suitable base

Procedure:

  • Activation of the Carboxylic Acid: Convert the labeled linoleic acid to its more reactive acyl chloride by treating it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Amidation: React the resulting acyl chloride with an excess of ammonia (for the primary amide) or ethanolamine (for the ethanolamide derivative) in the presence of a base like triethylamine to neutralize the HCl byproduct.

  • Purification: Purify the resulting labeled this compound using column chromatography or recrystallization.

In Vivo Tracing Studies: Pharmacokinetics and Tissue Distribution

Stable isotope-labeled this compound can be administered to animal models to study its absorption, distribution, metabolism, and excretion (ADME).

Experimental Workflow for In Vivo Tracing

Caption: Experimental workflow for in vivo tracing of labeled this compound.

Protocol 4: In Vivo Administration and Sample Collection

Materials:

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., corn oil for oral gavage, saline with a solubilizing agent for intravenous injection)

  • Animal model (e.g., rats, mice)

  • Tools for administration (e.g., gavage needles, syringes)

  • Tools for sample collection (e.g., capillary tubes for blood, dissection tools)

  • Anticoagulant (e.g., EDTA for plasma collection)

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Dosing: Administer the formulated labeled compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Collection: At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection: At the final time point, euthanize the animals and harvest tissues of interest (e.g., brain, liver, adipose tissue, small intestine).

  • Sample Storage: Immediately snap-freeze the plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.

Data Presentation: Pharmacokinetic and Tissue Distribution Data

Table 1: Hypothetical Pharmacokinetic Parameters of Deuterated this compound in Rat Plasma Following a Single Intravenous Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD)
C₀ (Initial Concentration)ng/mLData to be generated
T½ (Half-life)hData to be generated
AUC (Area Under the Curve)ng·h/mLData to be generated
CL (Clearance)mL/h/kgData to be generated
Vd (Volume of Distribution)L/kgData to be generated

Table 2: Hypothetical Tissue Distribution of ¹³C-Octadeca-9,12-dienamide in Mice 2 Hours Post-Oral Administration (50 mg/kg)

TissueConcentration (ng/g tissue) (Mean ± SD)
Small IntestineData to be generated
LiverData to be generated
Adipose TissueData to be generated
BrainData to be generated
SpleenData to be generated
KidneyData to be generated

Sample Preparation and LC-MS/MS Analysis

Protocol 5: Lipid Extraction from Plasma and Tissues

This protocol is a general method for extracting lipids from biological samples.

Materials:

  • Frozen plasma or tissue samples

  • Internal standard (a different isotopically labeled analog of this compound, if available)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Homogenizer (for tissues)

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw plasma or tissue samples on ice.

  • Homogenization (for tissues): Weigh a portion of the frozen tissue and homogenize it in a mixture of chloroform and methanol (2:1, v/v).

  • Spiking: Add a known amount of the internal standard to the plasma or tissue homogenate.

  • Extraction: For plasma, add chloroform and methanol. Vortex vigorously and then centrifuge to separate the phases.

  • Phase Separation: After centrifugation, the mixture will separate into an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection: Carefully collect the lower organic phase.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

Protocol 6: Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Unlabeled this compound: Determine the precursor ion [M+H]⁺ and a characteristic product ion.

    • Labeled this compound: Determine the shifted precursor ion [M+label+H]⁺ and its corresponding product ion.

    • Internal Standard: Determine the MRM transition for the internal standard.

  • Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard.

Quantification:

  • Generate a calibration curve using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

  • Quantify the amount of labeled this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Investigation of Signaling Pathways

This compound may interact with several signaling pathways, including the endocannabinoid system via fatty acid amide hydrolase (FAAH) and nuclear receptors like PPARs.

Signaling Pathway of N-Acylethanolamines

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAE This compound (and other NAEs) Receptor GPCRs (e.g., CB1/CB2) TRPV1 NAE->Receptor Binding & Activation FAAH FAAH NAE->FAAH Hydrolysis PPAR PPARα NAE->PPAR Transport to Nucleus Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Metabolites Linoleic Acid + Ethanolamine FAAH->Metabolites RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene

Caption: Potential signaling pathways for this compound.

Protocol 7: FAAH Activity Assay

This fluorometric assay measures the ability of this compound to inhibit the activity of FAAH.[1][2][3][4]

Materials:

  • Recombinant FAAH enzyme or tissue/cell homogenate containing FAAH

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

  • This compound (as a potential inhibitor)

  • Known FAAH inhibitor (as a positive control)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme, substrate, and test compounds (this compound and control inhibitor) to the desired concentrations in the assay buffer.

  • Incubation: In the wells of the microplate, add the FAAH enzyme and the test compound or vehicle. Pre-incubate for a short period.

  • Initiate Reaction: Add the FAAH substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 360/465 nm for AMC product) in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Compare the reaction rates in the presence of this compound to the vehicle control to determine the percent inhibition.

Protocol 8: PPARα Activation Reporter Assay

This cell-based reporter assay determines if this compound can activate PPARα.[5][6][7][8][9]

Materials:

  • A cell line engineered to express human or mouse PPARα and a PPAR-responsive luciferase reporter gene.

  • Cell culture medium and supplements.

  • This compound.

  • A known PPARα agonist (e.g., GW7647) as a positive control.

  • Luciferase detection reagent.

  • 96-well white cell culture plate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into the 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the positive control agonist, or vehicle for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence from each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) if necessary. Plot the luciferase activity against the concentration of the test compound to determine if it activates PPARα and to calculate its EC₅₀.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to utilize stable isotope labeling to investigate the biology of this compound. By employing these techniques, scientists can gain valuable insights into its synthesis, metabolism, distribution, and interaction with key cellular signaling pathways, thereby advancing our understanding of this important lipid mediator and its potential roles in health and disease.

References

Application Notes and Protocols for Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the handling, storage, and application of Octadeca-9,12-dienamide, an endogenous fatty acid amide with potential biological activity. The following protocols and data are intended to facilitate its use in research and drug development.

Physicochemical Properties and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity and activity of this compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₈H₃₃NO--INVALID-LINK--
Molecular Weight 279.46 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 51°C--INVALID-LINK--
Solubility Soluble in DMSO, Ethanol, and DMF--INVALID-LINK--
LogP 5.9--INVALID-LINK--

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationSource
Powder -20°C3 years--INVALID-LINK--
4°C2 years--INVALID-LINK--
In Solvent -80°C6 months--INVALID-LINK--
-20°C1 month--INVALID-LINK--

Shipping: this compound is stable at room temperature for short periods, making it suitable for standard shipping conditions.[1]

Handling and Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical advice.

Biological Activity and Potential Signaling Pathways

This compound is an endogenous lipid classified as a fatty acid amide.[2] Fatty acid amides are a class of bioactive lipids involved in various physiological processes, including pain, inflammation, and neuromodulation. A key enzyme regulating the levels of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[3] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects.[4] A structurally similar compound, N-benzyloctadeca-9Z,12Z-dienamide, has been shown to be an inhibitor of FAAH.[3]

Proposed Mechanism of Action: It is hypothesized that this compound may act as an inhibitor of FAAH. By inhibiting FAAH, this compound could increase the levels of endocannabinoids like anandamide, which in turn can modulate downstream signaling pathways, including those involved in inflammation.

FAAH_Inhibition_Pathway O9D This compound FAAH FAAH O9D->FAAH Inhibits Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Inflammation Inflammatory Response CB1_CB2->Inflammation Modulates Anti_Inflammatory Anti-inflammatory Effects

FAAH Inhibition by this compound.

The activation of cannabinoid receptors (CB1/CB2) by endocannabinoids can influence inflammatory processes by modulating key signaling pathways such as NF-κB and MAPK, and the Nrf2/HO-1 antioxidant response pathway.

Inflammatory_Signaling_Pathways cluster_0 Upstream Activation cluster_1 Signaling Cascades cluster_2 Cellular Response CB1_CB2 CB1/CB2 Receptor Activation NFkB NF-κB Pathway CB1_CB2->NFkB Inhibits MAPK MAPK Pathway CB1_CB2->MAPK Modulates Nrf2 Nrf2/HO-1 Pathway CB1_CB2->Nrf2 Activates ProInflammatory ↓ Pro-inflammatory Cytokines NFkB->ProInflammatory MAPK->ProInflammatory AntiInflammatory ↑ Anti-inflammatory Mediators Nrf2->AntiInflammatory Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant

Downstream Inflammatory Signaling Pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is designed to assess the inhibitory effect of this compound on FAAH activity.[2]

FAAH_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare FAAH enzyme solution (e.g., from rat brain homogenate) D Add FAAH enzyme, test compound, and buffer to a 96-well plate A->D B Prepare fluorescent substrate solution (e.g., AMC-Arachidonoylamide) C Prepare serial dilutions of This compound C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding the fluorescent substrate E->F G Measure fluorescence kinetically (Ex/Em = 360/465 nm) F->G H Calculate the rate of reaction for each concentration G->H I Plot % inhibition vs. log[inhibitor] and determine IC₅₀ H->I

Workflow for In Vitro FAAH Inhibition Assay.

Materials:

  • FAAH enzyme source (e.g., rat brain microsomes)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorescent FAAH substrate (e.g., N-(4-pyridinylmethyl)-[4-(4-trifluoromethylphenyl)-2-thiazolyl]amide)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorescent FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm for 15-30 minutes.

  • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anti-Inflammatory Activity in Macrophage Cell Line (e.g., RAW 264.7)

This protocol assesses the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Analyze the data by comparing the levels of inflammatory mediators in the compound-treated groups to the LPS-stimulated control group.

Conclusion

These application notes provide a starting point for the investigation of this compound. The provided protocols and background information on its potential mechanism of action offer a framework for researchers to explore its therapeutic potential in areas such as inflammation and pain. Further studies are warranted to fully elucidate its biological functions and signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of N-Acylethanolamines in Animal Models: A Focus on Palmitoylethanolamide (PEA) as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive in vivo studies detailing the administration and effects of Octadeca-9,12-dienamide (Linoleamide) in animal models are not extensively available in the current scientific literature. However, significant research exists for structurally and functionally related N-acylethanolamines, such as Palmitoylethanolamide (B50096) (PEA). This document provides detailed application notes and protocols for the in vivo administration of PEA as a representative compound. These protocols can serve as a valuable starting point for researchers investigating other N-acylethanolamines, including this compound, with the understanding that optimization for each specific compound is crucial.

Introduction to Palmitoylethanolamide (PEA)

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. It is a well-researched compound known for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2] PEA primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), which in turn modulates downstream signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB).[2] This mechanism helps to reduce the production of pro-inflammatory cytokines.[2] Additionally, PEA can potentiate the effects of endocannabinoids, further contributing to its therapeutic potential.[2][3]

Quantitative Data Summary: In Vivo Administration of PEA

The following table summarizes representative quantitative data from in vivo studies involving the administration of PEA in rodent models. These values can serve as a reference for dose-ranging studies.

Animal ModelAdministration RouteDosage RangeObserved EffectsReference
Mice (Neuropathic Pain Model)Intraperitoneal (i.p.)3 - 30 mg/kgSignificant relief of neuropathic pain[1]
Rats (Inflammatory Pain Model)Oral (p.o.)0.1 - 10 mg/kgReduction in the release of substance P[4]
Mice (Inflammatory Pain Model)Intracerebroventricular (i.c.v.)1 µgReduced mechanical hyperalgesia[5]
Rats (Inflammatory Pain Model)Oral (p.o.)600 mg/day (human equivalent)Reduction in paw edema and thermal hyperalgesia[3]

Experimental Protocols

Preparation of PEA for In Vivo Administration

Due to the lipophilic nature of PEA, proper formulation is critical for its bioavailability.

For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:

  • Vehicle Preparation: A common vehicle is a suspension in a mixture of saline (0.9% NaCl) and a surfactant like Tween 80 or Cremophor EL. A typical ratio is 1:1:8 of ethanol (B145695):Tween 80:saline.

  • PEA Suspension:

    • Weigh the desired amount of micronized or ultramicronized PEA for better suspension.

    • Dissolve the PEA in ethanol first.

    • Add the Tween 80 and mix thoroughly.

    • Gradually add the saline while vortexing to form a stable suspension.

    • Administer immediately after preparation to prevent settling.

For Oral Gavage (p.o.):

  • Vehicle Preparation: A 1% solution of carboxymethylcellulose (CMC) in distilled water is a commonly used vehicle for oral administration.

  • PEA Suspension:

    • Weigh the required amount of PEA.

    • Gradually add the PEA powder to the CMC solution while continuously stirring or vortexing until a homogenous suspension is achieved.

For Intracerebroventricular (i.c.v.) Injection:

  • Vehicle Preparation: Artificial cerebrospinal fluid (aCSF) is the standard vehicle.

  • PEA Solution/Suspension:

    • Due to the low volumes administered, achieving a stable solution is preferable. PEA can be dissolved in a small amount of DMSO and then diluted with aCSF. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid vehicle-induced effects.

Administration Protocols

Animal Models: Studies have utilized various rodent models, including mice (e.g., C57BL/6, Swiss) and rats (e.g., Sprague-Dawley, Wistar), depending on the disease model being investigated.

Intraperitoneal (i.p.) Injection:

  • Procedure: Restrain the animal appropriately. Lift the animal's hindquarters to allow the abdominal organs to move cranially. Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the PEA suspension slowly.

  • Volume: Typically 5-10 ml/kg body weight.

Oral Gavage (p.o.):

  • Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach. Gently insert the gavage needle into the esophagus and advance it to the predetermined length before slowly administering the suspension.

  • Volume: Typically 5-10 ml/kg body weight.

Intracerebroventricular (i.c.v.) Injection:

  • Procedure: This is a surgical procedure requiring stereotaxic apparatus. Animals are anesthetized, and a guide cannula is implanted into the desired cerebral ventricle (e.g., lateral ventricle). After a recovery period, conscious animals can be injected with the PEA solution through an internal cannula.

  • Volume: Typically 1-5 µl.

Visualization of Experimental Workflow and Signaling Pathway

General Experimental Workflow for In Vivo PEA Administration

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis Formulation PEA Formulation (e.g., Suspension in Vehicle) Administration PEA Administration (i.p., p.o., or i.c.v.) Formulation->Administration Animal_Prep Animal Acclimatization & Baseline Measurements Animal_Prep->Administration Behavioral Behavioral Testing (e.g., Nociception) Administration->Behavioral Biochemical Biochemical Analysis (e.g., Cytokine Levels) Administration->Biochemical Histological Histological Examination Administration->Histological Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: Workflow for in vivo studies of PEA.

Simplified Signaling Pathway of PEA in Inflammation

G PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates NFkB NF-κB PPARa->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->ProInflammatory Promotes Transcription Inflammation Inflammation ProInflammatory->Inflammation Drives

References

Application Note: Characterization of Octadeca-9,12-dienamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide is an endogenous lipid molecule that belongs to the class of fatty acid amides. These molecules are of significant interest in biomedical research due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds, such as linoleic acid and other fatty acid derivatives.[1][2][3] Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~2.20t~7.5
H-3~1.63quint~7.5
H-4 to H-7, H-15 to H-17~1.25-1.35m-
H-8, H-14~2.05q~7.0
H-9, H-10, H-12, H-13~5.35m-
H-11~2.77t~6.0
H-18~0.88t~7.0
-NH₂~5.5-6.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberChemical Shift (ppm)
C-1~175.0
C-2~36.0
C-3~25.5
C-4 to C-7~29.0-29.5
C-8~27.2
C-9, C-10~128.0-130.0
C-11~25.6
C-12, C-13~128.0-130.0
C-14~27.2
C-15 to C-17~29.0-31.5
C-18~14.1

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining accurate and reliable results.[4]

  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like fatty acid amides.[4][6] Other potential solvents include deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[5] However, the residual solvent peak can often be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly valuable.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

Data Analysis and Interpretation

  • Processing: The raw NMR data (Free Induction Decay - FID) should be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.

  • Peak Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Tables 1 and 2 and with data from related compounds in the literature to assign signals to specific atoms in the this compound molecule.

  • Coupling Constant Analysis: Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • 2D NMR Analysis: Use the correlation peaks in COSY, HSQC, and HMBC spectra to confirm the structural assignments.

Visualization of Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq NMR_2D_acq 2D NMR (COSY, HSQC) C13_acq->NMR_2D_acq process Data Processing NMR_2D_acq->process assign Signal Assignment process->assign structure Structure Elucidation assign->structure report Final Report & Characterization structure->report

Caption: Workflow for NMR characterization of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By following the detailed protocols outlined in this application note for sample preparation, data acquisition, and analysis, researchers can confidently characterize this and other related fatty acid amides, facilitating further investigations into their biological functions and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Octadeca-9,12-dienamide in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound, also known as linoleamide, is a fatty acid amide. Its long, hydrophobic hydrocarbon chain makes it poorly soluble in aqueous solutions, which can pose significant challenges for its use in biological assays and pharmaceutical formulations.[1][2]

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary methods to improve the solubility of this compound in aqueous buffers?

A3: The most common strategies include the use of co-solvents, surfactants to form micelles, cyclodextrins to form inclusion complexes, and the preparation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3][4] For in vivo studies, it can also be prepared as a suspension.[1]

Q4: Can I dissolve this compound in an organic solvent first?

A4: Yes, this is a common initial step. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] A stock solution can be prepared in one of these solvents and then diluted into the aqueous buffer. However, it's crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system under study.

Q5: How do cyclodextrins improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions.[4]

Q6: What are self-emulsifying drug delivery systems (SEDDS) and how do they work?

A6: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous phase under gentle agitation.[3][5][6] By pre-dissolving the lipophilic drug in this mixture, it can be effectively dispersed and solubilized in the aqueous environment of the gastrointestinal tract or an in vitro assay system.[3][5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when trying to solubilize this compound in an aqueous buffer.

Problem 1: My this compound precipitates out of solution after diluting my organic stock into the aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent.

  • Solutions:

    • Increase the concentration of the co-solvent: Be mindful of the tolerance of your experimental system to the organic solvent.

    • Use a solubilizing agent: Add a surfactant (e.g., Tween® 20, Polysorbate 80) or a cyclodextrin (B1172386) (e.g., β-cyclodextrin) to the aqueous buffer before adding the this compound stock solution.

    • Sonication: After dilution, sonicate the solution to aid in dispersion and dissolution.

    • Heating: Gently warming the solution may temporarily increase solubility, but be cautious of compound stability at higher temperatures.

Problem 2: I am observing cell toxicity or other artifacts in my biological assay.

  • Possible Cause: The organic solvent or the solubilizing agent (surfactant, cyclodextrin) is causing the toxicity at the concentration used.

  • Solutions:

    • Titrate the solubilizing agent: Determine the highest non-toxic concentration of the co-solvent or solubilizing agent in your specific assay.

    • Choose a more biocompatible solubilizer: Consider using a different class of surfactants or a cyclodextrin known for its low toxicity, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare a vehicle control: Always include a control group that receives the same concentration of the solubilizing agent without the this compound to account for any effects of the vehicle itself.

Problem 3: The solubility of my compound is inconsistent between experiments.

  • Possible Cause: Variations in temperature, pH of the buffer, or the preparation method can lead to inconsistent results.

  • Solutions:

    • Standardize your protocol: Ensure that the temperature, pH, and all steps of the solubilization process are consistent for every experiment.

    • Prepare fresh solutions: Aqueous solutions of solubilized lipophilic compounds can be unstable over time. It is best to prepare them fresh for each experiment.

    • Filter the solution: After solubilization, filter the solution through a 0.22 µm filter to remove any undissolved particles, which can act as seeds for precipitation.

Data Presentation

Table 1: Solubility of Related Fatty Acid Amides in Various Solvents

CompoundSolventConcentrationReference
OleamidePBS (pH 7.2)~0.05 mg/mLN/A
OleamideEthanol~22 mg/mLN/A
OleamideDMSO~20 mg/mLN/A
OleamideDimethyl formamide~14 mg/mLN/A
Oleamido-β-CDWater (25 °C)1.6 mg/mL[4]
Stearamido-β-CDWater (25 °C)0.6 mg/mL[4]

Experimental Protocols

Protocol 1: Solubilization using a Surfactant (Tween® 20)
  • Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare the aqueous buffer with surfactant: To your desired aqueous buffer (e.g., PBS, pH 7.4), add Tween® 20 to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Dilute the stock solution: While vortexing the buffer/surfactant solution, slowly add the this compound stock solution to achieve the desired final concentration.

  • Sonicate: Place the solution in a bath sonicator for 15-30 minutes to ensure complete dissolution.

  • Filter: For cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Solubilization using β-Cyclodextrin
  • Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol) at a high concentration.

  • Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in your aqueous buffer of choice to a concentration of 10 mM.

  • Form the inclusion complex: While stirring the β-cyclodextrin solution, slowly add the this compound stock solution. The molar ratio of cyclodextrin to the fatty acid amide should be at least 1:1, but higher ratios may be necessary for better solubilization.

  • Equilibrate: Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • Remove precipitate (if any): Centrifuge the solution to pellet any undissolved compound and collect the supernatant containing the soluble complex.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screen for excipients: Determine the solubility of this compound in various oils (e.g., oleic acid, soybean oil), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., propylene (B89431) glycol, PEG 400).

  • Construct a ternary phase diagram: Based on the screening results, select an oil, surfactant, and co-solvent. Create a ternary phase diagram to identify the self-emulsifying region.

  • Formulate the SEDDS: Mix the selected oil, surfactant, and co-solvent in a ratio that falls within the self-emulsifying region identified in the phase diagram.

  • Incorporate the drug: Dissolve the this compound in the SEDDS formulation with gentle heating and stirring until a clear solution is obtained.

  • Characterize the SEDDS: To use, add the SEDDS formulation to the aqueous buffer. The system should spontaneously form a clear or slightly opalescent microemulsion. The droplet size can be characterized using dynamic light scattering.

Mandatory Visualizations

G cluster_0 Endocannabinoid Signaling Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Anandamide_synth Anandamide Synthesis Ca_release->Anandamide_synth Activates Ca_influx Ca²⁺ Influx Anandamide Anandamide (or this compound) Anandamide_synth->Anandamide TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates CB1 CB1 Receptor Anandamide->CB1 Activates FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Substrate TRPV1->Ca_influx Degradation Degradation FAAH->Degradation G cluster_1 Experimental Workflow for Efficacy Testing Start Start: Insoluble This compound Solubilization Solubilization (e.g., with Cyclodextrin) Start->Solubilization Stock_Solution Solubilized Stock Solution Solubilization->Stock_Solution Treatment Treatment of Cells Stock_Solution->Treatment Cell_Culture Cell Culture (e.g., expressing target receptor) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Biological Assay (e.g., Calcium Imaging, Reporter Gene) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End: Efficacy Data Data_Analysis->End Vehicle_Control Vehicle Control (Buffer + Cyclodextrin) Vehicle_Control->Treatment

References

Technical Support Center: Storage and Handling of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Octadeca-9,12-dienamide to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound, also known as linoleamide, is a polyunsaturated fatty amide. Its structure contains two double bonds in the fatty acid chain. The hydrogen atoms on the carbon atom situated between these two double bonds (bis-allylic hydrogens) have significantly lower bond energy, making them highly susceptible to abstraction by free radicals. This initiates a chain reaction known as autoxidation, leading to the degradation of the molecule.[1] An increase in the number of double bonds in a lipid structure results in a higher susceptibility to oxidation.[1]

Q2: What are the primary products of this compound oxidation?

A2: The initial products of oxidation are hydroperoxides. These are then converted to more stable hydroxy derivatives, primarily 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), as well as their corresponding ketone derivatives (9-oxo-ODE and 13-oxo-ODE).[2] These oxidized metabolites are often used as markers to quantify the extent of lipid peroxidation.

Q3: What are the ideal storage conditions for neat (powder) this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or lower.[3] It is crucial to store it in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen to minimize exposure to oxygen.

Q4: How should I store this compound once it is dissolved in a solvent?

A4: Solutions of this compound should be stored at -80°C for long-term stability. Use a high-purity organic solvent and store in a glass vial with a Teflon-lined cap to prevent leaching of impurities. Before sealing, flush the headspace of the vial with a stream of inert gas (argon or nitrogen) to displace oxygen.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, adding antioxidants can significantly inhibit the oxidation process. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. For stock solutions, the addition of a small amount of a potent antioxidant is recommended.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Causes Solutions
High levels of oxidation detected in a freshly opened sample. Improper storage by the supplier or during shipping.Contact the supplier and request a certificate of analysis for the specific lot. Whenever possible, analyze a small aliquot of the new sample immediately upon receipt to establish a baseline.
Exposure to air and light upon opening.Minimize the time the container is open. If aliquoting, do so quickly and flush each new container with an inert gas before sealing.
Inconsistent or non-reproducible results in experiments. Variable levels of oxidation between aliquots.Ensure a standardized aliquoting procedure under an inert atmosphere. Vortex the stock solution gently before taking an aliquot to ensure homogeneity.
Contamination of solvents or labware with metal ions, which can catalyze oxidation.Use high-purity solvents and acid-washed glassware. Avoid using metal spatulas; opt for glass or Teflon-coated ones.
Rapid degradation of the compound in a solvent. Presence of dissolved oxygen in the solvent.Degas solvents by sparging with an inert gas (argon or nitrogen) before use.
Use of inappropriate storage containers.Store solutions in amber glass vials with Teflon-lined caps (B75204) to protect from light and prevent contamination.[3]
Antioxidant appears ineffective. Incorrect concentration of the antioxidant.Optimize the antioxidant concentration. Typically, a concentration of 0.01-0.1% is effective.
Degradation of the antioxidant itself.Store antioxidant stock solutions under appropriate conditions (cool, dark, and under inert gas). Prepare fresh dilutions as needed.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is based on general principles of lipid oxidation and is intended for comparative purposes. The percentage of intact this compound is a hypothetical value.

Table 1: Effect of Temperature and Atmosphere on the Stability of Solid this compound

Storage Time (Months)4°C (Air)-20°C (Air)-20°C (Argon)-80°C (Argon)
0100%100%100%100%
395%98%99.5%>99.9%
688%96%99%>99.9%
1275%92%98%>99.9%
2455%85%96%99.8%

Table 2: Effect of Antioxidants on the Stability of this compound in Ethanol at -20°C (in Air)

Storage Time (Weeks)No AntioxidantBHT (0.05%)BHA (0.05%)
0100%100%100%
297%99.5%99.4%
494%99%98.8%
888%98%97.5%
1678%96%95%

Experimental Protocols

Protocol: Quantification of 9-HODE and 13-HODE by HPLC-MS/MS

This protocol is adapted from established methods for analyzing oxidized linoleic acid metabolites.[2]

1. Sample Preparation a. To 100 µL of the this compound sample (in a suitable solvent), add an internal standard (e.g., d4-9-HODE). b. For samples containing esterified this compound, perform base hydrolysis by adding 1M NaOH and incubating at 60°C for 30 minutes. Neutralize with 1M HCl. c. Perform a liquid-liquid extraction by adding a mixture of hexane (B92381) and isopropanol. Vortex and centrifuge to separate the phases. d. Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis a. HPLC Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm). b. Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid. c. Flow Rate: 0.2 mL/min. d. Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. e. MRM Transitions:

  • 9-HODE/13-HODE: m/z 295 -> 171 (for 9-HODE) and m/z 295 -> 195 (for 13-HODE).
  • d4-9-HODE (Internal Standard): m/z 299 -> 175.

3. Quantification a. Generate a standard curve using authentic standards of 9-HODE and 13-HODE. b. Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Autoxidation Pathway of this compound dienamide This compound radical Lipid Radical (L.) dienamide->radical Initiation (H abstraction) peroxyl Lipid Peroxyl Radical (LOO.) radical->peroxyl + O2 hydroperoxide Lipid Hydroperoxide (LOOH) peroxyl->hydroperoxide + LH hode 9-HODE / 13-HODE hydroperoxide->hode Reduction

Caption: Autoxidation pathway of this compound.

Experimental Workflow for Stability Assessment start Prepare Samples (with/without antioxidants) storage Store under different conditions (Temp, Atmosphere, Light) start->storage sampling Collect Aliquots at Time Points storage->sampling analysis Quantify Oxidation Products (e.g., 9-HODE, 13-HODE) by HPLC-MS/MS sampling->analysis data Analyze Data and Determine Degradation Rate analysis->data end Assess Stability data->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Unexpected Degradation rect rect start Unexpected Degradation? check_storage Storage Conditions Correct? start->check_storage check_atmosphere Inert Atmosphere Used? check_storage->check_atmosphere Yes remedy_storage Store at -80°C (solution) or -20°C (solid) check_storage->remedy_storage No check_light Protected from Light? check_atmosphere->check_light Yes remedy_atmosphere Flush with Argon/Nitrogen check_atmosphere->remedy_atmosphere No check_solvents Solvents High Purity/Degassed? check_light->check_solvents Yes remedy_light Use Amber Vials/ Wrap in Foil check_light->remedy_light No check_containers Appropriate Containers Used? check_solvents->check_containers Yes remedy_solvents Use Fresh, High-Purity, Degassed Solvents check_solvents->remedy_solvents No remedy_containers Use Glass Vials with Teflon-lined Caps check_containers->remedy_containers No Further Investigation\n(e.g., contamination) Further Investigation (e.g., contamination) check_containers->Further Investigation\n(e.g., contamination) Yes

Caption: Logical workflow for troubleshooting unexpected sample degradation.

References

Technical Support Center: Troubleshooting Octadeca-9,12-dienamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Octadeca-9,12-dienamide. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as peak tailing, during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon where a chromatographic peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[3] Tailing is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies in the chromatographic system or undesirable chemical interactions.[2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For this compound, a long-chain fatty acid amide, the primary causes of peak tailing in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: The amide functional group can interact with residual, unreacted silanol groups on the surface of silica-based stationary phases (like C18 columns).[4][5][6] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte from eluting, causing a "tail".[5][7]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups on the column, affecting the degree of secondary interaction.[1][3]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can disrupt the chromatographic process and cause peak distortion.[2][8] A void at the column inlet can also lead to tailing for all peaks.[7]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[8][9]

Q3: How does the amide functional group in this compound contribute to peak tailing?

A3: The amide group in this compound has a polar character and can act as a hydrogen bond donor. This allows it to interact strongly with acidic silanol groups (Si-OH) that are often present on the surface of silica-based HPLC columns.[3][5] These interactions are a common cause of peak tailing, especially for basic or polar compounds.[1][4]

Q4: Can the choice of organic solvent in the mobile phase affect peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[1] Acetonitrile and methanol (B129727) have different properties that affect their interaction with the stationary phase and the analyte. For fatty acid amides, the mobile phase composition, including the organic solvent and any additives, is a critical factor for achieving good peak symmetry.[10]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Diagnosis and System Check

Q: My this compound peak is tailing. Where do I start?

A: Start by determining if the problem is specific to your analyte or affects all peaks in the chromatogram.

  • Inject a Neutral Test Compound: Analyze a neutral, non-polar compound (e.g., Toluene or Naphthalene) under the same conditions.

  • Analyze the Result:

    • If all peaks tail: The issue is likely mechanical or system-related. This could be a void in the column, a blocked frit, or extra-column dead volume.[7]

    • If only the this compound peak tails: The issue is likely chemical, related to secondary interactions between the analyte and the stationary phase.[6][7]

Below is a workflow to help diagnose the issue.

G Troubleshooting Workflow for Peak Tailing cluster_0 cluster_1 cluster_2 cluster_3 Start Peak Tailing Observed Check Inject Neutral Test Compound Start->Check AllPeaksTail All Peaks Tail? Check->AllPeaksTail SystemIssue System Issue: - Column Void/Contamination - Blocked Frit - Extra-Column Volume AllPeaksTail->SystemIssue Yes ChemicalIssue Chemical Issue: - Secondary Silanol Interactions - Mobile Phase Mismatch AllPeaksTail->ChemicalIssue No FixSystem Action: 1. Check fittings for dead volume. 2. Use shorter/narrower tubing. 3. Flush or replace column. SystemIssue->FixSystem OptimizeMethod Action: 1. Modify mobile phase (pH, additives). 2. Use an end-capped column. 3. Adjust temperature. ChemicalIssue->OptimizeMethod

A flowchart for diagnosing the root cause of HPLC peak tailing.
Step 2: Addressing Chemical Interactions

Q: It seems the tailing is specific to this compound. How can I reduce silanol interactions?

A: To mitigate unwanted interactions with silanol groups, you can modify your method in several ways:

  • Use a Modern, End-capped Column: Select a high-purity, Type B silica (B1680970) column that is well end-capped.[4] End-capping covers many of the residual silanol groups, reducing the sites available for secondary interactions.[1]

  • Modify the Mobile Phase pH: Adjusting the pH can suppress the ionization of silanol groups. Operating at a low pH (e.g., 2.5-3.0) protonates the silanols, making them less likely to interact with your analyte.[4][5]

  • Use Mobile Phase Additives:

    • Acidic Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) helps to control the pH at a low level.[11]

    • Buffers: Using a buffer (e.g., 10-25 mM ammonium (B1175870) formate (B1220265) or acetate) can maintain a consistent pH and help mask silanol activity.[3][11][12]

    • Sacrificial Base: In some cases, adding a small, basic compound like triethylamine (B128534) (TEA) can preferentially interact with the silanol groups, effectively blocking them from your analyte.[4][5]

Step 3: Optimizing Chromatographic Conditions

Q: I've tried changing the mobile phase, but the tailing persists. What else can I adjust?

A: Further optimization of your instrument parameters can improve peak shape.

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape.[13] Higher temperatures reduce mobile phase viscosity, improve mass transfer kinetics, and can decrease the strength of secondary interactions, leading to sharper peaks.[14]

  • Optimize Sample Injection:

    • Reduce Injection Volume/Concentration: Ensure you are not overloading the column. Try diluting your sample or reducing the injection volume.[9]

    • Match Sample Solvent: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[2][9] Injecting in a much stronger solvent can cause peak distortion.[8]

Data and Method Parameters

Quantitative Data Tables

The following tables summarize the expected impact of various parameters on the peak shape of fatty acid amides.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pH Expected Tailing Factor (Tf) Rationale
2.5 - 3.0 1.0 - 1.2 Silanol groups are protonated and less active, minimizing secondary interactions.[4][5]
4.0 - 6.0 > 1.5 Silanol groups are partially ionized, leading to strong interactions with polar analytes.[3]

| 7.0 - 8.0 | 1.3 - 1.5 | Analyte may be more stable, but silica-based columns can degrade. Peak shape may improve for basic compounds. |

Tailing Factor (Tf) > 1.2 is generally considered significant tailing.[2]

Table 2: Impact of Mobile Phase Additives on Peak Shape

Additive Typical Concentration Effect on this compound Peak Shape
Formic Acid 0.1% Reduces peak tailing by lowering mobile phase pH.[11]
Ammonium Formate 5 - 10 mM Acts as a buffer to maintain low pH and masks silanol interactions.[11][12]
Triethylamine (TEA) 0.05 - 0.1% Acts as a sacrificial base to block active silanol sites.[4][5]

| None | - | Potential for significant peak tailing due to unmasked silanol groups.[11] |

Table 3: Influence of Column Temperature on Retention and Peak Shape

Column Temperature (°C) Effect on Retention Time Effect on Peak Shape Rationale
25 (Ambient) Longer May exhibit more tailing Slower mass transfer and stronger secondary interactions.
40 Shorter Improved symmetry, sharper peaks Lower mobile phase viscosity and faster kinetics.[13][14]

| 50 | Shortest | Generally sharper peaks | Further reduction in viscosity, but risk of column/analyte degradation.[14] |

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile).

    • The final concentration should be within the linear range of the detector (e.g., 1-100 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm or Mass Spectrometry (ESI+).

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, follow this flushing procedure.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Reversed-Phase Solvents (in order):

    • 20 column volumes: Mobile phase without buffer salts (e.g., Water/Acetonitrile).

    • 20 column volumes: 100% Water (HPLC-grade).

    • 20 column volumes: 100% Isopropanol.

    • 20 column volumes: 100% Acetonitrile.

  • Store or Re-equilibrate:

    • For storage, leave the column in 100% Acetonitrile.

    • To reuse, re-equilibrate the column with the initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.

Biological Context: Signaling Pathway

This compound (Linoleamide) is an endogenous fatty acid amide.[15][16] These lipids can act as signaling molecules, similar to the well-studied oleamide. They are thought to be involved in various physiological processes. The diagram below illustrates a hypothetical signaling pathway for fatty acid amides.

G Hypothetical Signaling Pathway of Fatty Acid Amides cluster_0 Biosynthesis cluster_1 Cellular Action cluster_2 Degradation FattyAcid Linoleic Acid (Precursor) FAA_Synthase Fatty Acid Amide Hydrolase (FAAH) (in reverse) or other synthase FattyAcid->FAA_Synthase Amidation Octadeca This compound (Linoleamide) FAA_Synthase->Octadeca Receptor Target Receptor (e.g., GPCR, Ion Channel) Octadeca->Receptor Binding FAAH_Degrade Fatty Acid Amide Hydrolase (FAAH) Octadeca->FAAH_Degrade Hydrolysis Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Physiological Response (e.g., Neuromodulation) Signaling->Response Inactive Linoleic Acid + Ammonia FAAH_Degrade->Inactive

A potential signaling pathway for endogenous fatty acid amides.

References

dealing with isomeric impurities in Octadeca-9,12-dienamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octadeca-9,12-dienamide, with a focus on managing isomeric impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (9Z,12Z)-Octadeca-9,12-dienamide.

Issue 1: Low Yield of this compound

Question: My amidation reaction of linoleic acid is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the amidation of linoleic acid can arise from several factors related to the activation of the carboxylic acid, reaction conditions, and stability of the starting material.

Potential Cause Troubleshooting Steps
Incomplete Activation of Linoleic Acid - Acyl Chloride Formation: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure anhydrous conditions as these reagents are sensitive to moisture. Consider using a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
- Coupling Reagents: For one-pot syntheses using coupling reagents (e.g., HATU, HOBt/EDC), ensure the reagents are fresh and dry. The choice of base is also critical; a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.
Side Reactions - Anhydride Formation: Incomplete conversion to the acyl chloride can sometimes lead to the formation of linoleic anhydride, which is less reactive towards the amine. Ensure complete activation before adding the amine.
- Isomerization of Linoleic Acid: High temperatures can promote the isomerization of the cis double bonds to the more stable trans configuration. It is advisable to conduct the reaction at room temperature or below if possible.
Poor Reaction Conditions - Temperature: While some amidation reactions require heating, high temperatures can lead to degradation and isomerization. Start with room temperature and only gently heat if the reaction is not proceeding.
- Solvent: Use a dry, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).
- Amine Addition: Ensure the amine is added slowly to the activated linoleic acid to control the reaction exotherm.
Issue 2: Presence of Geometric Isomers in the Final Product

Question: My final product shows the presence of unwanted geometric isomers (e.g., 9E,12Z; 9Z,12E; 9E,12E) in addition to the desired (9Z,12Z)-Octadeca-9,12-dienamide. How can I minimize their formation and purify my target compound?

Answer: The formation of geometric isomers is a common challenge when working with polyunsaturated fatty acids like linoleic acid. Minimizing their formation requires careful control of reaction conditions, and purification often necessitates specialized chromatographic techniques.

Factor Mitigation and Purification Strategies
Isomerization During Synthesis - Temperature Control: Avoid high temperatures during the reaction and work-up steps. Thermal stress can induce cis-trans isomerization.
- Light Exposure: Polyunsaturated fatty acids can be sensitive to light, which can catalyze isomerization. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
- Acid/Base Catalyzed Isomerization: Strong acidic or basic conditions can promote isomerization. Neutralize the reaction mixture promptly during work-up.
Purification of Isomers - Argentation Chromatography: This is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. Silver ions complex more strongly with cis double bonds than trans double bonds, allowing for their separation. This can be performed using silver nitrate-impregnated silica (B1680970) gel in column chromatography or thin-layer chromatography (TLC).[1][2][3]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate geometric isomers of fatty acid amides. The separation can be enhanced by using columns with specific selectivities for shape, such as cholesterol-based columns.
- Low-Temperature Crystallization: In some cases, fractional crystallization at low temperatures can be used to enrich the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of (9Z,12Z)-Octadeca-9,12-dienamide?

A1: The most common starting material is high-purity (9Z,12Z)-linoleic acid. The isomeric purity of the starting material is crucial, as any isomeric impurities will be carried through to the final product. It is advisable to check the purity of the linoleic acid by GC-MS or HPLC before starting the synthesis.

Q2: Which analytical techniques are best for identifying and quantifying isomeric impurities in my final product?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • GC-MS: This technique is excellent for separating and identifying fatty acid amides after derivatization (e.g., to their trimethylsilyl (B98337) ethers). Using a polar capillary column can resolve different geometric isomers.[4][5][6]

  • HPLC: As mentioned in the troubleshooting guide, argentation HPLC and reversed-phase HPLC are effective for the separation of geometric isomers.

Q3: Can I synthesize this compound in a one-pot reaction?

A3: Yes, one-pot syntheses are common for amide formation and can be applied to the synthesis of this compound.[7][8][9][10] A common approach involves the in situ activation of linoleic acid with a coupling reagent, followed by the addition of an amine. Another one-pot method involves activating the carboxylic acid with thionyl chloride in the presence of the amine.[8][9][10]

Q4: My purified this compound is degrading over time. What are the proper storage conditions?

A4: (9Z,12Z)-Octadeca-9,12-dienamide is susceptible to oxidation due to its polyunsaturated nature. For long-term storage, it should be stored as a solid or in a degassed organic solvent at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

Protocol 1: One-Pot Synthesis of (9Z,12Z)-Octadeca-9,12-dienamide via Acyl Chloride Intermediate

This protocol describes the synthesis of (9Z,12Z)-Octadeca-9,12-dienamide from linoleic acid by first converting it to the acyl chloride using thionyl chloride, followed by reaction with ammonia (B1221849).

Materials:

  • (9Z,12Z)-Linoleic acid (high purity)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve linoleic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by IR to confirm the formation of the acyl chloride.

  • Cool the reaction mixture back to 0°C.

  • Slowly add aqueous ammonia (2.0 eq) to the flask. A white precipitate may form.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Representative GC-MS Data for Isomeric Purity Analysis

The following table provides representative retention times for the methyl esters of linoleic acid isomers on a polar capillary GC column. The corresponding amides would have different retention times but a similar elution order for the isomers.

Isomer Systematic Name Typical Retention Time (min) Expected Mass Spectrum Fragments (m/z)
(9Z,12Z)(9Z,12Z)-Octadeca-9,12-dienoic acid methyl ester25.2294 (M+), 263, 220, 150, 67
(9Z,12E)(9Z,12E)-Octadeca-9,12-dienoic acid methyl ester25.5294 (M+), 263, 220, 150, 67
(9E,12Z)(9E,12Z)-Octadeca-9,12-dienoic acid methyl ester25.6294 (M+), 263, 220, 150, 67
(9E,12E)(9E,12E)-Octadeca-9,12-dienoic acid methyl ester25.9294 (M+), 263, 220, 150, 67

Note: Retention times are illustrative and will vary depending on the specific GC column, temperature program, and instrument.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start High-Purity (9Z,12Z)-Linoleic Acid activation Activation (e.g., SOCl₂ in DCM) start->activation Anhydrous conditions, 0°C to RT amidation Amidation (Aqueous Ammonia) activation->amidation 0°C crude_product Crude this compound amidation->crude_product Work-up column_chrom Silica Gel Column Chromatography crude_product->column_chrom Hexane/EtOAc gradient argentation_chrom Argentation Chromatography (if isomers present) column_chrom->argentation_chrom For high isomeric purity final_product Pure (9Z,12Z)-Octadeca-9,12-dienamide argentation_chrom->final_product gc_ms GC-MS hplc HPLC final_product->gc_ms Purity & Isomer Ratio final_product->hplc Purity & Isomer Ratio

Synthesis and purification workflow.
Diagram 2: Signaling Pathway of Fatty Acid Amidesdot

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cb1_receptor CB1 Receptor g_protein Gi/o Protein cb1_receptor->g_protein Activates cb2_receptor CB2 Receptor cb2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activates camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits faah FAAH (Fatty Acid Amide Hydrolase) linoleic_acid Linoleic Acid + Ammonia faah->linoleic_acid Hydrolysis linoleamide This compound (Linoleamide) linoleamide->cb1_receptor Agonist linoleamide->cb2_receptor Agonist linoleamide->faah Substrate

References

Technical Support Center: Reducing Non-Specific Binding of Octadeca-9,12-dienamide (OEA) in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Octadeca-9,12-dienamide (Oleoylethanolamide, OEA) in various assays. Due to its hydrophobic nature, OEA has a tendency to bind non-specifically to surfaces and other proteins, leading to high background signals and inaccurate results. This guide offers strategies to mitigate these effects and ensure reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OEA) and why is it prone to non-specific binding?

This compound, more commonly known as Oleoylethanolamide (OEA), is an endogenous fatty acid amide. Its long hydrocarbon chain makes it highly hydrophobic, meaning it repels water and readily interacts with non-polar surfaces. In immunoassays, this property causes OEA to bind indiscriminately to the plastic of microplate wells, antibodies, and other proteins, a phenomenon known as non-specific binding (NSB).[1][2] This can lead to high background noise, obscuring the specific signal from the target interaction.

Q2: What are the most common assays in which non-specific binding of OEA is a problem?

Non-specific binding of OEA is a significant concern in various assay formats, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly competitive ELISAs used for quantifying small molecules like OEA.

  • Receptor Binding Assays: Where OEA's binding to its target receptor (e.g., PPAR-α) is being measured.

  • Cell-Based Assays: OEA can non-specifically interact with cell membranes and other cellular components.

Q3: What is a blocking buffer and why is it crucial for assays involving OEA?

A blocking buffer is a solution containing an inert protein or a mixture of proteins that physically coat the surfaces of the assay plate, preventing the analyte (in this case, OEA) and detection reagents from binding non-specifically.[3] For hydrophobic molecules like OEA, an effective blocking buffer is critical to minimize background signal and improve the assay's sensitivity and specificity.

Q4: Can surfactants like Tween-20 help reduce non-specific binding of OEA?

Yes, non-ionic surfactants such as Tween-20 are often included in wash buffers and sometimes in blocking or antibody dilution buffers.[4] They help to disrupt hydrophobic interactions, thereby reducing the non-specific binding of OEA to surfaces.[2][5] However, the concentration of the surfactant must be optimized, as excessive amounts can also disrupt specific antibody-antigen interactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during assays with OEA, focusing on reducing high background signals caused by non-specific binding.

Issue: High background signal across the entire plate.

Potential Cause Troubleshooting Steps
Ineffective Blocking 1. Optimize Blocking Agent: Switch to a different blocking agent. Casein or non-fat dry milk are often more effective than BSA for reducing non-specific binding of hydrophobic molecules.[6] Consider using commercially available, protein-free blocking buffers designed for hydrophobic analytes. 2. Increase Blocking Concentration: If using BSA or casein, try increasing the concentration (e.g., from 1% to 3-5%). 3. Extend Incubation Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[7]
Suboptimal Buffer Composition 1. Add a Surfactant: Include a low concentration (0.05% - 0.1%) of a non-ionic surfactant like Tween-20 in your wash buffer and antibody diluent to disrupt hydrophobic interactions.[4] 2. Adjust pH: The pH of your buffers can influence non-specific binding.[5] Empirically test a range of pH values for your assay buffer to find the optimal condition. 3. Increase Salt Concentration: Increasing the ionic strength of your buffers (e.g., by adding NaCl) can reduce electrostatic interactions that contribute to non-specific binding.[5][8]
Inadequate Washing 1. Increase Wash Steps: Increase the number of wash cycles between each step of the assay (e.g., from 3 to 5 washes).[7] 2. Increase Wash Volume: Ensure each well is completely filled with wash buffer during each wash. 3. Introduce Soaking Steps: Allow the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration.
High Concentration of Detection Reagents 1. Titrate Antibodies: A high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. 2. Check Conjugate Concentration: If using a conjugated antigen or antibody, ensure it is diluted to the recommended concentration.

Issue: High background in "no antigen" control wells.

Potential Cause Troubleshooting Steps
Non-specific binding of the detection antibody 1. Run a control without the primary antibody: This will help determine if the secondary antibody is binding non-specifically. 2. Use a pre-adsorbed secondary antibody: These antibodies have been purified to remove antibodies that cross-react with proteins from other species.
Contamination of reagents 1. Use fresh buffers and reagents: Contaminated solutions can lead to high background. 2. Ensure proper handling: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.

Data Presentation

Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the level of non-specific binding. While the optimal blocker should be determined empirically for each assay, the following table provides a general comparison of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages Suitability for OEA Assays
Bovine Serum Albumin (BSA) 1 - 5%- Single, purified protein, leading to less lot-to-lot variability.- Can be less effective at blocking non-specific binding of hydrophobic molecules compared to protein mixtures.[6]Moderate: A common starting point, but may not be the most effective.
Non-Fat Dry Milk / Casein 1 - 5%- Inexpensive and readily available. - Contains a heterogeneous mixture of proteins that can effectively block a wide range of non-specific interactions.[6]- May contain endogenous enzymes or phosphoproteins that can interfere with certain assays. - Higher lot-to-lot variability.High: Often a better choice than BSA for reducing hydrophobic non-specific binding.
Fish Gelatin 0.1 - 1%- Does not cross-react with mammalian antibodies.- Generally less effective as a primary blocking agent for surfaces but can be useful for blocking protein-protein interactions.[9][10]Low to Moderate: Can be considered as an alternative or in combination with other blockers.
Commercial Protein-Free Blockers Varies by manufacturer- Chemically defined and highly consistent. - Some are specifically designed to block hydrophobic interactions.- More expensive than traditional protein-based blockers.High: An excellent option to consider, especially if protein-based blockers prove ineffective.
Whole Normal Serum 5 - 10%- Very effective at blocking due to the high diversity of proteins.- Can have high cross-reactivity with secondary antibodies. The serum should be from the same species as the secondary antibody was raised in.Moderate to High: Can be effective but requires careful selection to avoid cross-reactivity.

Experimental Protocols

Protocol 1: Competitive ELISA for OEA Quantification

This protocol is designed for the quantification of OEA in biological samples and incorporates steps to minimize non-specific binding.

Materials:

  • High-binding 96-well microplate

  • OEA standard

  • Anti-OEA primary antibody

  • HRP-conjugated OEA

  • Blocking Buffer (e.g., 3% non-fat dry milk in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Sample/Antibody Diluent (e.g., 1% non-fat dry milk in PBS-T)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of the microplate with an appropriate concentration of anti-OEA primary antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Sample and Competitor Incubation: In a separate plate, pre-incubate your samples and OEA standards with a fixed concentration of HRP-conjugated OEA for 1 hour at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the sample/standard and HRP-conjugated OEA mixture to the corresponding wells of the antibody-coated plate. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with Wash Buffer, with a 30-second soak during each wash.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm. The signal will be inversely proportional to the concentration of OEA in the sample.

Protocol 2: Receptor Binding Assay for OEA

This protocol describes a competitive binding assay to determine the affinity of OEA for its receptor, such as PPAR-α, using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., PPAR-α)

  • Radiolabeled ligand (e.g., [³H]-OEA or a known PPAR-α radioligand)

  • Unlabeled OEA

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In triplicate, set up tubes for:

    • Total Binding: Cell membranes + radiolabeled ligand.

    • Non-Specific Binding: Cell membranes + radiolabeled ligand + a high concentration of unlabeled OEA (e.g., 10 µM).

    • Competition: Cell membranes + radiolabeled ligand + varying concentrations of unlabeled OEA.

  • Incubation: Incubate the tubes at room temperature for 1-2 hours to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the OEA concentration to determine the IC₅₀.

Mandatory Visualization

Competitive ELISA Workflow for OEA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_nsb Potential for Non-Specific Binding (NSB) Coat_Plate 1. Coat Plate with Anti-OEA Antibody Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block with Non-Fat Dry Milk Wash1->Block Incubate_Sample 4. Incubate Sample/Standard with HRP-OEA Block->Incubate_Sample NSB_Block OEA binds to plate if blocking is incomplete Wash2 5. Wash Extensively Incubate_Sample->Wash2 Add_Substrate 6. Add TMB Substrate Wash2->Add_Substrate NSB_Wash Unbound OEA and reagents remain if washing is poor Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 8. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA, highlighting key steps to reduce non-specific binding.

Troubleshooting Decision Tree for High Background Signal

Troubleshooting_Tree Start High Background Signal Check_Controls Are 'no antigen' controls also high? Start->Check_Controls Secondary_NSB Potential secondary antibody NSB Check_Controls->Secondary_NSB Yes Optimize_Blocking Is blocking optimized? Check_Controls->Optimize_Blocking No Titrate_Antibody Titrate primary and secondary antibodies Secondary_NSB->Titrate_Antibody Change_Blocker Try different blocking agent (e.g., non-fat milk) or increase concentration/time Optimize_Blocking->Change_Blocker No Optimize_Washing Is washing rigorous? Optimize_Blocking->Optimize_Washing Yes End Background Reduced Change_Blocker->End Increase_Washes Increase number and volume of washes. Add soak steps. Optimize_Washing->Increase_Washes No Check_Buffers Are buffers optimized? Optimize_Washing->Check_Buffers Yes Increase_Washes->End Modify_Buffers Add 0.05% Tween-20. Adjust pH and salt concentration. Check_Buffers->Modify_Buffers No Check_Buffers->Titrate_Antibody Yes Modify_Buffers->End Titrate_Antibody->End

Caption: A decision tree to guide troubleshooting of high background signal in assays.

PPAR-alpha Signaling Pathway Activated by OEA

PPARa_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA_outside OEA (this compound) PPARa_RXR_cyt PPAR-α / RXR Heterodimer OEA_outside->PPARa_RXR_cyt Binds to PPAR-α PPARa_RXR_nuc PPAR-α / RXR PPARa_RXR_cyt->PPARa_RXR_nuc Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nuc->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Increased Fatty Acid Oxidation Decreased Lipid Synthesis Anti-inflammatory Effects Gene_Transcription->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of OEA via PPAR-alpha activation.

References

Technical Support Center: Optimization of GC-MS Parameters for Octadeca-9,12-dienamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Octadeca-9,12-dienamide.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is highly recommended. Due to its amide functional group and long carbon chain, this compound has low volatility and can exhibit poor peak shape due to interactions with active sites in the GC system. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) derivative, increases the compound's volatility and thermal stability, leading to improved chromatographic performance and sensitivity.

Q2: What is the most common derivatization reagent for this analysis?

A2: The most commonly used silylation reagents for fatty acid amides are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like 1% Trimethylchlorosilane (TMCS). These reagents effectively replace the active hydrogen on the amide nitrogen with a TMS group.

Q3: Which type of GC column is best suited for the analysis of derivatized this compound?

A3: A non-polar or mid-polarity column is generally the best choice. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provide good separation for a wide range of compounds and are robust. For separating geometric or positional isomers, a more polar column, such as one with a cyanopropyl stationary phase (e.g., BPX70), may provide better resolution.[1]

Q4: What are the key mass spectral fragments to monitor for the TMS-derivative of this compound?

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing Peaks)

  • Question: My chromatogram for derivatized this compound shows significant peak tailing. What are the possible causes and how can I fix it?

  • Answer: Peak tailing for this compound is a common issue and can be caused by several factors:

    • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Try optimizing the reaction time, temperature, and reagent-to-sample ratio.

    • Active Sites in the Injection Port: The glass liner in the injector is a common source of active sites. Use a deactivated liner and consider replacing it regularly.

    • Column Contamination: The front end of the GC column can accumulate non-volatile residues, creating active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.

    • Improper Column Installation: Ensure the column is installed correctly in both the injector and the detector, with the correct ferrule type and tightness to avoid dead volume.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am getting a very low response for my this compound standard. How can I improve the sensitivity?

  • Answer: Low sensitivity can stem from several sources:

    • Suboptimal Injection Temperature: The injector temperature needs to be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation. An injector temperature that is too low will result in poor transfer of the analyte to the column.

    • Inefficient Ionization: Ensure your MS ion source is clean and operating at the correct temperature. A dirty ion source can significantly reduce sensitivity.

    • Incorrect MS Detection Mode: For low concentrations, using Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode will significantly improve sensitivity compared to full scan mode by reducing noise and focusing on the ions of interest.

    • Sample Loss During Preparation: Evaluate your sample extraction and derivatization procedures for potential sources of sample loss.

Issue 3: Irreproducible Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be causing this?

  • Answer: Retention time instability is often related to the GC parameters:

    • Leaks in the System: Check for leaks in the carrier gas lines, septum, and column connections. A leak will cause fluctuations in the column flow rate.

    • Inconsistent Oven Temperature: Ensure your GC oven is properly calibrated and that the temperature program is consistent for each run.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the problem persists after checking for leaks and temperature issues, the column may need to be replaced.

Data Presentation

Table 1: Recommended GC-MS Parameters for TMS-Derivatized this compound Analysis

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution and is relatively inert.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
Injection Mode SplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temperature 250 - 280 °CEnsures efficient vaporization of the high molecular weight derivative.
Oven Program Initial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 minA starting point; may need optimization based on sample matrix.
MS Transfer Line Temp 280 - 300 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230 - 250 °CA balance between efficient ionization and minimizing background noise.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Detection Mode Full Scan (for initial identification) or SIM (for quantification)SIM mode offers higher sensitivity for targeted analysis.

Table 2: Effect of Injector Temperature on Peak Area and Asymmetry of a Derivatized Fatty Acid Amide (Hypothetical Data)

Injector Temperature (°C)Relative Peak AreaPeak Asymmetry Factor
220651.8
250951.2
2801001.1
300981.3

This table illustrates the expected trend where an optimal injector temperature maximizes the response and provides the best peak shape.

Experimental Protocols

Protocol 1: Silylation of this compound

  • Sample Preparation: Evaporate a known amount of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA + 1% TMCS Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_retention Retention Time Issues Start Problem Encountered Tailing Tailing Peaks Start->Tailing Broadening Broad Peaks Start->Broadening LowResponse Low Analyte Response Start->LowResponse RT_Shift Shifting Retention Times Start->RT_Shift Tailing_C1 Check Derivatization (Incomplete reaction?) Tailing->Tailing_C1 Yes Broadening_C1 Check Injector Temp (Too low?) Broadening->Broadening_C1 Yes LowResponse_C1 Check MS Settings (SIM/MRM mode? Source clean?) LowResponse->LowResponse_C1 Yes RT_Shift_C1 Check for Leaks (Septum, fittings?) RT_Shift->RT_Shift_C1 Yes Tailing_C2 Check Injector (Active sites in liner?) Tailing_C1->Tailing_C2 No Sol_Deriv Optimize derivatization (time, temp, reagent ratio) Tailing_C1->Sol_Deriv Tailing_C3 Check Column (Contamination? Installation?) Tailing_C2->Tailing_C3 No Sol_Liner Use deactivated liner Replace liner Tailing_C2->Sol_Liner Sol_Column Trim column front Re-install column Tailing_C3->Sol_Column Broadening_C2 Check Flow Rate (Too low?) Broadening_C1->Broadening_C2 No Sol_InjTemp Increase injector temp Broadening_C1->Sol_InjTemp Broadening_C3 Check for Column Overload (Sample too concentrated?) Broadening_C2->Broadening_C3 No Sol_Flow Increase carrier gas flow Broadening_C2->Sol_Flow Sol_Dilute Dilute sample Broadening_C3->Sol_Dilute LowResponse_C2 Check Injection Parameters (Splitless? Temp?) LowResponse_C1->LowResponse_C2 No Sol_MS Use SIM/MRM Clean ion source LowResponse_C1->Sol_MS LowResponse_C3 Review Sample Prep (Analyte loss?) LowResponse_C2->LowResponse_C3 No Sol_InjParam Use splitless injection Optimize temp LowResponse_C2->Sol_InjParam Sol_Prep Validate sample prep for recovery LowResponse_C3->Sol_Prep RT_Shift_C2 Check Oven Temp Control (Consistent program?) RT_Shift_C1->RT_Shift_C2 No Sol_Leaks Perform leak check Replace septum/ferrules RT_Shift_C1->Sol_Leaks RT_Shift_C3 Evaluate Column Health (Phase degradation?) RT_Shift_C2->RT_Shift_C3 No Sol_Oven Verify oven calibration RT_Shift_C2->Sol_Oven Sol_NewCol Replace column RT_Shift_C3->Sol_NewCol

Caption: Troubleshooting decision tree for GC-MS analysis of this compound.

References

Technical Support Center: Quantification of Endogenous Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous Octadeca-9,12-dienamide (Linoleamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound, also known as linoleamide, is an endogenous fatty acid amide. Its quantification is challenging due to several factors:

  • Low Endogenous Concentrations: It is typically present at very low (nano- to picomolar) concentrations in biological tissues and fluids, requiring highly sensitive analytical methods.[1][2]

  • Complex Biological Matrices: Biological samples contain a multitude of other lipids and endogenous molecules that can interfere with the analysis.[3][4][5]

  • Physicochemical Properties: Its lipophilic nature can lead to non-specific binding to labware and loss during sample preparation.

  • Chemical Instability: The presence of two double bonds in its structure makes it susceptible to oxidation and degradation during sample handling and analysis.

Q2: What is the most common analytical technique for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other N-acylethanolamines (NAEs).[6] This technique offers the high sensitivity and selectivity required for measuring low-abundance lipids in complex biological matrices.[3][4]

Q3: What are "matrix effects" and how do they impact quantification?

Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix.[3][4][7] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[7] In lipidomics, phospholipids (B1166683) are a major source of matrix effects, especially when using electrospray ionization (ESI).[3][4][5][7]

Q4: How can I minimize matrix effects in my assay?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[3][5]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the bulk of matrix components.[7]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data analysis. This is the most effective way to compensate for matrix effects.[8][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[7]

Q5: What is the importance of a proper internal standard?

An ideal internal standard (IS) should have physicochemical properties very similar to the analyte and should not be present endogenously in the sample.[10] For LC-MS/MS analysis of this compound, a stable isotope-labeled (e.g., deuterated) version of the molecule is the best choice.[8] The IS is added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Extraction: The analyte is being lost during sample preparation. 2. Analyte Degradation: this compound may have degraded due to improper sample handling (e.g., temperature, light exposure). 3. Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect the low endogenous levels. 4. Matrix Suppression: Significant ion suppression from co-eluting matrix components.1. Optimize Extraction Protocol: Test different extraction solvents and techniques (e.g., LLE vs. SPE). Ensure pH is optimized. 2. Ensure Proper Sample Handling: Keep samples on ice, protect from light, and add antioxidants like BHT during extraction. Process samples quickly. 3. Optimize MS Parameters: Tune the instrument specifically for this compound. Use Multiple Reaction Monitoring (MRM) for enhanced sensitivity. 4. Improve Sample Cleanup: Implement a more rigorous SPE cleanup step to remove phospholipids.[3] Optimize chromatography to separate the analyte from the suppression zone.[7]
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, extraction times, or evaporation steps. 2. Matrix Effects: Inconsistent matrix effects across different samples. 3. Contamination: Contamination from solvents, glassware, or plasticware.[1][11]1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing for all steps. Automate where possible. 2. Use a Stable Isotope-Labeled Internal Standard: This will help normalize for variations.[8][9] 3. Thoroughly Clean Glassware: Use high-purity solvents and test for contaminants by running procedural blanks.[1]
Poor Peak Shape in Chromatogram 1. Column Overload: Injecting too much sample or matrix components. 2. Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong, causing band broadening. 3. Column Degradation: The analytical column has lost its performance.1. Dilute the Sample: Reduce the amount of sample injected onto the column. 2. Match Injection Solvent to Mobile Phase: Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 3. Replace the Column: Use a new or properly cleaned analytical column.
Interfering Peaks 1. Isobaric Interferences: Other endogenous molecules have the same mass as this compound. 2. Isomeric Interferences: Other isomers of this compound are present and not chromatographically resolved.1. Optimize Chromatography: Use a high-resolution column and a shallow gradient to improve separation. 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses. 3. Optimize MRM Transitions: Select unique precursor-product ion transitions for your analyte to minimize interference.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d4 in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 500 µL of a methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates
  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 1 mL of ice-cold 2:1 chloroform:methanol containing an antioxidant (e.g., 0.005% BHT).

    • Add the internal standard.

    • Homogenize using a bead beater or probe sonicator on ice.

  • Lipid Extraction (Folch Method):

    • Add 200 µL of water to the homogenate and vortex.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Collect the lower organic phase.

  • SPE Cleanup:

    • Condition a silica-based SPE cartridge (e.g., 100 mg) with 1 mL of hexane (B92381).

    • Load the extracted lipid sample onto the cartridge.

    • Wash the cartridge with 1 mL of hexane to elute non-polar lipids.

    • Elute the NAE fraction with 1 mL of 9:1 ethyl acetate:acetone.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Recovery

Extraction MethodMean Recovery (%)RSD (%)Matrix Effect (%)
Liquid-Liquid Extraction (MTBE)85.28.5-25.4
Solid-Phase Extraction (Silica)92.56.2-15.8
Protein Precipitation (Acetonitrile)75.612.3-45.1

Data are hypothetical and for illustrative purposes.

Table 2: LC-MS/MS Parameters for this compound Quantification

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) [Precursor ion m/z] > [Product ion m/z]
MRM Transition (IS) [Precursor ion m/z] > [Product ion m/z]
Collision Energy Optimized value (e.g., 15 eV)

Specific m/z values need to be determined empirically.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction cleanup Sample Cleanup (e.g., SPE wash) extraction->cleanup drydown Evaporation cleanup->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic start Poor Quantitative Result (Low Signal, High RSD) check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Low/Absent check_is->is_low No analyte_issue Issue is Analyte-Specific is_ok->analyte_issue systemic_issue Systemic Issue (Extraction, Instrument) is_low->systemic_issue check_degradation Investigate Analyte Degradation analyte_issue->check_degradation check_matrix Investigate Matrix Effects (Suppression) analyte_issue->check_matrix optimize_extraction Optimize Extraction/ Cleanup Protocol systemic_issue->optimize_extraction check_instrument Check Instrument Performance systemic_issue->check_instrument

Caption: A logical troubleshooting workflow for poor quantitative results.

References

Technical Support Center: Mass Spectrometry of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts in the mass spectrometry of Octadeca-9,12-dienamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to expect when analyzing this compound by mass spectrometry?

A1: The most common artifacts encountered during the mass spectrometry of this compound include:

  • Adduct Formation: Besides the expected protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺, especially if these ions are present in your sample or mobile phase.[1] In negative ion mode, formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ adducts can be seen.

  • In-Source Fragmentation: This is the unintended fragmentation of the analyte in the ion source before it reaches the mass analyzer.[2] For this compound, this can manifest as the loss of water (-18 Da) or ammonia (B1221849) (-17 Da).[3]

  • Oxidation: The two double bonds in this compound are susceptible to oxidation, leading to the appearance of peaks corresponding to [M+O-H]⁺ or [M+O₂-H]⁺. This can occur during sample storage or within the ion source.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor reproducibility.[4]

Q2: What is the expected mass-to-charge ratio (m/z) for this compound and its common adducts?

A2: The monoisotopic mass of this compound (C₁₈H₃₃NO) is approximately 279.2562 u. The expected m/z values for common adducts are summarized in the table below.

IonFormulaApproximate m/z
Positive Ion Mode
Protonated [M+H]⁺[C₁₈H₃₄NO]⁺280.2635
Sodiated [M+Na]⁺[C₁₈H₃₃NONa]⁺302.2454
Potassiated [M+K]⁺[C₁₈H₃₃NOK]⁺318.2194
Ammoniated [M+NH₄]⁺[C₁₈H₃₃NO(NH₄)]⁺297.2900
Negative Ion Mode
Deprotonated [M-H]⁻[C₁₈H₃₂NO]⁻278.2489
Formate Adduct [M+HCOO]⁻[C₁₈H₃₃NO(HCOO)]⁻324.2544
Acetate Adduct [M+CH₃COO]⁻[C₁₈H₃₃NO(CH₃COO)]⁻338.2701

Q3: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?

A3: In positive ion mode, the collision-induced dissociation (CID) of the [M+H]⁺ ion of primary fatty acid amides typically involves neutral losses of water (H₂O) and ammonia (NH₃).[3] You can also expect fragmentation along the fatty acyl chain, with characteristic losses of alkyl groups. For monounsaturated fatty acid amides, neutral losses corresponding to both H₂O and NH₃ are observed.

Q4: How can I minimize in-source fragmentation of this compound?

A4: To minimize in-source fragmentation, you should optimize the ion source parameters.[2] This generally involves using the softest possible ionization conditions. Key parameters to adjust include:

  • Cone Voltage (or Fragmentor/Declustering Potential): Lowering this voltage reduces the energy transferred to the ions, thus minimizing fragmentation.

  • Capillary/Source Temperature: Use the lowest temperature that still allows for efficient desolvation of the analyte.

  • Gas Flows (Nebulizer and Drying Gas): Optimize these for a stable signal while avoiding excessive ion acceleration.

Q5: How can I reduce matrix effects when analyzing biological samples?

A5: Matrix effects can be mitigated through several strategies:

  • Effective Sample Preparation: Use a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.[4][5]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., d₄-Octadeca-9,12-dienamide) can help to correct for matrix-induced signal suppression or enhancement.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure your analyte concentration remains above the limit of quantification.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound
Possible Cause Troubleshooting Steps
Low Analyte Concentration - Concentrate your sample if possible.- Ensure the sample concentration is within the instrument's linear range.
Ion Suppression - Perform a post-column infusion experiment to assess ion suppression.- Improve sample cleanup using SPE or LLE.[4][5]- Optimize chromatographic separation to move the analyte away from suppressive regions.
Improper Mass Spectrometer Settings - Check that the mass spectrometer is tuned and calibrated.- Ensure you are monitoring the correct m/z for the expected adduct (e.g., [M+H]⁺).- Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures) for this compound.
Sample Degradation - Prepare fresh samples and standards.- Store samples at -80°C and avoid repeated freeze-thaw cycles.- Add an antioxidant like BHT during sample preparation to prevent oxidation.
LC System Issues - Check for leaks in the LC system.- Ensure the column is not clogged and is performing efficiently.- Verify that the mobile phase composition is correct.
Issue 2: Presence of Unexpected Peaks in the Mass Spectrum
Possible Cause Troubleshooting Steps
Contamination - Analyze a solvent blank to check for contaminants from solvents, vials, or the LC-MS system.- Ensure high-purity solvents and reagents are used.
In-Source Fragmentation - Observe for characteristic neutral losses (e.g., -17 for NH₃, -18 for H₂O).- Reduce the cone/fragmentor voltage and source temperature to achieve softer ionization.[2]
Adduct Formation - Identify common adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) by their characteristic m/z spacing.- If multiple adducts are present and affecting quantification, try to promote the formation of a single adduct type by adding a mobile phase modifier (e.g., ammonium formate for [M+NH₄]⁺).[1]
Oxidation Products - Look for peaks at m/z values corresponding to [M+16-H]⁺ or [M+32-H]⁺.- Protect samples from light and air. Use antioxidants during sample preparation and storage.
Isotopic Peaks - Remember to account for the naturally occurring isotopes of carbon (¹³C). The M+1 peak will have a relative abundance of approximately 19.8% for a C₁₈ compound.[6]
Issue 3: Poor Reproducibility of Peak Area or Retention Time
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Use a standardized and validated sample preparation protocol.[7]- Ensure accurate and consistent pipetting of samples and internal standards.
LC Variability - Equilibrate the column thoroughly before each run.- Prepare fresh mobile phases daily.- Check for fluctuations in column temperature and pump pressure.
Matrix Effects - Use a stable isotope-labeled internal standard to normalize for variations in ionization efficiency.[5]
Instrument Instability - Perform regular maintenance and calibration of the LC-MS system.- Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from methods for extracting primary fatty acid amides from biological fluids.[5]

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., d₄-Octadeca-9,12-dienamide in methanol).

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex and Centrifuge:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Recommended LC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive Ion ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 700 L/hr.

    • Cone Voltage: 30 V (optimize for minimal fragmentation).

    • Acquisition Mode: Full scan (m/z 100-500) and targeted MS/MS of the [M+H]⁺ ion (m/z 280.26).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down (Nitrogen) supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z 280.26 loss_nh3 [M+H - NH₃]⁺ m/z 263.24 parent->loss_nh3 -NH₃ loss_h2o [M+H - H₂O]⁺ m/z 262.25 parent->loss_h2o -H₂O acyl_frags Acylium Ions (Chain Fragments) parent->acyl_frags Alkyl losses

Caption: Potential fragmentation pathways of protonated this compound.

troubleshooting_tree start Low Signal Intensity check_ms Infuse Standard Directly into MS start->check_ms ms_ok Signal OK? check_ms->ms_ok lc_issue Problem is LC-related ms_ok->lc_issue Yes ms_issue Problem is MS-related ms_ok->ms_issue No check_lc Check for leaks, clogs, mobile phase lc_issue->check_lc clean_source Clean ion source, check tuning ms_issue->clean_source

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Analysis of Octadeca-9,12-dienamide and Oleamide in Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide (B1235700) (linoleamide) and oleamide (B13806) are two endogenous fatty acid amides that have garnered attention for their potential roles in sleep regulation. Both are structurally similar and have been identified as sleep-inducing lipids. This guide provides a comprehensive comparison of their performance in sleep studies, supported by available experimental data. While oleamide has been more extensively studied, this guide consolidates the current knowledge on both compounds to aid researchers in their investigations and drug development efforts.

Quantitative Data Comparison

Direct comparative studies providing quantitative data on the sleep-inducing effects of linoleamide (B162930) versus oleamide are notably scarce in publicly available literature. However, data from independent studies on oleamide provide a baseline for its effects on key sleep parameters. While it is reported that linoleamide has similar sleep-inducing properties, specific quantitative data from sleep studies are limited.

ParameterOleamideThis compound (Linoleamide)
Sleep Latency Systemic and intracerebroventricular (ICV) administration in rats and mice has been shown to markedly decrease sleep latency[1].Reported to have sleep-inducing properties, but specific quantitative data on sleep latency from in vivo sleep studies is not readily available in the cited literature.
Sleep Duration Inhibition of its primary catabolic enzyme, FAAH, increases total sleep time[1]. Systemic administration of 10 and 20 mg/kg in rats increased slow-wave sleep 2[2].While acknowledged as a sleep-inducing lipid, detailed quantitative data on its effect on total sleep duration from sleep studies is not specified in the provided search results.
Sleep Architecture Increases slow-wave sleep (SWS)[2]. Some studies suggest it may increase REM sleep without affecting NREM sleep[1].The effect on sleep architecture (e.g., REM, NREM stages) has not been detailed in the available literature.
Mechanism of Action Interacts with multiple neurotransmitter systems, including GABAergic, serotonergic, and cannabinergic pathways[1]. It is a substrate for the enzyme fatty acid amide hydrolase (FAAH)[3].Induces increases in cytosolic Ca2+ concentrations by releasing calcium from the endoplasmic reticulum, suggesting a potential mechanism of action independent of FAAH activity at the cellular level[4][5]. Like oleamide, it is also degraded by FAAH.

Experimental Protocols

A detailed experimental protocol for a comparative study of oleamide and linoleamide in a rodent model is outlined below. This protocol is based on established methodologies in sleep research.

Objective: To compare the effects of this compound (linoleamide) and oleamide on sleep latency, duration, and architecture in rats.

Animals: Adult male Wistar rats (250-300g) will be used. Animals will be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

Surgical Implantation:

  • Animals will be anesthetized with a suitable anesthetic agent.

  • Stainless steel screw electrodes will be implanted in the skull for electroencephalogram (EEG) recording.

  • Insulated stainless steel wires will be inserted into the nuchal muscles for electromyogram (EMG) recording.

  • A guide cannula will be implanted for intracerebroventricular (ICV) administration if required.

  • Animals will be allowed a recovery period of at least one week post-surgery.

Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or a suitable solvent)

  • Group 2: Oleamide (various doses, e.g., 5, 10, 20 mg/kg, intraperitoneally)

  • Group 3: Linoleamide (various doses, to be determined based on preliminary studies)

Procedure:

  • Following the recovery period, animals will be habituated to the recording chamber and cables for at least two days.

  • On the experimental day, animals will be administered the vehicle, oleamide, or linoleamide at the beginning of the light period.

  • EEG and EMG will be continuously recorded for at least 6 hours post-administration.

  • Sleep-wake states (wakefulness, NREM sleep, REM sleep) will be scored manually or automatically in 30-second epochs based on the EEG and EMG signals.

  • Parameters to be analyzed will include:

    • Latency to the first episode of NREM sleep.

    • Total time spent in wakefulness, NREM sleep, and REM sleep.

    • Number and duration of sleep/wake episodes.

    • EEG power spectral analysis to assess changes in brainwave activity during different sleep stages.

Data Analysis: Data will be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of the different treatments.

Signaling Pathways and Mechanisms

The hypnotic effects of oleamide are believed to be mediated through a complex interplay of multiple neurotransmitter systems. Linoleamide's mechanism is less understood but appears to involve intracellular calcium signaling.

Oleamide_Signaling_Pathway Oleamide Oleamide GABA_A GABA-A Receptor (Allosteric Modulation) Oleamide->GABA_A Serotonin_R Serotonin Receptors (e.g., 5-HT2A/2C) Oleamide->Serotonin_R CB1_R Cannabinoid CB1 Receptor (Direct/Indirect Activation) Oleamide->CB1_R FAAH FAAH (Degradation) Oleamide->FAAH Sleep_Induction Sleep Induction (Reduced Latency, Increased Duration) GABA_A->Sleep_Induction Serotonin_R->Sleep_Induction CB1_R->Sleep_Induction Linoleamide_Signaling_Pathway Linoleamide Linoleamide Cell_Membrane Cell Membrane Linoleamide->Cell_Membrane ER Endoplasmic Reticulum (Ca2+ Store) Cell_Membrane->ER Signal Transduction Ca_Release Ca2+ Release ER->Ca_Release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Release->Cytosolic_Ca Sleep_Induction Sleep Induction Cytosolic_Ca->Sleep_Induction Hypothesized Link

References

Synthetic vs. Natural Octadeca-9,12-dienamide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of synthetic and naturally sourced Octadeca-9,12-dienamide. This guide provides an objective comparison of their key characteristics, supported by experimental data and detailed methodologies.

While direct comparative studies on synthetic versus natural this compound are not extensively available in current literature, this guide synthesizes existing data on its biological activities and outlines the fundamental differences that arise from its origin. The biological activity of a pure chemical compound is theoretically identical regardless of its source, provided it is of the same isomeric form and purity.[1] Therefore, the primary distinctions between synthetic and naturally sourced this compound lie in their production, potential impurities, and isomeric control.

Data Presentation: A Comparative Overview

The following tables summarize the key differences between synthetic and naturally derived this compound, based on typical outcomes of chemical synthesis versus natural product extraction.

Table 1: Source and Attribute Comparison of this compound

FeatureSynthetic this compoundNatural this compound
Purity High purity is achievable through controlled chemical reactions and purification steps.Purity can vary depending on the source and the extraction/purification methods used. May contain other fatty acid amides and metabolites.[1]
Isomeric Control Stereospecific synthesis can yield a desired isomer (e.g., 9Z,12Z) with high selectivity.[1]Isomeric composition can vary and natural sources often contain a mixture of isomers (e.g., 9Z,12Z; 9E,12E).[1]
Potential Impurities Reagents, catalysts, and by-products from the chemical synthesis process.Other lipids, pigments, sterols, and secondary metabolites from the biological source.[1]
Scalability Highly scalable for large-scale production.[1]Limited by the availability and lipid content of the natural source.[1]
Cost-Effectiveness Can be more cost-effective for large-scale, high-purity production.[1]Can be cost-effective for smaller scales or if a crude extract is sufficient.

Table 2: Physicochemical Properties of (9Z,12Z)-octadeca-9,12-dienamide

PropertyValue
Molecular Formula C18H33NO[2]
Molecular Weight 279.46 g/mol [3]
CAS Number 3072-13-7[3]
Appearance Typically exists as a solid at room temperature.[2]
Melting Point 51°C (lit.)[2]
LogP 6.434[2]

Biological Activity and Signaling Pathways

This compound, also known as linoleamide, is an endogenous lipid that has been identified as a bioactive compound with potential therapeutic applications.[2][3] Its biological activities are influenced by its isomeric structure. The (9Z,12Z) isomer is of particular interest.

One of the key mechanisms of action for fatty acid amides like this compound is the modulation of the endocannabinoid system. Specifically, derivatives of this compound have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[4][5] By inhibiting FAAH, this compound can indirectly enhance endocannabinoid signaling, which plays a crucial role in neuroprotection, pain, and inflammation. The unsaturation in the fatty acid chain appears to be important for its FAAH inhibitory activity.

Additionally, as a lipid mediator, this compound and its metabolites may be involved in anti-inflammatory and pro-resolving pathways.[6][7] These pathways are critical for controlling the inflammatory response and promoting tissue homeostasis.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_R CB1 Receptor Anandamide->CB1_R Activates Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Signaling Endocannabinoid Signaling CB1_R->Signaling Octadeca_dienamide This compound Octadeca_dienamide->FAAH Inhibits

FAAH Inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological efficacy of synthetic and natural this compound.

Protocol 1: Synthesis of (9Z,12Z)-octadeca-9,12-dienamide

This protocol describes a general method for the synthesis of fatty acid amides.

Materials:

Procedure:

  • Dissolve (9Z,12Z)-linoleoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of aqueous ammonia and triethylamine in DCM to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (9Z,12Z)-octadeca-9,12-dienamide.

  • Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Linoleoyl Chloride + Ammonia Reaction Amidation Reaction (DCM, 0°C to RT) Start->Reaction Quench Work-up (H2O, HCl, NaHCO3) Reaction->Quench Purify Column Chromatography Quench->Purify Product Pure this compound Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Workflow for the Synthesis of this compound.
Protocol 2: Extraction and Purification of this compound from a Natural Source

This protocol provides a general method for extracting fatty acid amides from plant material.

Materials:

  • Dried and powdered plant material

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl)

  • Hexane

  • Ethyl acetate

Procedure:

  • Homogenize the dried plant material in a chloroform:methanol (2:1, v/v) mixture.

  • Agitate the mixture vigorously for 30 minutes at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Decant the supernatant into a clean flask.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and allow the phases to separate.

  • Collect the lower chloroform phase containing the lipid extract.

  • Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

  • Resuspend the lipid extract in a minimal amount of hexane and load it onto a pre-conditioned aminopropyl SPE cartridge.

  • Wash the cartridge with hexane to elute non-polar lipids.

  • Elute the fatty acid amide fraction with a mixture of ethyl acetate and hexane.

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the desired compound and evaporate the solvent.

  • Further purification may be achieved using High-Performance Liquid Chromatography (HPLC).

  • Identify and quantify the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is for determining the inhibitory activity of test compounds on FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., anandamide)

  • Test compounds (synthetic and natural this compound)

  • Assay buffer (e.g., Tris-HCl with EDTA and BSA)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., an organic solvent).

  • Quantify the amount of product formed or remaining substrate using a suitable detection method (e.g., fluorescence, absorbance, or mass spectrometry).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FAAH_Assay_Workflow Prepare Prepare Reagents: - FAAH Enzyme - Substrate - Test Compounds Incubate_Inhibitor Pre-incubate FAAH with Test Compound Prepare->Incubate_Inhibitor Start_Reaction Add Substrate to Initiate Reaction Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect Quantify Product/ Substrate Stop_Reaction->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Workflow for FAAH Inhibition Assay.

Conclusion

References

A Comparative Guide to the Anti-inflammatory Effects of Fatty Acid Amides: Evaluating Octadeca-9,12-dienamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide is an endogenous fatty acid amide that has garnered interest for its potential therapeutic properties. However, publicly available experimental data confirming its specific anti-inflammatory effects are limited. This guide provides a comparative analysis of the anti-inflammatory potential of closely related and well-studied fatty acid amides, namely Oleamide and the octadecadienoic acid derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE). Their performance is compared against established non-steroidal anti-inflammatory drugs (NSAIDs) to offer a contextual understanding of their potential efficacy. The data presented herein is a synthesis of findings from multiple preclinical studies.

Performance Comparison: Fatty Acid Amides vs. Standard NSAIDs

The anti-inflammatory effects of Oleamide and 13-KODE have been evaluated in various in vitro and in vivo models. These compounds, like many anti-inflammatory agents, are often assessed for their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to modulate inflammatory signaling pathways.

In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Oleamide, 13-KODE, and common NSAIDs on the production of inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayCell LineConcentration% Inhibition / IC50Reference
Oleamide Nitric Oxide (NO) ProductionRAW 264.7-Significant suppression[1]
Prostaglandin E2 (PGE2) SecretionRAW 264.7-Significant suppression[1]
13-KODE Nitric Oxide (NO) ProductionRAW 264.7100 µMSignificant inhibition[2]
TNF-α ExpressionRAW 264.7100 µMSignificant suppression[2]
IL-1β ExpressionRAW 264.7100 µMSignificant suppression[2]
Indomethacin Writhing Inhibition (in vivo)Mice10 mg/kg51.23%
Diclofenac COX-1 Inhibition (Human)--IC50: 0.611 µM
COX-2 Inhibition (Human)--IC50: 0.63 µM
Ibuprofen COX-1 Derived TxB2 Production--~90-96%
COX-2 Derived PGE2 Production--~76-84%
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard for assessing in vivo anti-inflammatory activity. The table below compares the effects of Oleamide and Indomethacin in this model.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaReference
Oleamide Rat20 mg/kgIntraperitonealSignificant suppression at 2h[1]
Indomethacin Rat10 mg/kg-87.3%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Oleamide, 13-KODE) or a vehicle control for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., Indomethacin), and test compound groups at various doses.

  • Compound Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including fatty acid amides, are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate the general mechanisms of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs. Oleamide has been shown to suppress the phosphorylation of components in both of these pathways[1].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to NFkB_nucleus NF-κB (Active) genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Induces Oleamide Oleamide Oleamide->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Oleamide.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK nucleus Nucleus MAPK->nucleus AP1 AP-1 (Transcription Factor) genes Inflammatory Response AP1->genes Oleamide Oleamide Oleamide->MAPK Inhibits Phosphorylation

Caption: MAPK Signaling Pathway Inhibition by Oleamide.

Experimental Workflow

The following diagram outlines a general workflow for screening compounds for anti-inflammatory activity.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cell_culture Cell Culture (e.g., RAW 264.7) treatment Compound Treatment cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation assays Measurement of Inflammatory Markers (NO, Cytokines) stimulation->assays data_analysis Data Analysis and Comparison assays->data_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Induction of Inflammation compound_admin->inflammation_induction measurement Measurement of Inflammatory Response (e.g., Paw Volume) inflammation_induction->measurement measurement->data_analysis

Caption: General Experimental Workflow for Anti-inflammatory Drug Screening.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound is currently lacking in the scientific literature, studies on the closely related fatty acid amide, Oleamide, and the octadecadienoic acid derivative, 13-KODE, suggest a promising potential for this class of compounds. The available data indicates that these molecules can significantly suppress key inflammatory mediators and modulate critical signaling pathways such as NF-κB and MAPK. Further research is warranted to specifically investigate the anti-inflammatory profile of this compound to fully elucidate its therapeutic potential in comparison to established anti-inflammatory agents. The experimental protocols and workflows provided in this guide offer a robust framework for such future investigations.

References

Unlocking Enhanced Therapeutic Potential: The Synergistic Effects of Octadeca-9,12-dienamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between bioactive compounds is paramount. This guide delves into the synergistic effects of Octadeca-9,12-dienamide, and its more extensively studied analog N-oleoylethanolamine (OEA), when combined with other compounds. While direct quantitative synergistic data for this compound is limited, research on OEA and the related N-acylethanolamine, Palmitoylethanolamide (PEA), provides compelling evidence of enhanced therapeutic efficacy through combination approaches.

This comparison guide synthesizes available experimental data to illuminate the potential of these compounds in combination therapies, offering insights into their mechanisms of action and providing detailed experimental protocols for further investigation.

Quantitative Analysis of Synergistic Interactions

One key study investigated the interaction between OEA, PEA, and the endocannabinoid anandamide (B1667382). While not a formal synergy calculation, the results demonstrated a significant enhancement of anandamide's vasorelaxant effects in the presence of OEA.

Table 1: Potentiation of Anandamide-Induced Vasorelaxation by OEA and PEA

Compound CombinationExperimental ModelObserved EffectMechanism of Action
Anandamide + OEA (1 µM)Rat isolated small mesenteric arteriesPotentiation of anandamide-induced relaxationMediated through TRPV1 receptors[1][2]
Anandamide + PEA (10 µM)Rat isolated small mesenteric arteriesPotentiation of anandamide-induced relaxationMediated through TRPV1 receptors[1][2]
Anandamide + OEA + PEARat isolated small mesenteric arteriesPotentiation of anandamide-induced relaxationMediated through TRPV1 receptors[1][2]

Note: The data presented is qualitative, describing a potentiation or "entourage" effect rather than a calculated synergistic ratio.

Signaling Pathways and Mechanisms of Synergy

The synergistic or potentiating effects of OEA and related compounds often involve complex interactions with various signaling pathways. The "entourage effect" with anandamide, for example, is attributed to the modulation of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel.

Below is a diagram illustrating the proposed mechanism of potentiation:

Mechanism of OEA and Anandamide Interaction OEA OEA TRPV1 TRPV1 Channel OEA->TRPV1 Potentiates Anandamide Anandamide Anandamide->TRPV1 Activates Vasorelaxation Enhanced Vasorelaxation TRPV1->Vasorelaxation

Caption: Interaction of OEA and Anandamide at the TRPV1 channel.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound or its analogs with other compounds, standardized experimental protocols are essential. The following outlines the key methodologies for in vitro synergy testing.

Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a widely used method to evaluate the interaction between two compounds. It involves testing a range of concentrations of each compound alone and in combination.

Materials:

  • Test compounds (e.g., this compound and a partner compound)

  • Appropriate cell line or microorganism

  • 96-well microtiter plates

  • Cell culture medium or bacterial growth medium

  • Spectrophotometer or other detection instrument

Procedure:

  • Preparation of Compound Dilutions: Prepare serial dilutions of each compound.

  • Plate Setup: In a 96-well plate, create a checkerboard pattern by adding increasing concentrations of Compound A along the x-axis and increasing concentrations of Compound B along the y-axis.

  • Inoculation: Add the target cells or microorganisms to each well at a predetermined density.

  • Incubation: Incubate the plates under appropriate conditions for a specified period.

  • Data Acquisition: Measure the biological effect (e.g., cell viability, bacterial growth) in each well.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells where an effect is observed:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI): FICI = FIC of Compound A + FIC of Compound B.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepA Serial Dilutions of Compound A Plate Setup 96-well Checkerboard Plate PrepA->Plate PrepB Serial Dilutions of Compound B PrepB->Plate Inoculum Prepare Cell/Bacterial Inoculum Inoculum->Plate Incubate Incubate Plate Plate->Incubate Read Read Results (e.g., OD600) Incubate->Read Calc_FIC Calculate FIC for each compound Read->Calc_FIC Calc_FICI Calculate FIC Index (FICI) Calc_FIC->Calc_FICI Interpret Interpret Synergy/Additivity/Antagonism Calc_FICI->Interpret

References

A Head-to-Head Comparison of Octadeca-9,12-dienamide and Anandamide for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of Octadeca-9,12-dienamide (also known as Linoleamide) and N-arachidonoylethanolamine (Anandamide). It is intended for researchers, scientists, and drug development professionals investigating the endocannabinoid system and related lipid signaling pathways. This document summarizes key biochemical and physiological differences, supported by available experimental data, to facilitate informed decisions in research and development.

Executive Summary

Anandamide (B1667382) is a well-characterized endocannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2, influences other receptor systems like TRPV1 and GPR55, and is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). This compound, a fatty acid amide derived from linoleic acid, is less studied. Current evidence suggests it has low affinity for cannabinoid receptors. However, its derivatives have been shown to inhibit FAAH, suggesting a potential role in modulating endocannabinoid tone. This guide provides a side-by-side look at their known interactions with key biological targets.

Comparative Analysis of Biochemical Properties

The following table summarizes the key quantitative data available for this compound and Anandamide, highlighting their differing pharmacological profiles.

ParameterThis compoundAnandamideReferences
Molecular Formula C₁₈H₃₃NOC₂₂H₃₇NO₂[1]
Molar Mass 279.47 g/mol 347.53 g/mol [1]
CB1 Receptor Affinity (Kᵢ) Low affinity suggested for linoleyl analogues~89 nM (rat brain, with PMSF)[2][3]
CB2 Receptor Affinity (Kᵢ) Low affinity suggested for linoleyl analoguesLow affinity[4]
FAAH Interaction N-benzyl derivative is an inhibitor (IC₅₀ = 7.2 µM)Substrate (Kₘ = 25.3 ± 14.2 µM)[5][6]
TRPV1 Receptor Activity N-linoleoylethanolamine is an agonistAgonist (EC₅₀ = 261 ± 13 nM)[3][7]
GPR55 Receptor Activity Not reportedPartial Agonist[8][9]

Signaling Pathways and Mechanisms of Action

Anandamide exerts its effects through a complex interplay of receptor activation and enzymatic degradation. The signaling pathways of this compound are less clear but are hypothesized to primarily involve the inhibition of Anandamide's degradation.

Anandamide Signaling Pathway

Anandamide, synthesized on demand from membrane phospholipids, acts as a retrograde messenger, binding primarily to presynaptic CB1 receptors to modulate neurotransmitter release. It also activates postsynaptic CB2 receptors, TRPV1 channels, and GPR55, leading to a variety of cellular responses. Its action is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[10]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Hydrolysis TRPV1 TRPV1 Anandamide->TRPV1 Activates GPR55 GPR55 Anandamide->GPR55 Modulates CB2 CB2 Receptor Anandamide->CB2 Binds to NAPE NAPE NAPE->Anandamide Synthesis AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth

Caption: Anandamide signaling pathway.
Hypothesized Mechanism of this compound

Based on current data, the primary mechanism of action for this compound in the context of the endocannabinoid system is likely the inhibition of FAAH. By blocking this enzyme, this compound can increase the endogenous levels of Anandamide, thereby potentiating Anandamide's own effects at its various receptors.

Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Receptors CB1, CB2, TRPV1, GPR55 Anandamide->Receptors Increased signaling AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth Octadeca This compound Octadeca->FAAH Inhibits

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 or CB2 receptors.

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled cannabinoid ligand from the receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Test compound (e.g., this compound or Anandamide) at various concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]CP-55,940 (e.g., 0.5 nM) in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add an excess of an unlabeled ligand like WIN 55,212-2.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cluster_workflow Cannabinoid Receptor Binding Assay Workflow A Prepare reaction mix: Membranes + Radioligand + Test Compound B Incubate (30°C, 60 min) A->B C Rapid Filtration (GF/C filters) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC₅₀, Kᵢ calculation) E->F

Caption: Workflow for cannabinoid receptor binding assay.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of a test compound against FAAH.

Objective: To determine the IC₅₀ value of a test compound for FAAH inhibition.

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH substrate: N-(4-methoxyphenyl)-arachidonamide (AMCA).

  • Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Test compound (e.g., this compound or a derivative) at various concentrations.

  • Positive control inhibitor (e.g., URB597).

  • 96-well microplate (black, clear bottom).

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

Procedure:

  • Add the assay buffer, FAAH enzyme, and various concentrations of the test compound or positive control to the wells of the microplate.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate (AMCA) to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow FAAH Inhibition Assay Workflow A Prepare reaction mix: FAAH enzyme + Buffer + Test Compound B Pre-incubate (37°C, 15 min) A->B C Add FAAH substrate (AMCA) B->C D Incubate (37°C, 30 min) C->D E Measure Fluorescence D->E F Data Analysis (IC₅₀ calculation) E->F

Caption: Workflow for FAAH inhibition assay.

Conclusion

The available data suggest that this compound and Anandamide have distinct pharmacological profiles. While Anandamide is a direct agonist at multiple receptors within the endocannabinoid and related systems, the primary interaction of this compound appears to be the indirect modulation of the endocannabinoid system through the inhibition of FAAH. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including its direct effects on various receptors and its in vivo efficacy. This guide serves as a foundational resource for such future investigations.

References

Octadeca-9,12-dienamide: An Unvalidated Candidate in the Landscape of Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount in understanding disease pathogenesis and evaluating therapeutic interventions. While a variety of biomarkers have been established and are routinely used, the validation of novel markers is a continuous effort. This guide provides a comparative analysis of established oxidative stress biomarkers and evaluates the current standing of Octadeca-9,12-dienamide as a potential candidate.

Based on a comprehensive review of current scientific literature, this compound is not a validated biomarker for oxidative stress. There is a notable absence of experimental evidence demonstrating its direct formation as a consequence of oxidative damage to lipids. Furthermore, there are no established, standardized protocols for its quantitative analysis in biological samples for the purpose of assessing oxidative stress. Consequently, a direct performance comparison with established biomarkers is not currently feasible.

This guide will focus on presenting a comparative overview of well-validated biomarkers for oxidative stress, alongside a discussion on the broader class of fatty acid amides, to which this compound belongs, and their potential, yet unproven, role in this context.

Established Biomarkers of Oxidative Stress: A Comparative Overview

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, leads to the damage of cellular macromolecules.[1] The byproducts of this damage serve as measurable biomarkers. The most widely accepted biomarkers fall into categories based on the macromolecule affected: lipids, proteins, and nucleic acids.

Lipid Peroxidation Products

Polyunsaturated fatty acids are particularly susceptible to oxidation, yielding a range of products that are reliable indicators of oxidative stress.

BiomarkerClassTypical MatrixKey AdvantagesKey Disadvantages
Malondialdehyde (MDA) AldehydePlasma, Serum, Urine, TissueWell-established, numerous commercially available kits.Lack of specificity, can be formed through non-oxidative stress pathways.
4-Hydroxynonenal (4-HNE) AldehydePlasma, Serum, Urine, TissueHighly reactive and indicative of lipid peroxidation-induced damage.Can form adducts with proteins, making quantification of the free form challenging.
F2-Isoprostanes Prostaglandin-like compoundsUrine, PlasmaConsidered a "gold standard" for in vivo lipid peroxidation; chemically stable.[2]Requires sensitive and specific analytical methods like mass spectrometry.[2]
8-hydroxydeoxyguanosine (8-OHdG) Oxidized NucleosideUrine, DNA from tissue/bloodSpecific marker of DNA damage from oxidative stress.[3]Levels can be influenced by DNA repair mechanisms; sample handling is critical to prevent artifactual oxidation.[2]
Protein Oxidation Products

The oxidation of proteins leads to the formation of protein carbonyls and other modifications.

BiomarkerClassTypical MatrixKey AdvantagesKey Disadvantages
Protein Carbonyls Modified Amino AcidsPlasma, Serum, TissueGeneral and early marker of protein oxidation; relatively stable.The assay can be complex and is susceptible to interference.
3-Nitrotyrosine Modified Amino AcidPlasma, TissueSpecific marker for damage induced by reactive nitrogen species (RNS).Technically challenging to measure accurately due to low concentrations.

The Case of this compound: A Fatty Acid Amide Perspective

This compound, also known as linoleamide, is a fatty acid amide derived from linoleic acid.[4] Fatty acid amides are a diverse class of signaling lipids, with the most well-known examples being the endocannabinoids, such as anandamide.[5]

While there is extensive research on the biological activities of various fatty acid amides, a direct link between the formation of this compound and oxidative stress is not supported by current evidence. The primary products of linoleic acid peroxidation are hydroperoxides, which subsequently break down into aldehydes and other oxidized fatty acids. The enzymatic pathways that could potentially convert these products into an amide are not well-characterized in the context of oxidative stress.

Some studies have explored the oxidation of N-acylethanolamines (a related class of fatty acid amides) by lipoxygenases, suggesting that fatty acid amides can be substrates for oxidative enzymes.[6] However, this does not confirm that their formation is a direct and quantifiable consequence of generalized oxidative stress.

Experimental Protocols for Established Biomarkers

Detailed and validated protocols for the quantification of established biomarkers are widely available. Below are representative methodologies for key markers.

Quantification of F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is considered a gold standard for its sensitivity and specificity.

  • Sample Preparation: Urine or plasma samples are subjected to solid-phase extraction (SPE) to isolate the F2-isoprostanes.

  • Derivatization: The extracted compounds are derivatized to form pentafluorobenzyl esters and then trimethylsilyl (B98337) ethers to improve their volatility and chromatographic properties.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer operating in negative ion chemical ionization mode.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine/Plasma Sample SPE Solid-Phase Extraction Sample->SPE Isolate Isoprostanes Derivatize1 Pentafluorobenzyl Ester Formation SPE->Derivatize1 Derivatize2 Trimethylsilyl Ether Formation Derivatize1->Derivatize2 GC Gas Chromatography Derivatize2->GC Inject MS Mass Spectrometry GC->MS Separate & Detect

Caption: Workflow for F2-Isoprostane analysis by GC-MS.

Quantification of 8-hydroxydeoxyguanosine (8-OHdG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for measuring oxidative DNA damage.

  • DNA Isolation: DNA is extracted from tissue or white blood cells.

  • DNA Hydrolysis: The isolated DNA is enzymatically digested to its constituent nucleosides.

  • LC-MS/MS Analysis: The digested sample is injected into a liquid chromatograph for separation of the nucleosides. The eluent is then introduced into a tandem mass spectrometer for specific detection and quantification of 8-OHdG.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis Tissue Tissue/Blood Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis LC Liquid Chromatography Hydrolysis->LC Inject MSMS Tandem Mass Spectrometry LC->MSMS Separate & Quantify 8-OHdG

Caption: Workflow for 8-OHdG analysis by LC-MS/MS.

Signaling Pathways in Oxidative Stress

Oxidative stress activates several signaling pathways that contribute to cellular damage and inflammation. A key pathway is the activation of NF-κB.

NFkB_Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates transcription of

Caption: Simplified NF-κB signaling pathway activated by ROS.

Conclusion

The validation of a biomarker for oxidative stress requires robust evidence of its formation under oxidative conditions, the availability of reliable and reproducible analytical methods, and a clear correlation with disease states. While this compound is an endogenous lipid, it currently lacks the necessary scientific validation to be considered a reliable biomarker for oxidative stress. Researchers in the field should continue to rely on established markers such as F2-isoprostanes, 8-OHdG, and 4-HNE for the accurate assessment of oxidative stress. The potential role of fatty acid amides in oxidative stress remains an area for future investigation, but at present, there is insufficient data to support the use of this compound in a clinical or research setting for this purpose.

References

Comparative Quantitative Structure-Activity Relationship (QSAR) of Octadeca-9,12-dienamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of Octadeca-9,12-dienamide analogs, focusing on their interaction with key biological targets. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

This compound, also known as linoleamide (B162930), is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in a variety of physiological processes, making them and their synthetic analogs attractive candidates for drug development. A key enzyme regulating the biological activity of linoleamide and other NAEs is Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis. Inhibition of FAAH has emerged as a promising therapeutic strategy for various conditions, including pain, inflammation, and neurological disorders. This guide explores the quantitative structure-activity relationship (QSAR) of this compound analogs, with a focus on their FAAH inhibitory activity and other relevant biological effects.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on their structural features. Modifications to the acyl chain and the amide headgroup can significantly influence their potency and selectivity as enzyme inhibitors or receptor ligands.

FAAH Inhibitory Activity of Linoleamide Analogs

The following table summarizes the FAAH inhibitory activity of a series of N-substituted linoleamide analogs. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting enzyme activity.

CompoundStructureTargetAssayActivity (IC50)
LinoleamideThis compoundFAAHIn vitro fluorescence-based assay-
N-Benzyl linoleamideFAAHIn vitro fluorescence-based assay-
Analog 1N-(4-Hydroxybenzyl) linoleamideFAAHIn vitro fluorescence-based assay-
Analog 2N-(4-Methoxybenzyl) linoleamideFAAHIn vitro fluorescence-based assay-
Analog 3N-(4-Chlorobenzyl) linoleamideFAAHIn vitro fluorescence-based assay-
Analog 4N-(4-Nitrobenzyl) linoleamideFAAHIn vitro fluorescence-based assay-

Note: Specific IC50 values for these exact analogs were not found in the immediate search results. The table structure is provided as a template for data presentation.

Modulation of NF-κB and Nrf2 Pathways by N-Benzyl Linoleamide Analogs

Recent studies have also explored the anti-inflammatory and antioxidant activities of this compound analogs. The following table presents the activity of N-benzyl linoleamide and its analogs on the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1]

CompoundNF-κB Inhibition (IC50, µM)Nrf2 Activation (EC50, nM)
N-benzyl linoleamide>10>1000
N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide)0.01 ± 0.01 (C8-D1A), 0.01 ± 0.01 (Neuro-2a), 0.02 ± 0.01 (EOC 13.31)0.03 ± 0.01 (C8-D1A), 0.07 ± 0.01 (Neuro-2a), 0.11 ± 0.02 (EOC 13.31)

Experimental Protocols

In Vitro FAAH Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH. A common method involves a fluorometric assay where FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The decrease in the rate of fluorescence generation in the presence of a test compound is proportional to its inhibitory activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., URB597)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the FAAH enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add the enzyme solution to the wells of the microplate.

  • Add the test compounds or control to the respective wells.

  • Incubate the plate at a specified temperature for a defined period.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

N-Acylethanolamine Metabolic Pathway

The following diagram illustrates the biosynthesis and degradation of N-acylethanolamines (NAEs), including this compound. The pathway highlights the central role of FAAH in terminating the signaling of these lipids.[2][3][4]

NAE_Metabolic_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., this compound) NAPE->NAE NAPE-PLD FFA Free Fatty Acid NAE->FFA FAAH Ethanolamine Ethanolamine NAE->Ethanolamine FAAH Signaling Downstream Signaling (e.g., Cannabinoid Receptors) NAE->Signaling

Caption: Biosynthesis and degradation of N-acylethanolamines.

FAAH Catalytic Mechanism

The diagram below outlines the key steps in the catalytic cycle of FAAH, involving a serine-serine-lysine catalytic triad.[5][6][7]

FAAH_Catalytic_Cycle E_S Enzyme-Substrate Complex (FAAH + NAE) Tetrahedral_Intermediate Tetrahedral Intermediate E_S->Tetrahedral_Intermediate Nucleophilic attack by Ser241 Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Collapse of intermediate E_P1 Enzyme + Product 1 (Ethanolamine released) Acyl_Enzyme->E_P1 Release of -NH2R E_P2 Enzyme + Product 2 (Fatty Acid released) E_P1->E_P2 Hydrolysis of acyl-enzyme Free_Enzyme Free Enzyme (FAAH) E_P2->Free_Enzyme Product release Free_Enzyme->E_S Substrate binding

Caption: Catalytic cycle of Fatty Acid Amide Hydrolase (FAAH).

Experimental Workflow for FAAH Inhibitor Screening

This workflow diagram illustrates the typical steps involved in screening for novel FAAH inhibitors, from compound preparation to data analysis.

FAAH_Inhibitor_Screening_Workflow Compound_Prep Compound Preparation (Analog Synthesis & Dilution) Assay_Setup Assay Setup (Enzyme, Buffer, Compounds) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Fluorescence Reading) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Workflow for in vitro FAAH inhibitor screening.

References

Assessing the Off-Target Profile of Octadeca-9,12-dienamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of Octadeca-9,12-dienamide, an endogenous lipid also known as linoleamide. Given the limited publicly available data on its off-target profile, this document outlines a recommended experimental strategy. The well-characterized fatty acid amide hydrolase (FAAH) inhibitor, URB597, is used as a primary comparator to provide context and a benchmark for the suggested assays.

Introduction to this compound and the Comparator

This compound is an endogenous fatty acid amide that has been shown to interact with the endocannabinoid system. Its primary known on-target effect is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By inhibiting FAAH, this compound can elevate anandamide levels, leading to a range of physiological effects mediated by cannabinoid receptors.

As a comparator, this guide utilizes URB597 , a potent and selective inhibitor of FAAH. While extensively studied for its on-target effects, URB597 has also been documented to have off-target activities, making it an excellent benchmark for a comprehensive off-target assessment.[1][2] Documented off-target effects of URB597 include interactions with other serine hydrolases and modulation of peroxisome proliferator-activated receptors (PPARs).[1]

On-Target Activity: FAAH Inhibition

Both this compound and URB597 are known to inhibit FAAH. The potency of this inhibition is a critical baseline for understanding their therapeutic potential and for interpreting any observed off-target effects.

Table 1: Comparative On-Target FAAH Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (nM)Assay TypeReference
This compoundFatty Acid Amide Hydrolase (FAAH)Data not publicly availableBiochemicalN/A
URB597Fatty Acid Amide Hydrolase (FAAH)4.6Biochemical[2]

Proposed Experimental Workflow for Off-Target Assessment

A multi-pronged approach is recommended to thoroughly characterize the off-target profile of this compound and compare it to URB597. This involves a combination of in vitro biochemical assays, cell-based assays, and broader "-omics" approaches.

G cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Global Profiling Biochemical Assays Biochemical Assays (e.g., FAAH Inhibition) Kinase Panel Screening Broad Kinase Panel Screening Biochemical Assays->Kinase Panel Screening Receptor Profiling GPCR and Ion Channel Panel Screening Kinase Panel Screening->Receptor Profiling Cell-Based Target Engagement Cellular Thermal Shift Assay (CETSA) Receptor Profiling->Cell-Based Target Engagement Phenotypic Screening High-Content Imaging Cell-based Assays Cell-Based Target Engagement->Phenotypic Screening Transcriptomic Analysis (RNA-seq) Transcriptomic Analysis (RNA-seq) Phenotypic Screening->Transcriptomic Analysis (RNA-seq) Proteomic Analysis Proteomic Profiling Transcriptomic Analysis (RNA-seq)->Proteomic Analysis End End Proteomic Analysis->End Comprehensive Off-Target Profile Start Start Assessment Start->Biochemical Assays

Caption: Proposed experimental workflow for assessing off-target effects.

Comparative Data Presentation of Potential Off-Target Effects

The following tables should be populated with experimental data obtained from the proposed assays. For URB597, some existing data is included as a reference.

Table 2: Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition @ 10 µM)URB597 (% Inhibition @ 10 µM)
Example Kinase 1Experimental DataExperimental Data
Example Kinase 2Experimental DataExperimental Data
... (representative panel)

Table 3: Receptor and Ion Channel Binding Profile

Receptor/Channel TargetThis compound (Ki or % Inhibition @ 10 µM)URB597 (Ki or % Inhibition @ 10 µM)
Cannabinoid Receptor 1 (CB1)Experimental DataNo significant binding[2]
Cannabinoid Receptor 2 (CB2)Experimental DataNo significant binding[2]
PPARαExperimental DataAgonistic activity reported[1]
PPARγExperimental DataAgonistic activity reported[1]
... (representative panel)

Table 4: Other Serine Hydrolase Inhibition Profile

Serine Hydrolase TargetThis compound (IC₅₀ or % Inhibition)URB597 (IC₅₀ or % Inhibition)
Monoacylglycerol Lipase (MAGL)Experimental DataNo significant inhibition[2]
Acetylcholinesterase (AChE)Experimental DataNo significant inhibition[2]
Butyrylcholinesterase (BChE)Experimental DataNo significant inhibition[2]
... (representative panel)

Detailed Experimental Protocols

On-Target FAAH Inhibition Assay

A fluorometric assay is a common method for determining FAAH inhibitory activity.[3][4][5][6]

  • Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

  • Reagents:

    • Recombinant human FAAH

    • FAAH assay buffer

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Test compounds (this compound and URB597) dissolved in DMSO

    • Positive control inhibitor (e.g., JZL195)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add FAAH enzyme to the assay buffer.

    • Add the diluted test compounds or vehicle control to the wells.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time using a plate reader (e.g., excitation 340-360 nm, emission 450-465 nm).

    • Calculate the rate of reaction and determine the IC₅₀ values.

Off-Target Kinase Panel Screening

A radiometric or luminescence-based assay is typically used for broad kinase profiling.

  • Principle: Measures the transfer of phosphate (B84403) from ATP to a substrate by a panel of kinases in the presence of the test compound.

  • Procedure (Radiometric Example):

    • A panel of recombinant kinases is used.

    • Test compounds are incubated with each kinase, a specific substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP).

    • The reaction mixture is spotted onto a filter membrane to capture the phosphorylated substrate.

    • Unreacted ATP is washed away.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control.

Off-Target Receptor Profiling

Radioligand binding assays are the gold standard for assessing interactions with a broad panel of G-protein coupled receptors (GPCRs) and ion channels.

  • Principle: Measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure:

    • Membrane preparations containing the receptor of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured.

    • The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Signaling Pathway Visualization

Understanding the on-target pathway is crucial for interpreting potential off-target effects.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates (Retrograde) Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Ca_Channel Ca2+ Channel CB1_Receptor->Ca_Channel Inhibits Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Inhibits Octadeca_dienamide This compound Octadeca_dienamide->FAAH Inhibits URB597 URB597 URB597->FAAH Inhibits

Caption: Simplified endocannabinoid signaling pathway showing the action of FAAH inhibitors.

Conclusion

A thorough assessment of off-target effects is paramount in the development of any therapeutic candidate. For this compound, a systematic approach as outlined in this guide is recommended. By comparing its off-target profile directly with a well-characterized compound like URB597, researchers can gain valuable insights into its selectivity and potential for adverse effects. The generation of comprehensive, comparative data will be essential for making informed decisions in the progression of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Extraction Efficiency of Octadeca-9,12-dienamide from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for extracting Octadeca-9,12-dienamide, a biologically active fatty acid amide, from tissue samples. The selection of an appropriate extraction method is critical for accurate quantification and subsequent analysis. This document summarizes quantitative data, details experimental protocols, and provides a visual workflow to aid in methodological selection and implementation.

While direct comparative studies on the extraction efficiency of this compound are limited, this guide draws upon data from structurally similar and well-studied fatty acid amides, such as anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). The presented efficiencies and protocols are therefore highly relevant and applicable to the extraction of this compound.

Data Presentation: A Comparative Overview of Extraction Efficiencies

The following table summarizes the extraction efficiencies of various methods for fatty acid amides from different tissue types. The data is compiled from multiple studies and provides a quantitative basis for comparison.

Extraction MethodSolvent/MatrixTissue TypeAnalyteExtraction Efficiency/Recovery RateReference
Solid-Phase Extraction (SPE) -PlacentaAnandamide (AEA)42%[1][2]
-Fetal MembranesAnandamide (AEA)36%[1][2]
Solvent Precipitation Acetonitrile (B52724)Rodent BrainAnandamide (AEA)98.1% - 106.2%[3][4]
AcetonitrileRodent BrainOleoylethanolamide (OEA)98.5% - 102.2%[3][4]
AcetonitrileRodent BrainPalmitoylethanolamide (PEA)85.4% - 89.5%[3][4]
Folch Method (Liquid-Liquid Extraction) Chloroform (B151607)/Methanol (B129727)General Animal TissueBroad range of lipidsWidely considered effective, though specific percentages for fatty acid amides are not always reported.[5]
Bligh & Dyer Method (Liquid-Liquid Extraction) Chloroform/MethanolGeneral Animal TissueBroad range of lipidsSimilar recovery to the Folch method for major lipid classes.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of extraction procedures. Below are protocols for the key experiments cited in this guide.

1. Solid-Phase Extraction (SPE) for Anandamide from Human Placenta and Fetal Membranes

This protocol is adapted from a study on anandamide levels in human reproductive tissues.[1][2]

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) using a mechanical homogenizer.

  • Lipid Extraction:

    • To the homogenate, add a mixture of chloroform and methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction:

    • Reconstitute the lipid extract in the mobile phase.

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of solvents of increasing polarity to remove interfering substances.

    • Elute the anandamide with a non-polar solvent (e.g., ethyl acetate).

    • Evaporate the eluate and reconstitute for analysis.

2. Solvent Precipitation with Acetonitrile for Fatty Acid Amides from Rodent Brain Tissue

This protocol is based on a validated method for quantifying anandamide, OEA, and PEA in rodent brain.[3][6][4]

  • Tissue Preparation:

    • Rapidly dissect and weigh the brain tissue.

    • Homogenize the tissue in a cold buffer.

  • Protein Precipitation and Extraction:

    • Add cold acetonitrile to the tissue homogenate.

    • Vortex vigorously to precipitate proteins and extract lipids.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the fatty acid amides.

    • The supernatant can be directly analyzed by LC-MS. This method is noted for its simplicity as it does not require further sample cleanup.[3][6][4]

3. Folch Method for General Lipid Extraction from Animal Tissue

This is a classic and widely used method for the extraction of a broad range of lipids.[5][7]

  • Homogenization:

    • Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation:

    • Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

    • Vortex the mixture and centrifuge to separate the layers.

    • The lower chloroform phase contains the lipids, including fatty acid amides.

    • Carefully collect the lower phase.

  • Washing and Recovery:

    • Wash the chloroform layer with a mixture of methanol and the salt solution to remove non-lipid contaminants.

    • Centrifuge and remove the upper phase.

    • The final lower chloroform phase, containing the purified lipids, is collected and the solvent is evaporated prior to analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described extraction methods.

Extraction_Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_Precipitation Solvent Precipitation cluster_Folch Folch Method SPE_Start Tissue Homogenization SPE_LLE Liquid-Liquid Extraction (Chloroform/Methanol) SPE_Start->SPE_LLE SPE_Evap1 Solvent Evaporation SPE_LLE->SPE_Evap1 SPE_Load SPE Cartridge Loading SPE_Evap1->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_Evap2 Solvent Evaporation SPE_Elute->SPE_Evap2 SPE_End Analysis (LC-MS) SPE_Evap2->SPE_End Precip_Start Tissue Homogenization Precip_Add Add Acetonitrile Precip_Start->Precip_Add Precip_Vortex Vortex & Centrifuge Precip_Add->Precip_Vortex Precip_Supernatant Collect Supernatant Precip_Vortex->Precip_Supernatant Precip_End Direct Analysis (LC-MS) Precip_Supernatant->Precip_End Folch_Start Tissue Homogenization (Chloroform/Methanol) Folch_Phase Add Salt Solution & Centrifuge Folch_Start->Folch_Phase Folch_Collect Collect Lower Organic Phase Folch_Phase->Folch_Collect Folch_Wash Wash with Methanol/Salt Solution Folch_Collect->Folch_Wash Folch_End Analysis Folch_Wash->Folch_End Detailed_SPE_Workflow start Start: Tissue Sample homogenize Homogenize in Buffer start->homogenize lle Liquid-Liquid Extraction (e.g., Chloroform/Methanol) homogenize->lle centrifuge1 Centrifuge lle->centrifuge1 collect_organic Collect Organic Phase centrifuge1->collect_organic evaporate1 Evaporate Solvent collect_organic->evaporate1 reconstitute Reconstitute in Mobile Phase evaporate1->reconstitute spe_load Load Sample reconstitute->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evaporate2 Evaporate Eluate spe_elute->evaporate2 reconstitute_final Reconstitute for Analysis evaporate2->reconstitute_final end End: LC-MS Analysis reconstitute_final->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Octadeca-9,12-dienamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Octadeca-9,12-dienamide, a fatty acid amide used in various research applications. Due to the limited availability of specific hazard data for this compound, it is crucial to handle it with caution and assume it is hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Protective Clothing Laboratory coat.Protects skin and clothing from contamination.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The proper disposal route for this compound is dependent on its physical state (solid or liquid) and local institutional and environmental regulations. The following procedures are based on general best practices for chemical waste disposal.

Disposal of Solid this compound Waste
  • Waste Collection : Carefully transfer the solid this compound waste into a designated hazardous waste container. This container must be chemically compatible, properly sealed, and clearly labeled.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage : Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from incompatible materials.

  • Institutional Pickup : Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department for final disposal.

Disposal of Liquid this compound Waste (Solutions)
  • Waste Collection : Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling : As with solid waste, the container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" along with the solvent(s) used and their approximate concentrations.

  • Storage : Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area (SAA).

  • Institutional Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous liquid waste.

Important Note on Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain. Many organic compounds can be harmful to aquatic life and may not be effectively treated by wastewater systems.

Experimental Protocols for Safe Handling During Disposal

To ensure minimal exposure and contamination during the disposal process, follow these experimental protocols:

Protocol for Handling Solid Waste:

  • Preparation : Don all required PPE before handling the chemical.

  • Weighing and Transfer : If transferring from a primary container, perform this action within a chemical fume hood. Use a disposable weighing paper or boat.

  • Container Sealing : After transferring the waste, securely seal the hazardous waste container.

  • Decontamination : Wipe down the spatula, weighing boat, and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol for Handling Liquid Waste:

  • Preparation : Ensure all necessary PPE is worn.

  • Transfer : Conduct all transfers of liquid waste within a chemical fume hood to prevent inhalation of vapors.

  • Container Management : Use a funnel to pour liquid waste into the designated container to avoid spills. Do not fill the container to more than 80% of its capacity to allow for expansion.

  • Decontamination : Clean any spills immediately with an appropriate absorbent material and dispose of the contaminated material as hazardous waste.

Visual Guidance for Disposal Workflow

To provide a clear visual representation of the proper disposal workflow, the following diagrams have been generated using Graphviz (DOT language).

cluster_solid Solid Waste Disposal solid_start Solid this compound Waste solid_collect Collect in Labeled Hazardous Waste Container solid_start->solid_collect solid_store Store in Satellite Accumulation Area solid_collect->solid_store solid_pickup Arrange for EHS Pickup solid_store->solid_pickup solid_end Final Disposal by EHS solid_pickup->solid_end

Caption: Workflow for the disposal of solid this compound waste.

cluster_liquid Liquid Waste Disposal liquid_start Liquid this compound Waste liquid_collect Collect in Labeled Hazardous Waste Container liquid_start->liquid_collect liquid_store Store in Secondary Containment in Satellite Accumulation Area liquid_collect->liquid_store liquid_pickup Arrange for EHS Pickup liquid_store->liquid_pickup liquid_end Final Disposal by EHS liquid_pickup->liquid_end

Caption: Workflow for the disposal of liquid this compound waste.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.